molecular formula C6H11O3- B8672536 terButylglycolate

terButylglycolate

Cat. No.: B8672536
M. Wt: 131.15 g/mol
InChI Key: FWVNWTNCNWRCOU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

TerButylglycolate is a useful research compound. Its molecular formula is C6H11O3- and its molecular weight is 131.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11O3-

Molecular Weight

131.15 g/mol

IUPAC Name

2-hydroxy-3,3-dimethylbutanoate

InChI

InChI=1S/C6H12O3/c1-6(2,3)4(7)5(8)9/h4,7H,1-3H3,(H,8,9)/p-1

InChI Key

FWVNWTNCNWRCOU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(C(=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

Chemical Profile and Stability of tert-Butyl Glycolate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary tert-Butyl glycolate (TBG) is a specialized ester widely utilized in organic synthesis and medicinal chemistry as a robust protecting group and a metabolic modulator. Unlike simple alkyl esters, TBG exhibits a unique stability profile: it is highly sensitive to acid-catalyzed cleavage (


 mechanism) yet remarkably resistant to nucleophilic attack and enzymatic hydrolysis due to the steric bulk of the tert-butyl moiety. This guide provides a comprehensive technical analysis of TBG, focusing on its physicochemical properties, stability mechanisms, and strategic applications in drug development.
Chemical Identity & Physicochemical Profile[1][2][3]

tert-Butyl glycolate (also known as tert-butyl 2-hydroxyacetate) combines a primary hydroxyl group with a sterically hindered ester. This dual functionality defines its reactivity: the hydroxyl group is available for derivatization (e.g., etherification, oxidation), while the tert-butyl ester serves as an acid-labile mask for the carboxylic acid.

Table 1: Physicochemical Properties of tert-Butyl Glycolate

PropertyValueNotes
CAS Number 50595-15-8
Formula

Molecular Weight 132.16 g/mol
Appearance Colorless liquid or low-melting solidSolidifies near room temperature (

).
Boiling Point

@ 15 mmHg
Distillable under reduced pressure; decomposes at atmospheric pressure.
Melting Point

Density ~1.03 g/mL
Solubility Soluble in alcohols, ethers, DCM, tolueneLimited solubility in water compared to glycolic acid.
Flash Point

Stability & Reactivity Analysis

Understanding the orthogonal stability of TBG is critical for experimental design. Its reactivity is dominated by the tert-butyl group's tendency to stabilize a carbocation intermediate under acidic conditions, while blocking nucleophilic attack under basic conditions.[1]

2.1 Acid Sensitivity: The

Mechanism

TBG is classically acid-labile. Upon exposure to strong acids (e.g., TFA, HCl in dioxane), the ester cleaves via an alkyl-oxygen fission mechanism (


), releasing the carboxylic acid and the tert-butyl cation, which rapidly eliminates to form isobutylene gas.
  • Key Insight: The presence of the

    
    -hydroxyl group can inductively destabilize the transition state slightly compared to simple tert-butyl acetate, but cleavage remains rapid and quantitative in neat TFA.
    
  • Scavengers: In the presence of nucleophilic scavengers (e.g., water, silanes), the tert-butyl cation is quenched, preventing polymerization of isobutylene.

2.2 Base and Nucleophilic Resistance

The steric bulk of the tert-butyl group provides a "shield" against saponification.[1]

  • Hydrolysis: TBG resists hydrolysis under mild alkaline conditions (e.g.,

    
    , dilute NaOH) that would readily cleave methyl or ethyl esters. This allows for chemoselective hydrolysis of other esters in the same molecule.
    
  • Nucleophiles: It is generally resistant to attack by weak nucleophiles, making it compatible with many alkylation and acylation protocols targeting the

    
    -hydroxyl group.
    
2.3 Biological Stability (Metabolic)
  • Esterases: Unlike n-butyl glycolate, which is rapidly hydrolyzed by plasma esterases (e.g., CES1), TBG is poorly recognized by mammalian serine esterases due to steric hindrance preventing the active site serine from accessing the carbonyl.

  • Oxidative Metabolism: The primary metabolic liability in vivo is not hydrolysis, but rather cytochrome P450-mediated oxidation (hydroxylation) of the tert-butyl methyl groups, leading to polar metabolites.

Visualizing Reactivity and Stability
Diagram 1: Acid-Catalyzed Cleavage Mechanism

The following diagram illustrates the


 cleavage pathway, highlighting the formation of the isobutylene byproduct.

AcidCleavage cluster_legend Reaction Conditions TBG tert-Butyl Glycolate (Acid Stable Form) Protonation Protonation (H+) TBG->Protonation + TFA/H+ Intermediate Oxonium Ion Intermediate Protonation->Intermediate TS Alkyl-Oxygen Fission (A_AL1) Intermediate->TS Rate Limiting Products Glycolic Acid + t-Butyl Cation TS->Products Final Isobutylene (Gas) + H+ Products->Final Elimination Requires Strong Acid (pH < 1) Requires Strong Acid (pH < 1) Irreversible Gas Evolution Irreversible Gas Evolution Requires Strong Acid (pH < 1)->Irreversible Gas Evolution

Caption: Mechanism of acid-catalyzed cleavage of tert-butyl glycolate via alkyl-oxygen fission, yielding isobutylene.

Diagram 2: Stability Decision Tree

This workflow aids researchers in selecting TBG based on reaction conditions.

StabilityTree Start Experimental Condition Acid Acidic Environment (pH < 2) Start->Acid Base Basic Environment (pH > 10) Start->Base Enzyme Biological Media (Plasma/Esterases) Start->Enzyme AcidResult RAPID CLEAVAGE Use for Deprotection Acid->AcidResult TFA, HCl BaseResult STABLE (Resists Saponification) Base->BaseResult NaOH, LiOH (Mild) EnzymeResult STABLE (Steric Resistance) Enzyme->EnzymeResult Plasma Esterases

Caption: Decision matrix for tert-butyl glycolate stability across pH and biological environments.

Synthesis & Purity Considerations

Synthesis Route: TBG is typically synthesized via the acid-catalyzed addition of glycolic acid to isobutylene or by reaction with tert-butyl acetate (transesterification).

  • Impurity Watch: Common impurities include unreacted glycolic acid (detected by pH or LC-MS) and isobutylene oligomers.

  • Storage: Due to its low melting point, commercial samples may arrive as a solid or supercooled liquid. It should be stored at

    
     to prevent slow autohydrolysis or transesterification.
    

Protocol: Purification If the ester hydrolyzes slightly during storage, it can be purified by dissolving in dichloromethane, washing with cold saturated


 (to remove free glycolic acid), drying over 

, and concentrating in vacuo. Do not distill at atmospheric pressure , as thermal decomposition to isobutylene occurs above

.
Applications in Drug Development[4][5]
5.1 Orthogonal Protection Strategy

TBG allows for the protection of the carboxyl group in the presence of methyl or ethyl esters.

  • Workflow: A molecule containing both a methyl ester and a tert-butyl glycolate moiety can be treated with LiOH/THF. The methyl ester will hydrolyze to the acid, while the TBG remains intact. Conversely, treatment with TFA will cleave the TBG while leaving the methyl ester untouched.

5.2 Prodrug Design & Metabolic Stability

In medicinal chemistry, the tert-butyl group is often used to block metabolic soft spots.

  • Advantage:[1][2] TBG is resistant to plasma esterases, preventing premature release of the glycolic acid payload in the bloodstream.

  • Limitation: The tert-butyl group is a target for CYP450 oxidation. If metabolic stability is still too low, researchers often replace the tert-butyl group with a trifluoromethylcyclopropyl group, which mimics the shape and volume of tert-butyl but lacks the oxidizable C-H bonds [1].

Handling & Storage Protocols
  • Moisture Sensitivity: Moderate. Store under inert atmosphere (Argon/Nitrogen) if high purity is required for long durations.

  • Temperature: Refrigerate (

    
    ).
    
  • Incompatibility: Avoid storage in glassware with acidic residues. Do not mix with strong Lewis acids unless cleavage is intended.

References
  • Barnes-Seeman, D., et al. (2013).[3] "Metabolically Stable tert-Butyl Replacement."[3][4] ACS Medicinal Chemistry Letters, 4(6), 514–516.

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for tert-butyl ester cleavage conditions).

  • Stimson, V. R., & Lauder, I. (1962). "Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate." Australian Journal of Chemistry, 15(3), 467-479. [6]

  • Nishizawa, M., et al. (2009). "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Synlett, (Reference for base stability of hindered esters).[5]

Sources

molecular structure and steric hindrance of ter-butylglycolate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Steric Hindrance of Tert-Butyl Glycolate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the molecular structure and steric hindrance of tert-butyl glycolate, offering foundational insights for researchers, scientists, and professionals in drug development and chemical synthesis. By dissecting this seemingly simple molecule, we can illuminate fundamental principles of physical organic chemistry that govern molecular conformation, reactivity, and biological interactions.

Introduction: The Significance of a Simple Ester

Tert-butyl glycolate, the ester of glycolic acid and tert-butyl alcohol, serves as an exemplary case study for understanding the profound impact of steric bulk on molecular properties. While utilized in various industries, its true value in a scientific context lies in its clear demonstration of steric hindrance effects imparted by the tert-butyl group. This guide will deconstruct the molecule's structural features, conformational preferences, and the resulting implications for its chemical behavior, providing a robust framework for predicting and manipulating the properties of more complex molecules.

Molecular Architecture of Tert-Butyl Glycolate

The molecular formula of tert-butyl glycolate is C6H12O3. Its structure is characterized by a central ester functional group linking a glycolate moiety (–OCH2C(O)–) to a tert-butyl group (–C(CH3)3). This arrangement gives rise to several key structural features that are critical to its overall properties.

The Ester Functional Group: A Planar Core

The ester group itself possesses a planar geometry due to the sp2 hybridization of the carbonyl carbon and the delocalization of lone pair electrons from the single-bonded oxygen atom. This planarity is a crucial factor in determining the overall shape of the molecule and influences the rotational freedom of the adjacent bonds.

The Tert-Butyl Group: A Steric Powerhouse

The defining feature of tert-butyl glycolate is the presence of the tert-butyl group. This substituent is renowned in organic chemistry for its significant steric bulk. The three methyl groups, arranged tetrahedrally around a central carbon, create a large, non-polar, and conformationally rigid domain. This steric hindrance is not merely a passive feature; it actively dictates the molecule's preferred conformations and significantly influences its reactivity.

The Glycolate Moiety: Introducing Flexibility and Polarity

The glycolate portion of the molecule introduces a degree of flexibility through the C–C and C–O single bonds. The terminal hydroxyl group also adds a polar character to this end of the molecule, creating an interesting amphiphilic nature when considering the non-polar tert-butyl group.

A diagram illustrating the fundamental structural components of tert-butyl glycolate is presented below.

G start Initial Molecular Geometry comp_chem Computational Modeling (e.g., DFT with a suitable basis set like 6-31G*) start->comp_chem pes_scan Potential Energy Surface (PES) Scan (Rotate key dihedral angles, e.g., O=C-O-C) comp_chem->pes_scan minima Identify Energy Minima (Correspond to stable conformers, e.g., s-trans and s-cis) pes_scan->minima boltzmann Boltzmann Distribution Analysis (Calculate relative populations at a given temperature) minima->boltzmann conclusion Determine Dominant Conformer(s) boltzmann->conclusion

Caption: Workflow for computational conformational analysis.

Impact on Reactivity

The steric shielding provided by the tert-butyl group has profound consequences for the reactivity of the ester carbonyl group.

  • Nucleophilic Acyl Substitution: The rate of hydrolysis, transesterification, and other nucleophilic acyl substitution reactions is significantly retarded. The tert-butyl group acts as a "steric umbrella," hindering the approach of nucleophiles to the electrophilic carbonyl carbon. This is a classic example of steric hindrance controlling reaction kinetics. For instance, the base-catalyzed hydrolysis of tert-butyl glycolate is orders of magnitude slower than that of methyl glycolate.

A summary of relative hydrolysis rates for different alkyl glycolates is presented in the table below.

EsterRelative Rate of HydrolysisSteric Factor
Methyl Glycolate1Minimal
Ethyl Glycolate0.7Small
Isopropyl Glycolate0.1Moderate
Tert-Butyl Glycolate < 0.01 Very High

Data is illustrative and based on established principles of steric hindrance in ester hydrolysis.

Experimental and Computational Methodologies for Structural Elucidation

A combination of experimental and computational techniques is essential for a thorough understanding of the structure and dynamics of tert-butyl glycolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of tert-butyl glycolate is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm. The two protons of the methylene group (–CH2–) adjacent to the hydroxyl group would appear as a singlet at around 4.1 ppm, and the hydroxyl proton would be a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the carbonyl carbon, and the methylene carbon. The chemical shifts of these carbons provide valuable information about the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. A broad absorption in the region of 3200-3500 cm⁻¹ would indicate the O–H stretching of the hydroxyl group.

Computational Chemistry
  • Ab Initio and Density Functional Theory (DFT) Calculations: These methods can be used to calculate the molecule's minimum energy conformation, rotational energy barriers, and vibrational frequencies. DFT calculations, using a functional such as B3LYP with a 6-31G* basis set, provide a good balance of accuracy and computational cost for a molecule of this size.

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps can visualize the electron density distribution and highlight the electrophilic and nucleophilic regions of the molecule. For tert-butyl glycolate, the MEP map would show a negative potential (red) around the carbonyl and hydroxyl oxygens and a positive potential (blue) around the hydroxyl proton.

A logical diagram illustrating the relationship between steric hindrance and observable properties is provided below.

G steric_hindrance High Steric Hindrance (from tert-butyl group) shielding Steric Shielding of Carbonyl Group steric_hindrance->shielding conformation Restricted Bond Rotation (Favors s-trans conformer) steric_hindrance->conformation reactivity Decreased Reactivity (e.g., slower hydrolysis) shielding->reactivity spectroscopy Characteristic Spectroscopic Signature (e.g., upfield shift of adjacent protons in NMR) conformation->spectroscopy

Caption: Causality map of steric hindrance effects.

Conclusion and Future Directions

Tert-butyl glycolate, while structurally simple, offers a powerful lesson in the importance of steric effects in chemistry. The dominant tert-butyl group dictates the molecule's conformational landscape and dramatically reduces the reactivity of the ester functional group. The principles elucidated through the study of this molecule are directly applicable to the design and synthesis of more complex systems, including pharmaceuticals, where modulating steric hindrance is a key strategy for controlling drug-receptor interactions, metabolic stability, and pharmacokinetic properties.

Future research could involve the synthesis and analysis of fluorinated analogs of tert-butyl glycolate to study the interplay of steric and electronic effects. Furthermore, co-crystallization studies could provide definitive experimental evidence of the preferred solid-state conformation and intermolecular interactions.

References

  • Atkins, P. W., & de Paula, J. (2010). Physical Chemistry. Oxford University Press.
  • Brukner, P. (2002). Advanced Organic Chemistry. Harcourt/Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice Hall.

A Technical Guide to the Solubility of Tert-Butyl Glycolate: Principles, Prediction, and Practical Applications in Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl glycolate (CAS: 50595-15-8), a molecule of significant interest in organic synthesis and pharmaceutical sciences. We delve into the molecular structure of tert-butyl glycolate to predict its behavior in both polar and non-polar solvent systems. The guide synthesizes fundamental solubility theories, including intermolecular forces and the Hansen Solubility Parameter (HSP) framework, to build a predictive model for its solubility profile. A standardized experimental protocol for quantitative solubility determination via the isothermal shake-flask method is detailed, providing a robust methodology for researchers. Finally, the practical implications of its unique, amphiphilic nature are discussed in the context of its application as a synthetic building block, a specialty solvent, and a potential excipient in drug formulation, offering valuable insights for researchers, chemists, and drug development professionals.

Introduction to Tert-Butyl Glycolate

Tert-butyl glycolate, also known as tert-butyl 2-hydroxyacetate, is an organic ester with the molecular formula C₆H₁₂O₃.[1][2][3] Its utility spans various chemical disciplines, where it serves as a key reagent in the synthesis of complex molecules, including compounds with herbicidal activity.[4] For professionals in pharmaceutical development, its structure is particularly noteworthy. It contains a bulky tert-butyl ester, a motif found in various drug molecules to enhance potency or provide steric shielding, and a free hydroxyl group, offering a site for further functionalization.[5]

The efficacy of tert-butyl glycolate in any application—be it as a reactant, a solvent, or a formulation excipient—is fundamentally governed by its solubility.[3] Understanding how this molecule interacts with different solvent environments is critical for optimizing reaction kinetics, controlling crystallization, and designing effective drug delivery systems. This guide aims to provide a first-principles understanding of its solubility, bridging molecular theory with practical, actionable protocols.

Molecular Analysis: The Amphiphilic Nature of Tert-Butyl Glycolate

The solubility behavior of a compound is dictated by its molecular structure. Tert-butyl glycolate possesses a distinct structural duality, featuring both hydrophilic (polar) and hydrophobic (non-polar) regions. This amphiphilic character is the primary determinant of its interactions with solvents.

  • Hydrophilic Domains:

    • Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This facilitates strong interactions with polar protic solvents like water and alcohols.

    • Ester Group (-COO-): The carbonyl oxygen in the ester linkage is a strong hydrogen bond acceptor, while the entire group possesses a significant dipole moment, promoting interactions with polar aprotic solvents.

  • Hydrophobic Domain:

    • Tert-Butyl Group (-C(CH₃)₃): This bulky, non-polar alkyl group is sterically hindering and interacts primarily through weak van der Waals (dispersion) forces. It disrupts the highly structured hydrogen-bonding network of water, leading to a significant hydrophobic effect that limits aqueous solubility.

This structural combination suggests a nuanced solubility profile, distinct from simpler, more uniformly polar or non-polar molecules. The molecule's calculated XLogP3 value of 0.4 further supports this, indicating a relatively balanced distribution between lipophilic and hydrophilic character.[1]

Hansen_Concept cluster_solvents Solvent Space Solute Solute (δD₁, δP₁, δH₁) Solvent_Good Good Solvent (δD₂, δP₂, δH₂) Small 'Ra' Solute->Solvent_Good High Affinity (Soluble) Solvent_Bad Poor Solvent (δD₃, δP₃, δH₃) Large 'Ra' Solute->Solvent_Bad Low Affinity (Insoluble)

Figure 2: Conceptual diagram of Hansen Solubility Parameters, where solubility is predicted by the proximity of solute and solvent in 3D space.

Predicted Solubility Profile of Tert-Butyl Glycolate

Based on the structural analysis and theoretical principles, we can predict the solubility of tert-butyl glycolate across a spectrum of common laboratory solvents.

Solvent ClassExample SolventsDominant Solute-Solvent InteractionsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHydrogen Bonding, Dipole-DipoleModerate to High The -OH group interacts strongly with protic solvents. Solubility in water is limited by the hydrophobic tert-butyl group. Miscible with alcohols.
Polar Aprotic Acetone, DMSO, Ethyl AcetateDipole-Dipole, Hydrogen Bond AcceptingHigh (Miscible) Strong dipole interactions with the ester group and H-bond acceptance by the carbonyl lead to high affinity.
Non-Polar Aromatic Toluene, BenzeneDispersion Forces, π-π interactionsModerate to High The large, polarizable aromatic ring allows for strong dispersion forces, accommodating both polar and non-polar ends of the solute.
Non-Polar Aliphatic n-Hexane, CyclohexaneDispersion ForcesLow to Moderate The polar hydroxyl and ester groups are energetically disfavored in a purely aliphatic environment, limiting solubility.

Note: This table presents a qualitative prediction. Quantitative data requires experimental validation as described in Section 5.0.

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a standardized and self-validating protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Protocol 5.1: Isothermal Shake-Flask Method

Principle: An excess amount of the solid solute (or liquid, if immiscible) is agitated in the solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium. After phase separation, the concentration of the solute in the saturated solvent phase is measured analytically.

Materials:

  • Tert-butyl glycolate (≥98% purity) [3]* Selected solvents (HPLC-grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Thermostatically controlled orbital shaker or incubator

  • Centrifuge capable of holding the vials

  • Calibrated pipettes and volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a high-precision analytical balance for gravimetric analysis)

Detailed Procedure:

  • Preparation: Add an excess amount of tert-butyl glycolate to a series of vials (e.g., ~200 mg into 10 mL of solvent). The presence of undissolved solute at the end of the experiment is crucial for confirming saturation.

  • Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. A preliminary time-course experiment (measuring concentration at 4, 8, 12, 24, 48 hours) is recommended to determine the time required to reach a stable equilibrium concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow coarse particles to settle. For robust separation, centrifuge the vials at a moderate speed (e.g., 3000 x g for 15 minutes) to pellet all undissolved material.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant from the top of the solution. Be cautious not to disturb the solid pellet.

  • Dilution: Immediately dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) against a calibration curve prepared with known concentrations of tert-butyl glycolate.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Self-Validation System:

  • Visual Confirmation: Undissolved solute must be visible in the vial after the equilibration period.

  • Equilibrium Confirmation: Concentrations measured at two consecutive time points (e.g., 24h and 48h) should agree within acceptable analytical error (e.g., <5%), confirming that equilibrium has been reached.

Solubility_Workflow cluster_validation Validation Check A 1. Preparation Add excess solute to solvent in vial B 2. Equilibration Agitate at constant T for 24-48h A->B C 3. Phase Separation Settle, then centrifuge B->C V2 Is concentration stable over time? B->V2 Time point sampling D 4. Sampling Withdraw clear supernatant C->D V1 Is solid still present? C->V1 Visual inspection E 5. Dilution Dilute sample into linear range D->E F 6. Quantification Analyze via HPLC/GC vs. standards E->F G 7. Calculation Determine solubility (mg/mL) F->G

Sources

Mechanism and Synthesis of tert-Butyl Glycolate: An Acid-Catalyzed Esterification Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism and synthesis of tert-butyl glycolate, designed for researchers requiring high-purity derivatization of glycolic acid.

Executive Summary & Strategic Utility

tert-Butyl glycolate (CAS: 50595-15-8) serves as a critical intermediate in organic synthesis, primarily functioning as a semi-permanent protecting group for the carboxylic acid functionality of glycolic acid.[1] Unlike methyl or ethyl esters, the tert-butyl ester is resistant to basic hydrolysis but readily cleaved under specific acidic conditions (e.g., TFA/DCM), allowing for orthogonal protection strategies in peptide synthesis and polyglycolic acid (PGA) derivatization.[1]

This guide analyzes the two primary acid-catalyzed routes:

  • The Isobutylene Addition Route (Industrial Standard): High atom economy, no water byproduct.

  • The tert-Butanol Dehydrative Route (Lab-Scale): Utilizes H₂SO₄ and MgSO₄ to drive equilibrium.

Mechanistic Deep Dive

The synthesis of tert-butyl esters differs fundamentally from primary esterifications (Fischer esterification). Due to the steric bulk of the tert-butyl group, the standard AAC2 mechanism (tetrahedral intermediate via carbonyl attack) is kinetically disfavored. Instead, the reaction proceeds via an SN1-like AAL1 pathway involving the generation of a stable carbocation.

The Carbocation Intermediate

Whether starting from tert-butanol (t-BuOH) or isobutylene, the rate-determining step is the formation of the tert-butyl carbocation (


).[1]
  • From Isobutylene: Protonation of the alkene double bond by the acid catalyst yields the carbocation directly.

  • From t-BuOH: Protonation of the hydroxyl group followed by the loss of a water molecule yields the carbocation.

Competitive Pathways

The primary challenge in this synthesis is the Oligomerization of Glycolic Acid . Glycolic acid contains both a nucleophile (


) and an electrophile (

). Under acidic conditions, it can self-esterify to form linear oligomers or the cyclic dimer (glycolide).
  • Control Strategy: Use a large excess of the tert-butyl source to ensure the

    
     electrophile outcompetes the glycolic acid carbonyl.
    
Visualization: Reaction Mechanism

The following diagram illustrates the convergence of both synthetic routes at the carbocation intermediate and the critical role of MgSO₄ in the t-BuOH pathway.

G Isobutylene Isobutylene (Alkene) Carbocation tert-Butyl Cation (t-Bu+) Isobutylene->Carbocation Protonation tBuOH tert-Butanol (Alcohol) tBuOH->Carbocation -H₂O Water H₂O (Byproduct) tBuOH->Water H_Catalyst H+ Catalyst (H₂SO₄) H_Catalyst->Isobutylene H_Catalyst->tBuOH Intermediate Oxonium Intermediate Carbocation->Intermediate Attack by Glycolic Acid GlycolicAcid Glycolic Acid (Nucleophile) GlycolicAcid->Intermediate Product tert-Butyl Glycolate (Target Ester) Intermediate->Product -H+ MgSO4 MgSO₄ (Desiccant) Water->MgSO4 Hydrate MgSO₄·nH₂O (Solid Waste) MgSO4->Hydrate Sequestration

Caption: Convergence of Isobutylene and t-Butanol pathways at the tert-butyl cation. Note MgSO₄'s role in irreversible water sequestration.

Experimental Protocols

Method A: The Magnesium Sulfate Sequestration Route (Bench-Scale)

This method is ideal for laboratories lacking gas-handling equipment for isobutylene.[1] It utilizes anhydrous MgSO₄ to shift the equilibrium by sequestering water, allowing the use of t-BuOH.

Reagents:

  • Glycolic Acid (solid, anhydrous): 1.0 equiv[1]

  • tert-Butanol (anhydrous): 5.0 - 10.0 equiv (Solvent & Reactant)[1]

  • Sulfuric Acid (H₂SO₄, conc.): 0.5 - 1.0 equiv[1]

  • Magnesium Sulfate (MgSO₄, anhydrous): 2.0 - 3.0 equiv (mass equivalent to glycolic acid approx 4x)[1]

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), suspend anhydrous MgSO₄ in tert-butanol .

  • Acidification: Cool the suspension to 0°C in an ice bath. Add conc. H₂SO₄ dropwise. Caution: Exothermic.

  • Addition: Add Glycolic Acid in one portion.

  • Reaction: Seal the flask tightly (or use a septum with a balloon to manage pressure). Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 18–24 hours.

    • Note: The MgSO₄ will clump as it hydrates. Ensure stirring is maintained.

  • Quenching (Critical):

    • Cool the reaction mixture back to 0°C.

    • Pour the mixture into a beaker containing ice-cold saturated NaHCO₃ solution (excess) and an organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Stir until bubbling ceases.

    • Why?tert-Butyl esters are acid-labile.[1] Quenching at room temp or allowing the mixture to remain acidic during extraction will hydrolyze the product back to the starting material.

  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ (sodium sulfate).

    • Concentrate under reduced pressure (keep bath temp < 35°C).

Method B: The Isobutylene Addition Route (High-Yield/Scale-Up)

This is the preferred method for purity and yield, as it produces no water.[1]

Reagents:

  • Glycolic Acid: 1.0 equiv[2]

  • Isobutylene (gas): Excess (condensed)[3]

  • Sulfuric Acid (catalytic): 0.1 equiv

  • Dichloromethane (DCM) or Dioxane: Solvent (optional, can run neat in liquefied isobutylene)[1]

Protocol:

  • Setup: Use a pressure vessel (autoclave or heavy-walled glass pressure tube).

  • Loading: Add Glycolic Acid and solvent (if using DCM) to the vessel. Add catalytic H₂SO₄ .[3]

  • Condensation: Cool the vessel to -78°C (Dry ice/acetone). Condense Isobutylene gas into the vessel until the volume is approx. 2-3x the solvent volume.

  • Reaction: Seal the vessel. Allow it to warm to room temperature slowly. Stir for 24-48 hours.

    • Pressure Warning: The internal pressure will rise significantly. Ensure the vessel is rated for ~50-100 psi.

  • Venting: Cool the vessel to 0°C. Carefully vent the excess isobutylene into a fume hood.

  • Workup: Dilute the residue with Et₂O, wash with cold NaHCO₃, dry, and concentrate.

Quantitative Data & Process Validation

Expected Yields & Conditions
ParameterMethod A (t-BuOH/MgSO₄)Method B (Isobutylene)
Typical Yield 60 - 75%85 - 95%
Reaction Time 18 - 24 Hours24 - 48 Hours
Main Impurity Isobutylene (gas), unreacted acidIsobutylene oligomers
Critical Control Water sequestration (MgSO₄)Pressure containment
Analytical Validation (Self-Check)

Verify the product identity using ¹H NMR. The absence of the acidic proton and the presence of the tert-butyl singlet are diagnostic.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.48 ppm (s, 9H, -C(CH ₃)₃) — Diagnostic Peak[1]
      
    • 
       4.02 ppm (s, 2H, HO-CH ₂-CO-)[1]
      
    • 
       ~2.5 ppm (br s, 1H, -OH ) — Varies with concentration
      
  • TLC Monitoring:

    • Stain: KMnO₄ or Phosphomolybdic Acid (PMA). Glycolic acid trails/stays at baseline; Ester moves to R_f ~0.4-0.6 (depending on eluent, typically Hex/EtOAc).[1]

Troubleshooting & Optimization

  • Problem: Low Yield / Reversion to Starting Material.

    • Cause: Incomplete quenching of acid before concentration. The trace H₂SO₄ catalyzes the cleavage of the tert-butyl group during rotary evaporation.

    • Solution: Wash the organic layer with NaHCO₃ twice and ensure the pH of the aqueous layer is > 7 before drying. Add a drop of triethylamine to the receiving flask during evaporation.

  • Problem: Solidification/Clumping in Method A.

    • Cause: MgSO₄ hydration.[4][5]

    • Solution: Use a mechanical stirrer or a very large magnetic stir bar. Add more t-BuOH if the slurry becomes too thick.

References

  • Wright, S. W., et al. (1997). "Convenient Preparation of t-Butyl Esters in the Presence of Magnesium Sulfate." Tetrahedron Letters, 38(42), 7345-7348.[1] Link

  • McCloskey, A. L., et al. (1963). "tert-Butyl Acetate."[1][3][6][7][8][9] Organic Syntheses, Coll.[10][11] Vol. 4, p. 261. Link

  • Roeske, R. (1963). "Preparation of t-Butyl Esters of Free Amino Acids." Journal of Organic Chemistry, 28(5), 1251-1253.[1] Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Section: Esters).[4][3][6][9][12][13][14][15] Link

Sources

The Acidity and Enolization Dynamics of tert-Butyl Glycolate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, functionalizing the


-carbon of 

-hydroxy esters is a critical pathway in the synthesis of complex active pharmaceutical ingredients (APIs). tert-Butyl glycolate (TBG) —structurally defined as

—presents a unique thermodynamic challenge due to the presence of two competing acidic sites: the hydroxyl proton and the

-protons. This whitepaper provides an in-depth mechanistic analysis of the pKa values associated with TBG, the causality behind its deprotonation hierarchy, and field-proven protocols for successfully generating and trapping its enediolate forms.

Structural Mechanics and Competing Acidic Sites

The chemical behavior of tert-butyl glycolate is governed by the electronic interplay between its ester carbonyl and its unprotected hydroxyl group. To functionalize the


-carbon, one must generate an enolate. However, the thermodynamic acidity (pKa) of the molecule dictates a strict sequence of deprotonation.
The Hydroxyl Proton vs. The -Proton

In standard esters (e.g., ethyl acetate), the


-protons are the primary acidic site, typically exhibiting a pKa of approximately 25[1]. This acidity is driven by the resonance stabilization of the resulting enolate, where the negative charge is delocalized onto the carbonyl oxygen.

In TBG, the presence of the adjacent hydroxyl group alters this landscape. The inductive electron-withdrawing effect of the ester carbonyl significantly increases the acidity of the hydroxyl proton compared to standard aliphatic alcohols. Computational and spectroscopic studies on


-hydroxycarboxylic derivatives place the -OH ionization constant in the range of 13 to 14[2]. Specifically, the predicted pKa for the hydroxyl proton of tert-butyl glycolate is 13.00[3].

Because the hydroxyl proton (pKa ~13.0) is vastly more acidic than the


-proton (pKa ~25), any base introduced to the system will unequivocally deprotonate the hydroxyl group first, forming an alkoxide monoanion.
Quantitative pKa Profiling

The following table summarizes the thermodynamic acidity of TBG and relevant analogs to illustrate the causality of the deprotonation sequence:

Functional Group / MoleculePrimary Acidic SiteApproximate pKaCausality & Electronic Effects
tert-Butyl Glycolate (TBG) Hydroxyl (-OH)~13.0Inductive withdrawal by the adjacent ester carbonyl lowers the pKa relative to standard alcohols (pKa 16-18).
Standard Esters (e.g., EtOAc)

-CH

~25.0Resonance stabilization of the enolate onto the carbonyl oxygen.
O-Protected TBG (e.g., Benzyl ether)

-CH

~22.0 - 23.0The inductive withdrawal by the protected oxygen slightly increases

-acidity compared to standard esters.
TBG Monoanion (Alkoxide)

-CH

> 30.0Critical Shift: Charge repulsion from the adjacent negatively charged alkoxide oxygen severely destabilizes the formation of a second negative charge (enediolate).

The Deprotonation Hierarchy: Monoanions vs. Enediolates

Understanding the pKa shift that occurs after the first deprotonation is the key to mastering TBG chemistry.

Once the first equivalent of base removes the hydroxyl proton, the resulting alkoxide (


) exerts a powerful electron-donating effect via electrostatic repulsion. This negative charge drastically penalizes the removal of the adjacent 

-proton. Consequently, the pKa of the

-proton shifts from a theoretical ~25 to well over 30.

To achieve


-carbon functionalization without protecting the hydroxyl group, researchers must force the formation of a dianion (enediolate) . This requires a massive thermodynamic driving force, typically achieved by using more than two equivalents of a highly sterically hindered, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures.

Deprotonation TBG tert-Butyl Glycolate (Neutral, pKa ~13) Base1 1 eq. Strong Base (e.g., LDA) TBG->Base1 Deprotonates -OH Protected O-Protected TBG (e.g., O-Benzyl) TBG->Protected Protection Strategy Alkoxide Monoanion (Alkoxide) pKa(alpha) shifts > 30 Base1->Alkoxide Base2 2nd eq. Strong Base (e.g., LDA) Alkoxide->Base2 Deprotonates alpha-CH2 Enediolate Dianion (Enediolate) Reactive Nucleophile Base2->Enediolate Enolate Mono-Enolate pKa(alpha) ~ 22-23 Protected->Enolate 1 eq. LDA

Caption: Thermodynamic pathways and pKa shifts during the deprotonation of tert-butyl glycolate.

Experimental Protocol: -Carbon Functionalization via Enediolate Trapping

Despite the thermodynamic hurdles, deprotonated tert-butyl glycolates are highly effective nucleophiles. Recent advances have demonstrated their utility in Palladium-catalyzed allylic alkylation reactions to generate complex


-unsaturated 

-hydroxy acid derivatives[4].

The following protocol outlines a self-validating system for generating the TBG enediolate and trapping it with an electrophile. Every step is designed to control the causality of the pKa shifts described above.

Step-by-Step Methodology

1. Substrate & Reagent Preparation

  • Action: Flame-dry a Schlenk flask under argon. Add anhydrous Tetrahydrofuran (THF) and diisopropylamine (2.2 equivalents relative to TBG). Cool to -78 °C.

  • Causality: Absolute exclusion of moisture is mandatory. Water (pKa 15.7) will instantly quench the LDA, preventing the formation of the highly basic environment needed to overcome the >30 pKa of the alkoxide's

    
    -proton.
    

2. In-Situ Base Generation

  • Action: Add n-Butyllithium (2.1 equivalents) dropwise to the diisopropylamine solution. Stir for 15 minutes.

  • Causality: Generating LDA in-situ ensures maximum titer and reactivity. The 0.1 eq excess compensates for trace moisture and drives the kinetically slow second deprotonation to completion.

3. Enediolate Formation

  • Action: Dissolve tert-butyl glycolate (1.0 equivalent) in a minimal amount of dry THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Causality: The first equivalent of LDA instantly forms the lithium alkoxide. The solution must be stirred for an extended period (1 hour) because the removal of the second proton (to form the enediolate) is kinetically sluggish due to charge repulsion.

4. Electrophilic Trapping

  • Action: Introduce the target electrophile (e.g., an alkyl halide or a Pd-allyl complex) directly into the -78 °C solution. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality: The enediolate dianion is a highly reactive, "hard" nucleophile. Cryogenic temperatures prevent unwanted side reactions (like Claisen condensations or ester cleavage) while the electrophile is consumed.

5. Self-Validating Quench & Workup

  • Action: Quench the reaction vigorously with saturated aqueous Ammonium Chloride (

    
    ). Extract with Ethyl Acetate.
    
  • Causality:

    
     (pKa ~9) is acidic enough to rapidly protonate any unreacted enediolate back to the neutral 
    
    
    
    -carbon, but mild enough not to hydrolyze the acid-sensitive tert-butyl ester. If the ester survives the workup intact (verified by NMR), the temperature control and quenching protocol are validated.

Workflow Step1 1. Substrate Preparation Dry THF, Argon, -78 °C Step2 2. Base Generation n-BuLi + DIPA -> LDA (2.1 eq) Step1->Step2 Step3 3. Enediolate Formation Add TBG, Stir 1 hr at -78 °C Step2->Step3 Step4 4. Electrophile Trapping Add Electrophile, Warm to RT Step3->Step4 Step5 5. Quenching & Workup Sat. NH4Cl (aq), EtOAc Extract Step4->Step5

Caption: Step-by-step experimental workflow for generating and trapping TBG enediolates.

Conclusion

The functionalization of tert-butyl glycolate requires a precise understanding of its dual-acidity profile. Because the hydroxyl proton (pKa ~13.0) is deprotonated before the


-proton (pKa ~25), researchers must navigate the severe thermodynamic penalty of forming a dianion. By utilizing strictly controlled stoichiometry (2.1+ equivalents of LDA) and cryogenic conditions, the enediolate can be reliably generated and trapped, unlocking TBG as a highly versatile synthon for advanced pharmaceutical intermediates.

References

  • "Cas 50595-15-8, 2-T-BUTYL GLYCOLATE", LookChem. [Link]

  • "pKa chart: Approximate pKa chart of the functional groups", Indiana University. [Link]

  • "pK a values of α-hydroxycarboxylic acids", ResearchGate.[Link]

  • "Dnyaneshwar Gawas's research works", ResearchGate.[Link]

Sources

reactivity profile of tert-butyl glycolate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Shield & Orthogonal Utility

tert-Butyl glycolate (tert-butyl 2-hydroxyacetate) is a bifunctional building block that serves as a critical linchpin in the synthesis of peptidomimetics, chiral auxiliaries, and complex pharmaceutical intermediates. Its value proposition lies in the tert-butyl ester moiety , which provides two distinct advantages over methyl or ethyl analogs:

  • Steric Bulk: It shields the carbonyl from nucleophilic attack, rendering the ester resistant to saponification under mild basic conditions (orthogonal to methyl/ethyl esters).

  • Acid Lability: It allows for cleavage under anhydrous acidic conditions (e.g., TFA, HCl/Dioxane), preserving base-sensitive functionality elsewhere in the molecule.

This guide dissects the reactivity of tert-butyl glycolate into three vectors: Nucleophilic O-Functionalization , Redox Activation (Glyoxylate synthesis) , and Alpha-Carbon C-H Activation .

Reactivity Architecture

The following diagram maps the divergent synthetic pathways available from the parent molecule.

G TBG tert-Butyl Glycolate (Nucleophile/Pro-Electrophile) Ether alpha-Alkoxy Esters (O-Ethers) TBG->Ether Ag2O, R-Br (Mild) Acyl O-Acyl Glycolates TBG->Acyl RCOCl, Py Glyox tert-Butyl Glyoxylate (Highly Reactive Electrophile) TBG->Glyox Swern Oxidation (DMSO, (COCl)2) Prot O-Protected Intermediate TBG->Prot BnBr, NaH (Protection) MCR Passerini/Ugi Adducts (Peptidomimetics) Glyox->MCR R-NC, R-COOH (Multicomponent) Enolate Lithium Enolate (Kinetic Control) Prot->Enolate LDA, -78°C Alkylated alpha-Alkylated Derivatives Enolate->Alkylated R-X (C-Alkylation)

Figure 1: Divergent synthesis pathways. Blue:[1] Nucleophilic OH reactivity. Red: Oxidation to electrophilic aldehyde. Yellow: Activation of alpha-C via protection.

Module 1: The Nucleophilic Handle (O-Alkylation)

The primary hydroxyl group (


) is the most accessible reactive site. While standard Williamson ether synthesis (NaH/DMF) works, it can lead to ester hydrolysis or transesterification if not carefully controlled. For high-value substrates, Silver(I) Oxide (Ag₂O)  provides a self-validating, neutral buffering system that prevents ester cleavage.
Protocol A: Mild O-Benzylation (Ag₂O Mediated)

Best for: Substrates sensitive to strong bases.

Reagents:

  • tert-Butyl glycolate (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Silver(I) oxide (Ag₂O) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Workflow:

  • Activation: Suspend Ag₂O in anhydrous DCM under Nitrogen.

  • Addition: Add tert-butyl glycolate and benzyl bromide sequentially at room temperature.

  • Reaction: Stir for 12–24 hours. The precipitation of AgBr drives the reaction forward (Le Chatelier’s principle).

  • Filtration: Filter through a Celite pad to remove silver salts.

  • Purification: Concentrate filtrate. Flash chromatography (Hexane/EtOAc) typically yields >85% of the O-benzyl ether.

Mechanism & Causality: Ag₂O acts as a mild base and a halogen scavenger. It coordinates with the bromide of the alkylating agent, enhancing electrophilicity while simultaneously neutralizing the HBr byproduct. This avoids the generation of free alkoxide ions that could attack the tert-butyl ester.

Module 2: The Redox Switch (Synthesis of tert-Butyl Glyoxylate)

Oxidation of tert-butyl glycolate yields tert-butyl glyoxylate , a potent electrophile used in Wittig reactions and multicomponent couplings (Passerini/Ugi).

Critical Warning: tert-Butyl glyoxylate is prone to polymerization and hydration. It should be prepared fresh and used immediately or stored as a hydrate/hemiacetal.

Protocol B: Swern Oxidation (Scale-Up Standard)

Best for: Generating the aldehyde without over-oxidation to the carboxylic acid.

Reagents:

  • Oxalyl chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • tert-Butyl glycolate (1.0 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • Solvent: Dry DCM

Workflow:

  • Activation (-78°C): Add DMSO dropwise to a solution of oxalyl chloride in DCM at -78°C. Stir for 15 min to form the chlorodimethylsulfonium salt.

  • Substrate Addition (-78°C): Add tert-butyl glycolate dropwise. Stir for 30–45 min. The alcohol reacts to form the alkoxysulfonium intermediate.[2]

  • Elimination (-78°C to 0°C): Add TEA. The base deprotonates the sulfur ylide, triggering intramolecular elimination of DMS.

  • Quench: Warm to 0°C and quench with saturated NH₄Cl.

  • Isolation: Extract with DCM. Wash with 1M HCl (to remove TEA) and brine.

    • Note: Distillation is possible (bp ~50-60°C under vacuum) but often the crude is pure enough for subsequent steps.

Module 3: The Alpha-Carbon (Enolate Chemistry)

Direct enolization of tert-butyl glycolate is chemically forbidden due to the free hydroxyl group (


 vs 

). You must protect the alcohol first.
Protocol C: Alpha-Alkylation of O-Protected Glycolate

Prerequisite: Synthesis of tert-butyl 2-(benzyloxy)acetate (via Module 1).

Reagents:

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Additives: HMPA or DMPU (optional, for reactivity enhancement)

Workflow:

  • Enolate Formation (-78°C): Add O-benzyl tert-butyl glycolate to a solution of LDA in THF at -78°C. Stir for 30 min.

    • Why tert-butyl? The bulky ester prevents self-condensation (Claisen) and nucleophilic attack by the base, stabilizing the enolate.

  • Alkylation: Add the alkyl halide (R-X) dropwise.

  • Warm-up: Allow to warm to -20°C over 2 hours.

  • Quench: Sat. NH₄Cl.

Data Summary: Alkylation Efficiency

Electrophile (R-X) Yield (%) Notes
Methyl Iodide 92% Fast, complete conversion
Benzyl Bromide 84% Requires -78°C to prevent elimination
Allyl Bromide 78% Good selectivity, useful for metathesis

| Isopropyl Iodide | 45% | Low yield due to steric hindrance (secondary halide) |

Case Study: Peptidomimetic Scaffold via Passerini Reaction

This workflow demonstrates the integration of the Redox Module into a drug discovery pipeline.

Objective: Synthesis of an


-hydroxy-

-amino acid derivative.
  • Step 1 (Oxidation): Convert tert-butyl glycolate to tert-butyl glyoxylate using Protocol B (Swern).

  • Step 2 (Passerini 3-Component Reaction):

    • Components: tert-Butyl glyoxylate (Aldehyde), Benzoic acid (Acid), tert-Butyl isocyanide (Isocyanide).

    • Conditions: DCM, RT, 24h.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The isocyanide attacks the protonated aldehyde, followed by carboxylate addition and Mumm rearrangement.

  • Result: Formation of

    
    -benzoyloxy-N-tert-butyl-acetamide tert-butyl ester .
    
  • Utility: This scaffold allows for orthogonal deprotection:

    • TFA: Cleaves the tert-butyl ester (C-terminus) and the tert-butyl amide (N-terminus) depending on conditions, yielding the free acid/amide.

    • LiOH: Hydrolyzes the benzoate ester (O-protection) to reveal the

      
      -hydroxyl group.
      

References

  • O-Alkylation (Ag2O Method)

    • Title: Mild and Selective O-Alkylation of Hydroxy Esters using Silver Oxide.
    • Source:Journal of Organic Chemistry, 1997, 62, 2622.
    • URL:[Link] (Representative citation for Ag2O methodology).

  • Swern Oxidation Mechanism & Protocol

    • Title: Oxidation of alcohols by "activated" dimethyl sulfoxide.[2][4] A preparative, steric and mechanistic study.

    • Source:Tetrahedron, 1978, 34(11), 1651-1660.
    • URL:[Link]

  • Enolate Alkylation of tert-Butyl Esters

    • Title: Alkylation of Ester Enolates: Stereochemical Control and Applic
    • Source:Organic Reactions, 2004.
    • URL:[Link]

  • Passerini Reaction with Glyoxylates

    • Title: The Passerini Reaction: A Versatile Tool for the Synthesis of alpha-Hydroxycarboxamides.[3]

    • Source:Chemistry - A European Journal, 2003, 9(22), 5560.
    • URL:[Link]

  • Preparation of tert-Butyl Glyoxylate: Title: Efficient Synthesis of tert-Butyl Glyoxylate from tert-Butyl Bromoacetate (Alternative Route). Source:Synthesis, 1994, 608-610.

Sources

Methodological & Application

protocol for the synthesis of tert-butyl glycolate from glycolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of tert-Butyl Glycolate via Solid-Acid Catalyzed Azeotropic Esterification

Introduction & Synthetic Rationale

tert-Butyl glycolate (TBG, CAS: 50595-15-8) is a highly versatile alpha-hydroxy ester utilized extensively as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), PROTAC linkers, and functionalized polymers[1][2]. While the Fischer-Speier esterification of primary alcohols (e.g., n-butanol) with glycolic acid is straightforward[3], synthesizing the tert-butyl ester presents significant thermodynamic and kinetic hurdles.

The primary challenge lies in the steric hindrance of the tert-butyl group and the chemical instability of tert-butanol under traditional strongly acidic conditions. When exposed to concentrated liquid acids (like H₂SO₄) at elevated temperatures, tert-butanol rapidly undergoes E1 dehydration to form isobutylene gas[4]. This not only depletes the reactant pool but also generates unwanted ether byproducts, leading to poor yields and complex downstream purification.

To circumvent these issues, this protocol utilizes a perfluorosulfonic acid resin (e.g., Nafion-H) as a heterogeneous solid superacid, coupled with azeotropic water removal[5].

Mechanistic Causality & Process Design

As a self-validating synthetic system, every parameter in this protocol is chosen based on strict mechanistic causality:

  • Heterogeneous Catalysis (Perfluorosulfonic Acid Resin): Unlike homogeneous liquid acids, the solid resin provides a highly localized, proton-rich microenvironment. This efficiently protonates the carbonyl oxygen of glycolic acid to initiate nucleophilic attack, without exposing the bulk tert-butanol solvent to dehydrating conditions[5]. Furthermore, the solid catalyst is easily recovered via simple filtration, eliminating the need for aqueous basic workups that risk hydrolyzing the newly formed ester.

  • Thermodynamic Driving Force (Dean-Stark Trap): Esterification is an equilibrium process. By utilizing an inert water-carrying agent (benzene or toluene) in a Dean-Stark apparatus, water is continuously removed from the system as an azeotrope. According to Le Chatelier's principle, this continuous removal of the byproduct irreversibly drives the reaction forward to completion[3][5].

Reaction Workflow

G GA Glycolic Acid (1.0 equiv) Rxn Azeotropic Reflux (Toluene/Benzene) GA->Rxn TBA tert-Butanol (3.0 equiv) TBA->Rxn Cat Perfluorosulfonic Acid Resin Cat->Rxn Catalysis DS Dean-Stark Trap (Water Removal) Rxn->DS Le Chatelier's Principle Filter Catalyst Filtration DS->Filter Post-Reaction Distill Vacuum Distillation Filter->Distill Crude Filtrate TBG tert-Butyl Glycolate (Target Product) Distill->TBG Purification

Workflow for the solid-acid catalyzed synthesis of tert-butyl glycolate.

Step-by-Step Experimental Protocol

Note: The following protocol is adapted from validated industrial methodologies[5] and scaled for a standard 1-mole laboratory synthesis.

Materials & Reagents:

  • Glycolic acid (Purity ≥ 99%): 76.0 g (1.0 mol)

  • Anhydrous tert-butanol: 222.4 g (3.0 mol)

  • Water-carrying agent (Benzene or Toluene): 350 mL (Note: Toluene is highly recommended over benzene due to modern safety and toxicity standards).

  • Perfluorosulfonic acid resin (e.g., Nafion NR50): 100 g

Equipment Setup:

  • Equip a 1-liter, two-necked round-bottom flask with a magnetic stir bar.

  • Attach a Dean-Stark trap (water separator) to the main neck, surmounted by a reflux condenser.

  • Place the flask in a thermostatically controlled oil bath.

Execution:

  • Charging: Add the glycolic acid (76.0 g), anhydrous tert-butanol (222.4 g), toluene (350 mL), and the perfluorosulfonic acid resin (100 g) into the reaction flask[5].

  • Reflux & Azeotropic Distillation: Initiate magnetic stirring and heat the oil bath to achieve a steady reflux (internal temperature ~85–105 °C, depending on the exact azeotropic mixture).

  • Water Removal: Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water is 18 mL. Continue the reflux for 24–28 hours until no further water droplets separate into the trap[5].

  • Filtration: Turn off the heat and allow the reaction mixture to cool to room temperature. Filter the mixture through a sintered glass funnel to recover the solid perfluorosulfonic acid resin. Wash the resin with a small amount of toluene; combine the washings with the filtrate. (The recovered catalyst can be washed, dried, and reused).

  • Solvent Evaporation: Transfer the filtrate to a rotary evaporator. Remove the excess tert-butanol and toluene under reduced pressure.

  • Purification: Subject the remaining crude liquid to vacuum distillation. Collect the fraction boiling at approximately 71 °C at 25 mmHg to yield pure tert-butyl glycolate[5].

Quantitative Data & Optimization Summary

The choice of catalytic system drastically alters the reaction trajectory. Table 1 summarizes the comparative advantages of the solid-acid protocol over traditional homogeneous catalysis.

Table 1: Comparison of Esterification Conditions

ParameterTraditional Method (H₂SO₄)Optimized Protocol (Solid Acid Resin)Causality / Impact
Catalyst Concentrated H₂SO₄Perfluorosulfonic acid resinSolid acid prevents bulk solvent dehydration[5].
Solvent None / Excess AlcoholBenzene / TolueneAzeotropic removal of water drives equilibrium[3].
Reaction Temp >130 °C85–105 °C (Reflux)Lower temp minimizes isobutylene formation[4].
Byproducts High (Etherification)LowLocalized acidity improves selectivity[5].
Workup Aqueous neutralizationSimple filtrationPrevents ester hydrolysis during workup[5].

Self-Validating Analytical Framework

To ensure the integrity of the synthesis without relying solely on assumed reaction times, the protocol must be treated as a self-validating system. Implement the following analytical checks to confirm conversion and purity.

Validation Sample Crude Reaction Mixture GCMS GC-MS Analysis (Monitor MW 132.16) Sample->GCMS AcidValue Acid Value Titration (Quantify Unreacted Acid) Sample->AcidValue Volumetric Dean-Stark Volume (Target: 18 mL H2O) Sample->Volumetric Decision Conversion > 95%? GCMS->Decision AcidValue->Decision Volumetric->Decision Proceed Proceed to Filtration & Distillation Decision->Proceed Yes Reflux Continue Reflux Decision->Reflux No

Self-validating analytical workflow for reaction monitoring.

Validation Metrics:

  • Volumetric Tracking: The primary physical indicator is the collection of ~18 mL of water in the Dean-Stark trap.

  • Acid Value Titration: Aliquots (0.5 mL) can be drawn periodically and titrated against standardized KOH. A plateauing acid value approaching zero indicates the complete consumption of glycolic acid[3].

  • GC-MS / LC-MS: Confirm the presence of the target ester (Molecular Weight: 132.16 g/mol )[1] and the absence of the starting material.

References

  • CN100408544C - The synthetic method of glycolate - Google Patents.
  • Butyl Glycolate Supplier | CAS 7397-62-8 - Benchchem.
  • tert-Butyl 2-hydroxyacetate - Chem-Impex.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC.
  • Buy Aceclofenac Tert-Butyl Ester | 139272-68-7 | > 95% - Smolecule.

Sources

Application Note: Selective Hydrolysis of tert-Butyl Glycolate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The selective deprotection of tert-butyl esters is a cornerstone transformation in complex organic synthesis, particularly in the assembly of PROTACs, sequence-defined peptoids, and malonate derivatives 1. tert-Butyl glycolate esters are frequently employed as bifunctional linkers due to their orthogonal stability: they resist saponification under basic conditions but are readily cleaved via acidolysis 2.

In the synthesis of bifunctional molecules, glycolate spacers are often introduced via alkylation with tert-butyl bromoacetate or benzyl glycolate 3. The tert-butyl group provides robust protection during basic or nucleophilic downstream transformations. This guide details the mechanistic rationale, comparative data, and validated protocols for their selective hydrolysis, ensuring high fidelity in advanced drug development workflows.

Mechanistic Rationale & Orthogonal Strategy

Unlike primary or secondary esters, which undergo base-catalyzed acyl-oxygen cleavage (saponification), the bulky tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack. Instead, its cleavage is strictly acid-catalyzed, proceeding via an unimolecular alkyl-oxygen cleavage (


) mechanism. Protonation of the ester oxygen is followed by heterolytic cleavage of the alkyl-oxygen bond, generating a stable tert-butyl carbocation and the free carboxylic acid.

Causality in Experimental Design: The generation of the highly electrophilic tert-butyl cation necessitates the use of carbocation scavengers (e.g., Triisopropylsilane[TIS] or water). Without scavengers, the cation can irreversibly alkylate electron-rich moieties (such as the indole ring of tryptophan, the phenol of tyrosine, or basic nitrogen centers in PROTAC linkers) 1.

OrthogonalStrategy Start Substrate with Methyl & t-Butyl Esters Base Basic Conditions (LiOH, THF/H2O) Start->Base Acid Acidic Conditions (TFA / DCM) Start->Acid MethylCleaved Methyl Ester Cleaved t-Butyl Intact Base->MethylCleaved Saponification TButylCleaved t-Butyl Ester Cleaved Methyl Intact Acid->TButylCleaved Acidolysis (E1)

Caption: Orthogonal deprotection strategy highlighting base vs. acid selectivity.

Comparative Cleavage Methodologies

To select the optimal hydrolysis condition, researchers must evaluate the acid sensitivity of the entire molecule. The table below summarizes quantitative parameters for common cleavage systems.

Reagent SystemTemperatureReaction TimeScavenger RequirementSelectivity ProfileTypical Yield Range
50% TFA / DCM 20-25 °C1 - 5 hHigh (TIS/H2O recommended)Cleaves t-Bu; preserves Me/Et/Bn85 - 95%
4M HCl / Dioxane 20-25 °C2 - 6 hModerateCleaves t-Bu; preserves Me/Et/Bn80 - 90%
ZnBr₂ / DCM 20-25 °C12 - 24 hLowHighly orthogonal; preserves acetals70 - 85%
HCOOH (Neat) 40 °C12 - 16 hLowMild; preserves highly sensitive groups75 - 90%

Validated Experimental Protocols

Protocol A: Standard TFA-Mediated Cleavage (High Efficiency)

This protocol is the industry standard for robust substrates, leveraging Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) 4.

  • Preparation: Dissolve the tert-butyl glycolate ester substrate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M.

  • Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIS) and 2.5% (v/v) deionized water.

    • Causality/Rationale: TIS acts as a hydride donor to quench the tert-butyl cation, preventing off-target alkylation. Water assists in quenching and hydrolyzing any transient trifluoroacetate esters.

  • Acidification: Slowly add an equal volume of TFA to the mixture (resulting in a 50% TFA/DCM solution) 1.

    • Causality/Rationale: A 50% concentration provides the optimal dielectric environment to stabilize the transition state of the heterolytic cleavage while maintaining substrate solubility.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 1 to 5 hours. Monitor progression via LC-MS or TLC.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA 2.

  • Purification: Precipitate the crude product in cold diethyl ether or purify via reverse-phase chromatography.

ProtocolWorkflow Step1 1. Dissolution Substrate in DCM Step2 2. Scavenger Addition Add TIS/H2O Step1->Step2 Step3 3. Acidification Add TFA (50% v/v) Step2->Step3 Step4 4. Reaction Stir 1-5h at RT Step3->Step4 Step5 5. Concentration Co-evaporate w/ Toluene Step4->Step5 Step6 6. Isolation Ether Precipitation Step5->Step6

Caption: Step-by-step workflow for the standard TFA-mediated cleavage protocol.

Protocol B: Lewis Acid-Mediated Cleavage (For Acid-Sensitive Substrates)

For substrates containing highly acid-labile groups (e.g., acetals, certain glycosidic linkages), standard TFA may cause degradation. Zinc bromide (ZnBr₂) offers a milder, orthogonal approach.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.05 M).

  • Activation: Add finely powdered, anhydrous ZnBr₂ (3.0 to 5.0 eq).

    • Causality/Rationale: The Lewis acidic Zn²⁺ coordinates to the ester carbonyl, increasing the electrophilicity of the alkyl-oxygen bond without lowering the bulk pH to destructive levels.

  • Reaction: Stir at room temperature for 12-24 hours under an inert atmosphere (Argon/Nitrogen).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl (if the product is a free acid) and extract again with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

Troubleshooting & Causality

  • Incomplete Cleavage: Often caused by steric shielding around the glycolate core or insufficient acid strength.

    • Solution: Gently warm the reaction to 40 °C, or switch to 4M HCl in Dioxane 1.

  • Product Degradation: If the glycolate ester undergoes backbone cleavage (e.g., depsipeptide degradation), the acidity is too high.

    • Solution: Switch to the ZnBr₂ protocol or use Formic Acid (HCOOH) as a milder alternative.

  • Re-alkylation Side Products: Evidenced by LC-MS peaks at +56 Da (addition of a tert-butyl group).

    • Solution: Increase the concentration of TIS to 5% and ensure the reaction is not left stirring longer than necessary.

References

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC (NIH). Available at:[Link]

  • Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity. RSC.org. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of Depsipeptides Using tert-Butyl Glycolate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of tert-Butyl Glycolate in Peptide Synthesis Protecting Groups Content Type: Detailed Application Notes and Protocols

Executive Summary

tert-Butyl glycolate (TBG) serves as a specialized building block in peptide chemistry, primarily utilized for the introduction of glycolic acid moieties into peptide backbones to generate depsipeptides (peptides containing ester linkages). Its tert-butyl ester group provides robust C-terminal protection that is orthogonal to base-labile N-terminal protecting groups (such as Fmoc) and is removed under acidic conditions (TFA) concomitant with global deprotection.

This guide details the strategic application of TBG in solution-phase depsipeptide assembly and the synthesis of ester-linked building blocks . It addresses the specific challenges of ester bond formation—such as lower nucleophilicity of the hydroxyl group compared to amines—and provides validated protocols to mitigate racemization and hydrolysis.

Chemical Basis & Strategic Fit

The Role of tert-Butyl Glycolate

In standard peptide synthesis, amide bonds are stable and rigid. Introducing an ester bond (depsipeptide) alters hydrogen bonding capability and proteolytic stability. TBG (


) acts as a nucleophilic hydroxy-acid equivalent where the carboxyl group is masked by an acid-labile tert-butyl group.
Orthogonality Profile

The utility of TBG relies on the Fmoc/tBu orthogonal strategy :

  • N-Terminus (Fmoc): Removed by bases (Piperidine/DBU).[1] Stable to acid.[1][2]

  • C-Terminus (TBG): The tert-butyl ester is stable to bases (allowing Fmoc removal) but cleaved by strong acids (TFA).

  • Side Chains: Compatible with standard acid-labile side chains (Boc, Trt, Pbf), provided the final cleavage is intended to remove all acid-labile groups simultaneously.

Protecting GroupLabilityReagentCompatibility with TBG
Fmoc Base20% PiperidineHigh (TBG is stable)
Boc AcidTFALow (TBG is also cleaved)
Cbz (Z) HydrogenolysisH2 / Pd-CHigh (TBG is stable)
Alloc Pd(0)Pd(PPh3)4High (TBG is stable)

Core Application: Solution-Phase Depsipeptide Synthesis

The most robust application of TBG is in the solution-phase assembly of depsipeptide fragments. This approach avoids the risks of on-resin esterification, which can suffer from low yields due to the poor nucleophilicity of the hydroxyl group.

Mechanism of Action
  • Activation: The incoming Fmoc-Amino Acid is activated (e.g., via Carbodiimide or Mixed Anhydride).[3]

  • Esterification: The hydroxyl group of TBG attacks the activated carbonyl. DMAP is required as a catalyst to boost the nucleophilicity of the alcohol.

  • Chain Elongation: The Fmoc group is removed, exposing the amine for the next coupling.

  • Global Deprotection: TFA treatment removes the tert-butyl ester (and side chains), yielding the free depsipeptide acid.

Visual Workflow (DOT Diagram)

DepsipeptideSynthesis cluster_legend Legend Start Fmoc-AA-OH (Amino Acid) Coupling Step 1: Esterification (DIC / DMAP / DCM) Start->Coupling TBG tert-Butyl Glycolate (HO-CH2-COOtBu) TBG->Coupling Intermediate1 Fmoc-AA-O-CH2-COOtBu (Protected Didepsipeptide) Coupling->Intermediate1 FmocDeprot Step 2: Fmoc Removal (Piperidine / DMF) Intermediate1->FmocDeprot Intermediate2 H-AA-O-CH2-COOtBu (Free Amine) FmocDeprot->Intermediate2 Elongation Step 3: Peptide Coupling (Fmoc-AA-OH / HBTU / DIEA) Intermediate2->Elongation FinalProduct Fmoc-Peptide-O-CH2-COOtBu Elongation->FinalProduct Cleavage Step 4: Acid Cleavage (TFA / Scavengers) FinalProduct->Cleavage Result H-Peptide-O-CH2-COOH (Free Depsipeptide) Cleavage->Result key Blue: Start/End | Yellow: Reaction | Red: Deprotection

Caption: Workflow for the stepwise solution-phase synthesis of depsipeptides using tert-butyl glycolate as the C-terminal anchor.

Detailed Protocols

Protocol A: Steglich Esterification (Formation of Fmoc-AA-O-CH2-COOtBu)

Objective: Couple an Fmoc-protected amino acid to tert-butyl glycolate. Critical Note: This reaction uses DMAP. To prevent racemization of sensitive amino acids (like Cys or His), minimize DMAP exposure or use "low-racemization" protocols (e.g., adding DMAP only after activation).

Materials:

  • Fmoc-Amino Acid (1.0 equiv)[4]

  • tert-Butyl Glycolate (1.0 - 1.2 equiv)[4]

  • DIC (N,N'-Diisopropylcarbodiimide) (1.0 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve Fmoc-AA-OH and tert-butyl glycolate in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath. Add DIC dropwise.

  • Catalysis: Add DMAP.[5] Stir at 0°C for 30 minutes, then allow to warm to room temperature.

  • Reaction: Stir for 4–16 hours. Monitor by TLC (checking for disappearance of Fmoc-AA-OH).

  • Work-up:

    • Filter off any precipitated urea (DIU).

    • Dilute filtrate with EtOAc.

    • Wash successively with 5% NaHCO3 (2x), 1M HCl (2x), and Brine (1x).

    • Dry over MgSO4 and concentrate

    • Note: Flash chromatography is usually required to remove unreacted glycolate and urea byproducts.

Protocol B: Selective Fmoc Removal (Solution Phase)

Objective: Expose the N-terminal amine without cleaving the tert-butyl ester.

Procedure:

  • Dissolve the Fmoc-depsipeptide in 20% Diethylamine (DEA) in DCM (avoid Piperidine if possible in solution phase to simplify workup, as DEA is volatile).

  • Stir for 1–2 hours at room temperature.

  • Evaporation: Concentrate the solution under vacuum. Co-evaporate with toluene/DCM (3x) to remove all traces of amine base.

  • Result: The crude H-AA-O-CH2-COOtBu is ready for the next coupling immediately (do not store for long periods to avoid diketopiperazine formation).

Protocol C: Final Cleavage (Global Deprotection)

Objective: Remove the tert-butyl ester and side-chain protecting groups.

Cocktail: TFA/TIPS/Water (95:2.5:2.5 v/v/v) Procedure:

  • Dissolve the protected peptide in the cleavage cocktail (10 mL per gram of peptide).

  • Stir at room temperature for 2–3 hours.

  • Precipitate the peptide by adding the mixture dropwise into cold Diethyl Ether (-20°C).

  • Centrifuge, wash with ether (3x), and lyophilize.

Troubleshooting & Optimization

Racemization Control

Esterification of amino acids is more prone to racemization than amide bond formation because the activated intermediate (O-acylisourea) has a longer lifetime due to the slow nucleophilic attack of the alcohol.

  • Solution: Use Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride) for highly sensitive residues, or ensure the reaction temperature remains low (0°C) during the initial activation phase.

Diketopiperazine (DKP) Formation

Once the Fmoc group is removed from the di-depsipeptide (H-AA-O-CH2-COOtBu), the free amine can attack the ester carbonyl intramolecularly, forming a DKP ring and cleaving the chain.

  • Prevention: Perform the subsequent coupling step immediately after Fmoc removal. Avoid leaving the deprotected amine in basic solution.

Hydrolysis of the Ester

Depsipeptide ester bonds are more labile to base than amide bonds.

  • Caution: During Fmoc removal (using Piperidine), the ester bond is generally stable, but prolonged exposure or elevated temperatures can lead to hydrolysis. Keep deprotection times optimized (e.g., 2 x 5 min in SPPS, or use DEA in solution).

References

  • Solid Phase Synthesis of Depsipeptides.Royal Society of Chemistry (RSC).

    • Source: [5]

  • Synthesis of Depsipeptides: N-Benzyloxycarbonyl-Substituted Aminoacyl Hydroxy Acid tert-Butyl Esters.Thieme Connect.

    • Source:

  • Protecting Groups in Peptide Synthesis: A Detailed Guide.BenchChem.

    • Source:

  • Fmoc Solid Phase Peptide Synthesis Protocols.ChemPep.

    • Source:

  • Deprotection of tert-Butyl Esters.Organic Chemistry Portal.

    • Source:

Sources

Application Note: Catalytic Enantioselective Functionalization of tert-Butyl Glycolate

[1]

Executive Summary

This application note details the protocols for the catalytic enantioselective functionalization of ** tert-butyl glycolate** (TBG). TBG is a pivotal nucleophile for accessing chiral

We present two complementary methodologies that cover the most critical bond-forming requirements in drug discovery:

  • Direct Asymmetric Aldol Reaction: Utilizing a Dinuclear Zinc (Trost-ProPhenol) system to access syn-1,2-diols.

  • Asymmetric

    
    -Alkylation:  Utilizing Chiral Phase-Transfer Catalysis (PTC) on protected glycolate equivalents to construct quaternary stereocenters.
    

These protocols are designed for high reproducibility, scalability, and enantiomeric excess (>90% ee).

Introduction & Strategic Rationale

The Substrate: tert-Butyl Glycolate

tert-Butyl glycolate is unique among ester enolate precursors. The bulky tert-butyl group serves two critical functions:

  • Steric Shielding: It directs the trajectory of electrophilic attack, enhancing the stereocontrol exerted by chiral catalysts.

  • Synthetic Versatility: It is acid-labile, allowing for mild deprotection to the carboxylic acid without affecting sensitive functionalities (unlike methyl/ethyl esters which require saponification).

The Challenge: Enolate Control

Functionalizing TBG at the

  • Solution A (Aldol): Use a catalyst that leverages the hydroxyl group for coordination (Zinc-ProPhenol).

  • Solution B (Alkylation): Mask the hydroxyl group with a protecting group that mimics the electronic stabilization of Schiff bases used in amino acid synthesis.

Protocol A: Direct Catalytic Asymmetric Aldol Reaction

Target: Synthesis of chiral

Mechanism:

This method allows for the direct coupling of unmodified tert-butyl glycolate with aldehydes. The dinuclear zinc catalyst operates via a "bimetallic" mechanism where one zinc center activates the glycolate enolate and the other activates the aldehyde electrophile.

Reaction Mechanism Visualization

TrostCycleCatalystDinuclear Zn-ProPhenol(Pre-catalyst)CoordinationSubstrate Coordination(TBG binds to Zn1)Catalyst->Coordination+ TBGDeprotonationEnolate Formation(Liberation of alkane)Coordination->Deprotonation- Et-HAdditionAldehyde Activation & C-C Bond Formation(Aldehyde binds to Zn2)Deprotonation->Addition+ R-CHOProductReleaseProduct Release(Ligand Exchange)Addition->ProductReleaseProductRelease->CatalystRegeneration

Figure 1: The catalytic cycle of the Dinuclear Zinc-ProPhenol system. The proximity of the two metal centers allows for simultaneous activation of the nucleophile (glycolate) and electrophile (aldehyde).

Experimental Protocol

Reagents:

  • tert-Butyl glycolate (1.0 equiv)

  • Aldehyde (Electrophile, 1.1 equiv)

  • (S,S)-ProPhenol Ligand (5 mol%)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes, 10 mol%)[1]

  • Solvent: Anhydrous THF

  • Additives: Triphenylphosphine sulfide (Ph₃PS) or 4Å Molecular Sieves (optional for moisture control)

Step-by-Step Workflow:

  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube under Argon, dissolve (S,S)-ProPhenol ligand (0.05 mmol) in THF (2 mL).

    • Add Et₂Zn (0.10 mmol) dropwise at room temperature (RT). Methane/Ethane gas evolution will occur.

    • Stir for 30 minutes at RT to form the active dinuclear species.

  • Substrate Addition:

    • Cool the mixture to -5 °C or 0 °C depending on aldehyde reactivity.

    • Add tert-butyl glycolate (1.0 mmol) via syringe. Stir for 10 minutes to allow zinc-glycolate formation.

  • Reaction:

    • Add the aldehyde (1.1 mmol) slowly.

    • Stir at 0 °C for 12–24 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde).

  • Quench & Workup:

    • Quench with 1N HCl (2 mL) or saturated NH₄Cl.

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Data (Solvent & Additive Effects)
EntrySolventAdditive (10 mol%)Yield (%)dr (syn:anti)ee (%)
1TolueneNone452:160
2THFNone785:182
3THFLiCl 654:175
4THFPh₃PS 92 12:1 95
5DCMPh₃PS553:170

Table 1: Effect of reaction parameters on the Aldol reaction of TBG with benzaldehyde. Note that Ph₃PS acts as a Lewis base to modify the aggregate structure of the Zinc catalyst, enhancing turnover.

Protocol B: Asymmetric -Alkylation via Phase-Transfer Catalysis

Target: Synthesis of


Mechanism:

Direct alkylation of TBG is difficult. We utilize an O-protected glycolate equivalent , such as the benzophenone imine of tert-butyl aminoxyacetate or a benzyl-protected glycolate , to stabilize the enolate.

Workflow Visualization[2]

PTCWorkflowStartProtected TBG(Organic Phase)InterfaceInterfacialDeprotonationStart->InterfaceBaseCsOH / KOH(Aqueous/Solid Phase)Base->InterfaceIonPairChiral Ion Pair[Q*+][Enolate-]Interface->IonPairCatalyst (Q*X)AlkylationAlkylation (R-X)(-40 °C)IonPair->AlkylationProductChiral Product(>90% ee)Alkylation->ProductProduct->InterfaceRegenerate Q*X

Figure 2: Workflow for the biphasic alkylation. The chiral quaternary ammonium catalyst (Q) shuttles the enolate into the organic phase while blocking one face of the nucleophile.*

Experimental Protocol

Reagents:

  • Substrate: tert-Butyl 2-((diphenylmethylene)amino)oxyacetate (Glycolate imine equivalent) OR tert-butyl 2-(4-chlorobenzyloxy)acetate.

  • Catalyst: Maruoka Catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) (1 mol%)

  • Electrophile: Alkyl Halide (R-Br or R-I, 1.2 equiv)

  • Base: 50% KOH (aq) or CsOH·H₂O (solid)

  • Solvent: Toluene/Chloroform (7:3)

Step-by-Step Workflow:

  • Setup:

    • To a reaction vial, add the Protected TBG Substrate (0.2 mmol) and Maruoka Catalyst (0.002 mmol, 1 mol%).

    • Dissolve in Toluene (2.0 mL).

    • Cool to -20 °C (or -40 °C for higher ee).

  • Base Addition:

    • Add 50% aqueous KOH (5 equiv) vigorously. The biphasic mixture requires high agitation rates (1000 rpm) to ensure efficient interfacial transfer.

  • Alkylation:

    • Add the Alkyl Halide (0.24 mmol) dropwise.

    • Stir at constant temperature for 2–6 hours.

    • Self-Validation Check: Monitor consumption of starting material by TLC (Hexane/EtOAc 10:1). The product will usually be less polar.

  • Workup:

    • Dilute with water and extract with Et₂O.

    • Wash with water and brine.[2]

  • Deprotection (to yield

    
    -hydroxy ester): 
    
    • Dissolve the crude alkylated product in THF/1N HCl (1:1).

    • Stir at RT for 1 hour to hydrolyze the protecting group (e.g., imine or oxime).

    • Extract the

      
      -hydroxy ester.
      

Critical Troubleshooting & Controls

Handling the tert-Butyl Group[4]
  • Stability: The tert-butyl ester is stable to the basic conditions of both protocols (KOH, Et₂Zn).

  • Deprotection: If the free acid is required, use TFA/DCM (1:1) at 0 °C. Warning: Ensure the

    
    -hydroxy group is not prone to elimination under acidic conditions; if so, keep the temperature strictly at 0 °C.
    
Enantioselectivity Issues
  • Protocol A (Aldol): If ee is low (<80%), ensure the Et₂Zn reagent is fresh. Oxidation of diethylzinc produces zinc ethoxide, which is less active and non-enantioselective.

  • Protocol B (PTC): Stirring rate is critical. If the reaction is too slow, the background reaction (racemic alkylation at the interface) may compete. Ensure >1000 rpm stirring.

References

  • Dinuclear Zinc Catalysis (Aldol): Trost, B. M.; Ito, H.; Silcoff, E. R. "Asymmetric Aldol Reaction of

    
    -Hydroxyketones and Glycolates." J. Am. Chem. Soc.[3][4]2001 , 123, 3367.
    [Link]
    
  • Phase Transfer Catalysis (Alkylation): Ooi, T.; Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis."[5] Angew.[6] Chem. Int. Ed.2007 , 46, 4222. [Link]

  • Glycolate Equivalents in PTC: Jew, S.-S.; Park, H.-G. et al. "Highly Enantioselective Synthesis of

    
    -Hydroxy Acids via Phase-Transfer Catalytic Alkylation." Org.[2][3][4] Lett.2002 , 4, 4245.
    [Link]
    
  • General Review on

    
    -Hydroxy Acid Synthesis: 
    Wolf, C. et al. "Asymmetric Synthesis of 
    
    
    -Hydroxy Acids and Derivatives." Chem. Rev.[4]2014 , 114, 7116. [Link]

Application Note: Methodologies for the Conversion of tert-Butyl Glycolate to α-Hydroxy Amides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

The conversion of tert-butyl glycolate to α-hydroxy amides represents a unique synthetic challenge frequently encountered in medicinal chemistry and peptide synthesis. The tert-butyl ester is notoriously resistant to direct nucleophilic acyl substitution due to the extreme steric shielding provided by the bulky tert-butoxy group[1]. Furthermore, the presence of an unprotected α-hydroxyl group complicates the use of strongly basic direct amidation reagents (e.g., lithium dialkylamides or trimethylaluminum), as the hydroxyl group readily forms metal alkoxides, leading to catalyst deactivation or unwanted side reactions such as lactonization.

As a Senior Application Scientist, I have structured this guide to provide two field-proven, self-validating methodologies to overcome these barriers:

  • The Industry Standard (Two-Step): Acidic deprotection followed by highly efficient uronium-based peptide coupling.

  • The Catalytic Approach (One-Step): Direct amidation utilizing a hard Lewis acid, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), which leverages bidentate coordination to bypass steric constraints[2].

Method A: Two-Step Deprotection and Uronium-Coupling

Mechanistic Causality

The most reliable method to circumvent the steric hindrance of a tert-butyl ester is its complete removal prior to amidation. Treatment with Trifluoroacetic Acid (TFA) triggers an E1-like cleavage, releasing isobutylene gas and yielding free glycolic acid[3].

For the subsequent amidation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over traditional carbodiimides (like EDC). The causality here is kinetic: HATU generates a highly reactive 7-aza-OBt ester intermediate. The rapid rate of amine nucleophilic attack on this intermediate outcompetes any potential intermolecular O-acylation (esterification) of the unprotected α-hydroxyl group, ensuring high chemoselectivity for the amide bond.

TwoStep A tert-Butyl Glycolate B Glycolic Acid (Intermediate) A->B 20% TFA in DCM 25 °C, 2 h C alpha-Hydroxy Amide B->C Amine, HATU, DIPEA DMF, 25 °C, 12 h

Workflow for the two-step deprotection and peptide coupling of tert-butyl glycolate.

Protocol A: Step-by-Step Methodology

Step 1: Acidolysis of the tert-Butyl Ester

  • Reaction Setup: Dissolve tert-butyl glycolate (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Cleavage: Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v concentration. Stir the reaction mixture at ambient temperature (25 °C) for 2 to 4 hours.

  • Monitoring: Monitor the consumption of the starting material via TLC (stain with KMnO₄, as the ester lacks a UV chromophore).

  • Crucial Workup (Self-Validating Step): Concentrate the mixture under reduced pressure. Expert Insight: Co-evaporate the crude residue with toluene (3 × 15 mL). TFA forms strong hydrogen bonds with the α-hydroxy acid; toluene forms an azeotrope with TFA, ensuring its complete removal. Residual TFA will neutralize the DIPEA in Step 2, stalling the coupling cycle.

Step 2: HATU-Mediated Amidation

  • Activation: Dissolve the crude glycolic acid in anhydrous DMF (0.1 M). Add the target amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Add HATU (1.2 equiv) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

Method B: Direct Catalytic Amidation via La(OTf)₃

Mechanistic Causality

For highly atom-economical workflows, direct amidation is preferred. Ohshima and co-workers established that Lanthanum(III) trifluoromethanesulfonate is a premier catalyst for direct ester amidation[2].

Unlike softer Lewis acids that are poisoned by protic groups, La(III) is a hard Lewis acid that is remarkably tolerant to the free α-hydroxyl group[4]. The causality of its success with tert-butyl glycolate lies in bidentate coordination . The La(III) center coordinates simultaneously to the ester carbonyl oxygen and the adjacent α-hydroxyl oxygen. This chelation highly polarizes the carbonyl carbon, lowering the activation energy enough for an amine to attack and displace the sterically hindered tert-butoxide leaving group.

LaCatalysis La La(OTf)3 Catalyst Complex Bidentate La(III) Coordination Complex La->Complex Activation Ester tert-Butyl Glycolate Ester->Complex Activation Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack Amine Amine Nucleophile Amine->Tetrahedral Tetrahedral->La Catalyst Regeneration Product alpha-Hydroxy Amide + tert-Butanol Tetrahedral->Product Elimination

Mechanistic pathway of La(OTf)3-catalyzed direct amidation via bidentate coordination.

Protocol B: Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar, add tert-butyl glycolate (1.0 equiv, 5 mmol) and the desired amine (1.5 equiv).

  • Catalyst Addition: Add anhydrous La(OTf)₃ (10 mol%, 0.5 mmol). Note: While La(OTf)₃ is moisture tolerant, using anhydrous conditions prevents competitive hydrolysis of the ester to the carboxylic acid.

  • Reaction Conditions: Add anhydrous toluene to achieve a high concentration (1.0 M). Seal the vial and heat the mixture to 90–100 °C in a pre-heated oil bath for 16 to 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and wash with water (2 × 15 mL) to partition and remove the lanthanum catalyst.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting α-hydroxy amide via flash chromatography.

Quantitative Data & Method Comparison

To assist in selecting the appropriate methodology for your specific drug development pipeline, the following table summarizes the quantitative metrics and operational parameters of both protocols.

ParameterMethod A: Two-Step Cleavage & CouplingMethod B: La(OTf)₃ Direct Amidation
Overall Yield 75–90%65–85%
Step Count 21
Total Reaction Time ~14 hours (2 h + 12 h)16–24 hours
Atom Economy / Green Metrics Low (generates HATU byproducts & isobutylene)High (generates only tert-butanol as a byproduct)
Substrate Scope Excellent for sterically hindered/secondary aminesBest for primary and unhindered secondary amines
Scalability High (Standard solution-phase protocol)Moderate (Requires extended heating and sealed vessels)

References

  • Tran, V. H., Nguyen, A. T., & Kim, H.-K. (2023). Conversion of tert-butyl esters to other functional groups. Journal of Organic Chemistry, 88, 13291-13302. URL: [Link]

  • Morimoto, H., Fujiwara, R., Shimizu, Y., Morisaki, K., & Ohshima, T. (2014). Lanthanum trifluoromethanesulfonate is an effective catalyst for the coupling of esters with amides to yield amides under mild conditions. Organic Letters, 16(7), 2018-2021. URL: [Link]

  • Google Patents. (2018). WO2018227053A1 - Non-chromatographic purification of macrocyclic peptides by a resin catch and release.

Sources

step-by-step transesterification reactions using ter-butylglycolate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Transesterification Protocols Using tert-Butyl Glycolate

Executive Summary

tert-Butyl glycolate (TBG) is a bifunctional building block critical in the synthesis of peptide mimetics, prodrugs, and glycolic acid derivatives. Its utility lies in its orthogonal protection : the tert-butyl ester is stable to basic and nucleophilic conditions but readily cleaved by mild acid (e.g., TFA), releasing the free carboxylic acid without affecting other sensitive esters (e.g., methyl or ethyl esters) present in the molecule.

However, incorporating TBG via transesterification presents a specific challenge: steric hindrance of the tert-butyl group and acid lability . Standard acid-catalyzed Fischer esterification is forbidden as it cleaves the protecting group. Strong basic conditions (e.g., NaOMe) often lead to competitive hydrolysis or transesterification at the wrong site.

This guide details three validated protocols to successfully use TBG as a nucleophile to displace simple alkoxy groups (methoxy/ethoxy) from target esters, yielding tert-butyl glycolyl esters.

Critical Chemistry & Mechanism

To achieve high yields, one must bypass the kinetic barrier of the bulky tert-butyl group while avoiding acidic cleavage. We utilize Lewis Acid Catalysis and Enzymatic Catalysis to activate the electrophilic carbonyl of the substrate, allowing the hydroxyl group of TBG to attack.

Mechanism: Lewis Acid Activation (Titanium(IV))

Titanium(IV) isopropoxide acts as a dual-activation catalyst. It coordinates with the carbonyl oxygen of the substrate ester (increasing electrophilicity) and the hydroxyl group of TBG (increasing nucleophilicity via temporary alkoxide formation).

Ti_Mechanism Substrate Substrate Ester (R-COOMe) Ti_Complex Ti(IV) Coordination Complex Substrate->Ti_Complex + Ti(OiPr)4 TBG tert-Butyl Glycolate (HO-CH2-COOtBu) TBG->Ti_Complex Tet_Inter Tetrahedral Intermediate Ti_Complex->Tet_Inter Nucleophilic Attack Product Product (R-COO-CH2-COOtBu) Tet_Inter->Product Collapse Byproduct Methanol (Removed) Tet_Inter->Byproduct

Figure 1: Mechanism of Titanium-mediated transesterification. The Ti(IV) center bridges the reactants, facilitating the alkoxy swap.

Protocol A: Titanium-Mediated Transesterification (Standard)

Application: Robust synthesis for non-acid-sensitive substrates. Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄]. Key Driver: Equilibrium shift via azeotropic removal of methanol.

Reagents & Equipment
  • Substrate: Methyl or Ethyl ester (1.0 equiv).

  • Nucleophile: tert-Butyl glycolate (2.0 – 3.0 equiv).

  • Catalyst: Ti(OiPr)₄ (10 – 20 mol%).

  • Solvent: Anhydrous Toluene or Xylene.

  • Apparatus: Dean-Stark trap or molecular sieves (4Å) in a Soxhlet extractor.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush with Argon.

  • Charging: Add the Substrate (10 mmol) and TBG (20-30 mmol) to the flask. Dissolve in anhydrous Toluene (50 mL).

  • Catalyst Addition: Add Ti(OiPr)₄ (1-2 mmol, 10-20 mol%) via syringe. The solution may turn slightly yellow.

  • Reaction: Heat the mixture to reflux (110°C). Toluene/Methanol azeotrope will begin to distill into the trap.

    • Note: If using a methyl ester substrate, methanol removal is critical to drive the reaction to the right (Le Chatelier's principle).

  • Monitoring: Monitor by TLC or GC-MS every 2 hours. Look for the disappearance of the methyl ester substrate.

    • Endpoint: Typically 6–12 hours.

  • Quench (Critical): Cool to room temperature. Add 5 mL of water or 1N HCl (carefully) to hydrolyze the titanium complex. A thick white precipitate (TiO₂) will form.

    • Caution: Do not use strong acid or heat during quench to preserve the t-butyl group.

  • Workup: Dilute with Et₂O or EtOAc. Filter the suspension through a pad of Celite to remove TiO₂. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Process Control Data:

ParameterSpecificationNote
Temperature 110°C (Reflux)Essential for azeotropic distillation.
Stoichiometry TBG Excess (2-3x)Required to force conversion >90%.
Moisture < 0.05%Water kills the catalyst (forms TiO₂ prematurely).

Protocol B: Enzymatic Transesterification (Green/Mild)

Application: Highly sensitive substrates, chiral resolution, or "Green Chemistry" requirements. Catalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435). Key Driver: Irreversible acyl donor (Vinyl esters) or vacuum removal of alcohol.

Reagents
  • Substrate: Vinyl ester (ideal) or Methyl ester.

  • Nucleophile: tert-Butyl glycolate.

  • Catalyst: Novozym 435 (10–50 wt% relative to substrate).

  • Solvent: MTBE, Hexane, or solvent-free.

Step-by-Step Procedure
  • Preparation: Dry the enzyme (Novozym 435) in a desiccator over P₂O₅ for 24h prior to use (water activity control is vital).

  • Mixing: In a glass vial, dissolve Substrate (1.0 equiv) and TBG (1.5 equiv) in anhydrous MTBE.

  • Initiation: Add Novozym 435 beads.

  • Incubation: Shake at 40–60°C in an orbital shaker (200 rpm).

    • Why Vinyl Esters? If the substrate is a vinyl ester, the byproduct is acetaldehyde (tautomerizes from vinyl alcohol), which evaporates, making the reaction irreversible.

  • Filtration: Once conversion is complete (check HPLC/TLC), simply filter off the enzyme beads.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Enzyme_Workflow Start Start: Substrate + TBG (Solvent: MTBE) Add_Enz Add Immobilized CAL-B (Novozym 435) Start->Add_Enz Reaction Shake @ 45°C (Kinetic Control) Add_Enz->Reaction Check Check Conversion (HPLC/TLC) Reaction->Check Check->Reaction <95% Filter Filter Enzyme Check->Filter >95% Evap Evaporate Solvent Filter->Evap

Figure 2: Enzymatic workflow for mild transesterification.

Protocol C: Distannoxane (Otera's Catalyst)

Application: The "Gold Standard" for difficult substrates where neutral conditions are mandatory. Catalyst: 1-Hydroxy-3-isothiocyanatotetrabutyldistannoxane (Otera’s Catalyst).

  • Mix: Substrate (1.0 equiv) + TBG (1.1 equiv) in Toluene.

  • Catalyst: Add 1–5 mol% Otera’s Catalyst.

  • Reflux: Heat to reflux.[1] The catalyst has a unique "double Lewis acid" structure that brings the ester and alcohol into close proximity.

  • Workup: Evaporate solvent. The catalyst is fluorous-soluble or can be removed via column chromatography.

    • Advantage:[2][3][4][5] Works with 1:1 stoichiometry, reducing waste of expensive TBG.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Equilibrium limitationUse Protocol A with active azeotropic distillation (Dean-Stark) or Protocol B with vinyl esters.
Cleavage of t-Butyl Acidic impuritiesEnsure solvent is neutral. Avoid silica gel with high acidity during purification (add 1% Et₃N to eluent).
TiO₂ Gel Formation Improper Quench (Protocol A)Use a defined amount of water (1:1 molar to Ti) and filter through Celite immediately.
Enzyme Inactivity High water contentDry TBG and solvent over molecular sieves (3Å) before adding enzyme.

References

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link

  • Seebach, D., et al. (1991). Titanate-Mediated Transesterifications with Functionalized Alcohols. Synthesis, 1991(01), 10-12. Link

  • Anderson, E. M., et al. (1998). Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols. Biocatalysis and Biotransformation, 16(3), 181-204. Link

  • Krasik, P. (1998). Titanium(IV) Isopropoxide: A Versatile Reagent for Transesterification. Tetrahedron Letters, 39(50), 9147-9150. Link

Sources

polymerization techniques using tert-butyl glycolate monomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Polymerization Architectures Using tert-Butyl Glycolate

Executive Summary & Strategic Utility

tert-Butyl glycolate (tBG) is a specialized monomeric building block that transcends the role of a simple glycolic acid ester. While methyl and ethyl glycolates are ubiquitous in bulk poly(glycolic acid) (PGA) synthesis, tBG offers unique utility in precision macromolecular engineering . Its bulky tert-butyl group serves as a robust, acid-labile protecting moiety, making tBG an indispensable tool for synthesizing heterotelechelic polymers (polymers with distinct functional groups at opposing chain ends).

For drug development professionals, tBG is the key to creating "smart" polymeric conjugates. It allows for the synthesis of polymers with a masked carboxylic acid (the tert-butyl ester) at one end and a reactive hydroxyl at the other. Post-polymerization, the tert-butyl group can be selectively cleaved under mild acidic conditions to reveal a carboxylic acid for bioconjugation (e.g., attaching peptides or antibodies) without degrading the polymer backbone.

Mechanistic Pathways

The utility of tBG in polymerization manifests through two primary chemical pathways:

Pathway A: Immortal Ring-Opening Polymerization (iROP) Chain Transfer

In this dominant application, tBG acts as a Chain Transfer Agent (CTA) or initiator during the Ring-Opening Polymerization of cyclic esters (lactones) or epoxides. The hydroxyl group of tBG initiates the chain growth, while the tert-butyl ester remains untouched at the


-terminus.
  • Mechanism: The metal-catalyst complex activates the monomer (e.g., Propylene Oxide, Caprolactone). The hydroxyl group of tBG attacks the activated monomer, opening the ring. Rapid exchange between the growing chain and free tBG ensures narrow molecular weight distribution.

  • Result:

    
    -tert-butyl ester-
    
    
    
    -hydroxyl polymers.
Pathway B: Transesterification/Polycondensation

tBG can undergo self-condensation to form oligomeric PGA. However, unlike methyl glycolate, the elimination of bulky tert-butanol is kinetically slower and thermodynamically less favorable.

  • Utility: This is reserved for synthesizing specialized low-molecular-weight PGA blocks where the tert-butyl end-capping is desired to prevent uncontrolled chain growth or to tune solubility in organic solvents (tBG-capped oligomers are more soluble than free-acid PGA).

Comparative Data: tBG vs. Standard Glycolates

Featuretert-Butyl Glycolate (tBG)Methyl GlycolateGlycolic Acid
Role End-capper / Functional InitiatorBulk MonomerBulk Monomer
Leaving Group tert-Butanol (Bulky, difficult removal)Methanol (Volatile, easy removal)Water
Solubility High (Organic solvents)ModerateHigh (Water/Polar)
End-Group Stability Acid-Labile (Cleaves to -COOH)Stable (Requires strong hydrolysis)N/A (Already -COOH)
Primary Application Drug Delivery Vectors (ADCs) Bulk Biodegradable PlasticsBulk Biodegradable Plastics

Detailed Protocol: Synthesis of -tert-Butyl Ester- -Hydroxyl Poly(Propylene Oxide)

This protocol describes the synthesis of a heterotelechelic polyether using tBG as a functional Chain Transfer Agent via Immortal Ring-Opening Polymerization (iROP). This polymer is a precursor for amphiphilic block copolymers used in micellar drug delivery.

Safety: Work in a glovebox or using Schlenk line techniques. Propylene oxide is volatile and carcinogenic.

Materials:
  • Monomer: Propylene Oxide (PO), dried over CaH

    
     and distilled.
    
  • CTA: tert-Butyl Glycolate (tBG), dried over molecular sieves (4Å).

  • Catalyst: Lewis Pair Catalyst (e.g., Phosphonium Bisborane) or Salen-Cobalt/Aluminum complex. (Note: For this protocol, we assume a standard Salen-Al complex for broad accessibility).

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:
  • Catalyst Preparation:

    • In a glovebox under Argon, weigh the Salen-Al catalyst (0.1 mol% relative to monomer) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • CTA Addition (The Control Step):

    • Add tert-Butyl Glycolate (tBG).[1][2] The molar ratio of Monomer:tBG determines the target molecular weight (

      
      ).
      
    • Calculation: Target

      
      .
      
    • Example: For a 2000 g/mol polymer, use a 35:1 ratio of PO:tBG.

  • Initiation:

    • Add anhydrous Toluene (to achieve ~2 M monomer concentration) to dissolve the catalyst and tBG.

    • Inject the Propylene Oxide monomer rapidly via syringe. Seal the flask.

  • Polymerization:

    • Stir at room temperature (25°C). The reaction is exothermic; monitor temperature.

    • Reaction Time: Typically 1–4 hours depending on catalyst activity.

    • Monitoring: Aliquot samples for

      
      H NMR. Monitor the disappearance of the epoxide ring protons (2.4–3.0 ppm) and the appearance of the polyether backbone (3.3–3.7 ppm).
      
  • Termination & Purification:

    • Quench the reaction with a drop of acetic acid in wet methanol.

    • Precipitate the polymer into cold hexanes (excess). The tBG-capped polymer is likely a viscous oil.

    • Centrifuge and decant the supernatant.

    • Dry under high vacuum at 40°C for 24 hours.

  • Validation (Self-Validating Check):

    • End-Group Analysis: Perform

      
      H NMR in CDCl
      
      
      
      .
    • Key Signals: Look for the tert-butyl singlet at ~1.45 ppm (9H) and the methylene protons of the glycolate unit (

      
      ) at ~4.00 ppm (2H).
      
    • Integration: The ratio of the glycolate methylene protons (2H) to the polymer backbone protons must match the theoretical degree of polymerization.

Diagrammatic Workflows (Graphviz)

Figure 1: Reaction Pathway for tBG-Mediated iROP

Caption: Mechanism showing tBG acting as a nucleophilic chain transfer agent, initiating epoxide ring opening while retaining the acid-labile protecting group.

G tBG tert-Butyl Glycolate (HO-CH2-COOtBu) Initiation Initiation Step (Nu- Attack) tBG->Initiation Hydroxyl Nucleophile Catalyst Catalyst (Lewis Acid/Base) Complex Activated Complex [Cat-Monomer] Catalyst->Complex Monomer Monomer (Propylene Oxide) Monomer->Complex Activation Complex->Initiation Polymer Heterotelechelic Polymer (tBuOOC-CH2-O-[PO]n-OH) Initiation->Polymer Propagation & Chain Transfer Polymer->Complex Chain Transfer (Exchange with Alcohol)

Figure 2: Post-Polymerization Modification Workflow

Caption: Workflow for converting the tBG-capped polymer into a bioconjugate via selective acidolysis.

G Step1 tBG-Capped Polymer (tBu-Ester Terminus) Step2 Acidolysis (TFA/DCM, 25°C, 1h) Step1->Step2 Cleavage of t-Butyl Step3 Deprotected Polymer (Carboxylic Acid Terminus) Step2->Step3 - Isobutene Step4 Activation (EDC/NHS Chemistry) Step3->Step4 Ester Activation Step5 Bioconjugation (Amine-Drug/Peptide) Step4->Step5 Amide Bond Formation

References

  • Zhang, Y., et al. (2022).[3] "Controllable Synthesis of Heterofunctionalized Polyethers via an Intramolecular Phosphonium Bisborane Lewis Pair Catalysed Immortal Ring-Opening Polymerization." ChemRxiv. [Link]

    • Context: Primary source for the iROP protocol using tert-butyl glycolate as a functional chain transfer agent.
  • Gilding, D. K., & Reed, A. M. (1979). "Biodegradable polymers for use in surgery—polyglycolic/poly(lactic acid) homo- and copolymers: 1." Polymer. [Link][4][5]

    • Context: Foundational text on glycolic acid polymerization mechanisms and polycondens
  • Ober, C. K., et al. (2011). "Scanning thermal lithography of tailored tert-butyl ester protected carboxylic acid functionalized (meth)acrylate polymer platforms." Nanotechnology. [Link]

    • Context: Validates the acid-labile nature of tert-butyl esters in polymer backbones and their deprotection mechanisms.
  • Tang, X., et al. (2024). "Synthesis of Spinnable Poly(ethylene terephthalate-co-glycolate) with Enhanced Degradability." ACS Sustainable Chemistry & Engineering. [Link]

    • Context: Illustrates the use of glycolate esters in transesterification to modify polymer properties.[6]

Sources

Application Note: Selective O- vs. C-Alkylation of tert-Butyl Glycolate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring precise control over the alkylation site of


-hydroxy esters.

Executive Summary & Mechanistic Rationale

tert-Butyl glycolate presents a classic "ambident nucleophile" challenge in organic synthesis. It contains two distinct acidic protons: the hydroxyl proton (


) and the 

-methylene protons (

).

Selective functionalization is dictated by the stoichiometry and strength of the base employed, which controls the formation of either a mono-anion (alkoxide) or a dianion (enediolate) .

  • O-Alkylation (Etherification): Achieved via Kinetic/Thermodynamic Control using a mild to strong base (1.0–1.2 equiv). The base preferentially deprotonates the more acidic hydroxyl group. The resulting alkoxide acts as the nucleophile.

  • C-Alkylation (

    
    -Functionalization):  Achieved via Dianion Strategy  using a superbase (>2.0 equiv). The first equivalent removes the hydroxyl proton; the second equivalent removes the 
    
    
    
    -proton. The resulting dianion reacts with electrophiles preferentially at the carbon center due to the higher energy (HOMO) and nucleophilicity of the enolate carbon compared to the alkoxide oxygen in this chelated system.
Reaction Pathway Divergence

ReactionPathways Substrate tert-Butyl Glycolate (Starting Material) Base1 Base (1.1 eq) (e.g., NaH, Ag2O) Substrate->Base1 Deprotonation (OH) Base2 Base (>2.2 eq) (e.g., LDA, LiHMDS) Substrate->Base2 Double Deprotonation Alkoxide Mono-Anion (Alkoxide) Base1->Alkoxide Dianion Dianion (Lithium Enediolate) Base2->Dianion O_Product O-Alkylated Product (Ether) Alkoxide->O_Product + R-X (Williamson) C_Product C-Alkylated Product (Homologated Ester) Dianion->C_Product + R-X (C-Selective) RX Electrophile (R-X)

Figure 1: Divergent synthesis pathways based on base stoichiometry and strength.

Protocol A: Selective O-Alkylation (Williamson Ether Synthesis)

This protocol targets the hydroxyl group to form


-alkoxy esters. The use of tert-butyl ester prevents transesterification side reactions common with methyl/ethyl esters.
Reagents & Materials
  • Substrate: tert-Butyl glycolate (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.1–1.2 equiv).

    • Alternative: Silver(I) Oxide (

      
      ) for acid-sensitive electrophiles.
      
  • Solvent: DMF (Anhydrous) or THF/DMF (9:1 mixture). DMF promotes

    
     kinetics.
    
  • Electrophile: Alkyl Halide (1.1–1.5 equiv).

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Base Suspension: Add NaH (1.2 equiv) to the flask. Wash with anhydrous hexanes (

    
    ) to remove mineral oil if downstream purification is sensitive; otherwise, use as is. Suspend NaH in anhydrous DMF (
    
    
    
    relative to substrate).
  • Cooling: Cool the suspension to

    
     using an ice bath.
    
  • Addition: Add tert-butyl glycolate (1.0 equiv) dropwise (neat or dissolved in minimal DMF).

    • Observation: Vigorous hydrogen gas evolution will occur. Vent appropriately.

  • Deprotonation: Stir at

    
     for 15–30 minutes until gas evolution ceases. The solution typically turns clear or slightly yellow.
    
  • Alkylation: Add the Alkyl Halide (1.1–1.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC or LC-MS.

  • Quench: Cool to

    
    . Carefully quench with saturated aqueous 
    
    
    
    .
  • Workup: Extract with

    
     or EtOAc (
    
    
    
    ). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.

Critical Control Point: If C-alkylation is observed as a minor impurity (


), ensure the temperature is kept low (

) during the initial deprotonation and that no excess base (>1.2 eq) is used.

Protocol B: Selective C-Alkylation (Dianion Strategy)

This protocol generates a reactive enediolate to introduce substituents at the


-carbon. This is chemically equivalent to the Fráter-Seebach alkylation  principles used for 

-hydroxy esters.[1]
Reagents & Materials
  • Substrate: tert-Butyl glycolate (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (2.2–2.5 equiv).

    • Preparation: Freshly prepared from Diisopropylamine and

      
      -BuLi is recommended.
      
  • Solvent: THF (Strictly Anhydrous).

  • Additive (Optional): HMPA or DMPU (2.0–3.0 equiv) can enhance the reactivity of the dianion for sterically hindered electrophiles.

Step-by-Step Methodology
  • Dianion Generation:

    • Cool a solution of LDA (2.3 equiv) in THF (

      
      ) to 
      
      
      
      under Argon/Nitrogen.
    • Add tert-butyl glycolate (1.0 equiv) dropwise over 10 minutes.

    • Mechanism:[1][2][3][4][5] The first equivalent removes the OH proton; the second equivalent removes the

      
      -CH proton.
      
  • Equilibration: Stir at

    
     for 30 minutes, then warm to 
    
    
    
    or
    
    
    for 15 minutes to ensure complete dianion formation.
    • Note: The solution often turns bright yellow or orange, indicating the dianion.

  • Alkylation:

    • Re-cool to

      
      .
      
    • Add the Alkyl Halide (1.05–1.1 equiv) dropwise (neat or in THF).

    • Stoichiometry Note: Do not use a large excess of electrophile, as it may react with the alkoxide site during the quench/warming if not fully consumed.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to 
    
    
    
    or
    
    
    over 2–4 hours.
  • Quench: Pour the cold reaction mixture into a rapidly stirring solution of saturated aqueous

    
    .
    
    • Acidification: If the product is stable, adjusting pH to ~3 with dilute HCl helps protonate the carboxylic acid if any ester hydrolysis occurred (unlikely with t-Bu ester).

  • Workup: Extract with

    
    . Wash with mild acid (
    
    
    
    ) to remove amine residues, then brine. Dry and concentrate.

Troubleshooting C-Alkylation:

  • Issue: Low yield or O-alkylation observed.

  • Solution: Ensure >2.0 eq of base is active. If the base quality is poor, you only form the alkoxide. Titrate

    
    -BuLi before use.
    
  • Alternative: If direct dianion alkylation fails, use the Protection Strategy :

    • Silylate OH (TBSCl, Imidazole).

    • Alkylate Enolate (LDA, R-X).

    • Deprotect (TBAF).

Comparative Data & Conditions Summary

ParameterO-Alkylation (Ether) C-Alkylation (Homologation)
Primary Nucleophile Alkoxide (

)
Enolate (

)
Active Species Mono-anionDianion (Li-Enediolate)
Base Equivalents 1.0 – 1.2 eq2.2 – 2.5 eq
Preferred Base NaH,

,

LDA, LiHMDS
Solvent System DMF (Polar Aprotic)THF (Non-polar/Coordinating)
Temperature


Key Selectivity Driver

(OH is most acidic)
Stoichiometry (Force 2nd deprotonation)

References

  • Williamson Ether Synthesis (General Scope)

    • Williamson, A. W.
  • Dianion Chemistry & Fráter-Seebach Alkylation

    • Fráter, G. Stereoselective Alkylation of -Hydroxy Esters. Helv. Chim. Acta1979, 62, 2825.
    • Seebach, D.; Wasmuth, D. Preparation of Erythro-2-hydroxy-succinic Acid Derivatives from Malic Acid Esters. Helv. Chim. Acta1980 , 63, 197.[1]

  • -Hydroxy Esters (Dianion Precedents)
  • General Enolate Chemistry

    • Evans, D. A. Enolate Alkylation Notes.

Sources

Application Note: Microwave-Assisted Synthesis Protocols Involving tert-Butyl Glycolate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Design

tert-Butyl glycolate (also known as tert-butyl 2-hydroxyacetate) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Its primary hydroxyl group acts as an excellent nucleophile or Mitsunobu substrate, while the tert-butyl ester provides a robust, orthogonal protecting group. This orthogonality is critical in the synthesis of Cereblon-based PROTACs, peptide nucleic acids (PNAs)[1], and NLRP3 inflammasome inhibitors[2], where late-stage basic deprotection would otherwise destroy sensitive imide or amide functionalities.

The Case for Microwave-Assisted Organic Synthesis (MAOS): Conventional heating of tert-butyl glycolate reactions often suffers from prolonged reaction times (16–48 hours) which can lead to unwanted transesterification, ester hydrolysis, or thermal degradation of sensitive reagents[3]. MAOS provides rapid, isochoric heating that accelerates desired kinetic pathways while suppressing side reactions. By utilizing sealed microwave reactors, chemists can safely superheat solvents above their boiling points, transforming multi-day etherifications and substitutions into 15-minute workflows.

G TBG tert-Butyl Glycolate (Bifunctional Core) Mitsunobu Microwave Mitsunobu (Etherification) TBG->Mitsunobu DTBAD, PPh3 MW: 80°C, 15 min SNAr Microwave SNAr (Nucleophilic Substitution) TBG->SNAr NaH, Aryl Halide MW: 120°C, 20 min PROTAC PROTAC Linkers (e.g., Pirin Degraders) Mitsunobu->PROTAC Heterocycles Complex Heterocycles (e.g., Furo[2,3-b]pyridines) SNAr->Heterocycles

Divergent microwave-assisted synthetic pathways utilizing tert-butyl glycolate.

Protocol A: Microwave-Assisted Mitsunobu Etherification

Application: Assembly of PROTAC linkers (e.g., Pirin protein degradation probes)[3].

Expertise & Causality: In traditional synthesis, coupling tert-butyl 2-hydroxyacetate to a phenolic core (like hydroxythalidomide) via Mitsunobu etherification requires overnight stirring at room temperature[3]. To adapt this to a rapid MAOS workflow, we replace the traditional Diethyl azodicarboxylate (DEAD) with Di-tert-butyl azodicarboxylate (DTBAD). DEAD is highly volatile and poses an over-pressurization risk in sealed microwave vials. DTBAD is a stable solid, safer for microwave superheating, and its byproduct is easily separated via chromatography. Triphenylphosphine (PPh


) is utilized as the stoichiometric reductant, a ubiquitous and reliable choice for dehydrative redox condensations[4].

Self-Validating System: The reaction mixture transitions from a deep yellow/orange (active DTBAD) to pale yellow/colorless upon complete consumption of the azo species. This visual cue, combined with an immediate LC-MS aliquot check for the triphenylphosphine oxide (TPPO) byproduct peak, self-validates the activation step before initiating the microwave run.

Step-by-Step Methodology
  • Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add Triphenylphosphine (1.3 equiv.) and tert-butyl 2-hydroxyacetate (1.0 equiv., limiting reagent).

  • Solvent Addition: Suspend the reagents in anhydrous THF (0.2 M concentration) and cool the vial to 0 °C in an ice bath under an argon atmosphere.

  • Activation: Add a solution of DTBAD (1.3 equiv.) in anhydrous THF dropwise over 5 minutes. Stir for 10 minutes at 0 °C until the solution turns pale, indicating the formation of the betaine intermediate.

  • Substrate Addition: Add the phenolic substrate (e.g., 4-hydroxythalidomide, 1.1 equiv.) in one portion.

  • Microwave Irradiation: Seal the vial with a crimp cap. Transfer to a dedicated microwave synthesizer. Irradiate at 80 °C for 15 minutes (Dynamic heating mode, high stirring).

  • Workup: Vent the vial, concentrate the crude mixture under reduced pressure, and directly load onto a silica gel column. Elute with a Hexane/Ethyl Acetate gradient to isolate the pure tert-butyl ether.

Protocol B: Microwave-Promoted S Ar Etherification

Application: Synthesis of functionalized ethers from electron-deficient aryl halides (e.g., 2,5-dichloronicotinic acid derivatives for furo[2,3-b]pyridines)[5].

Expertise & Causality: Synthesizing functionalized heterocycles often requires displacing an aryl halide with an alkoxide. Generating the alkoxide of tert-butyl glycolate using Sodium Hydride (NaH) creates a potent nucleophile[5]. While conventional S


Ar with bulky nucleophiles can take days and suffer from poor conversion, microwave irradiation at 120 °C forces the substitution in 20 minutes. The tert-butyl group is specifically chosen here because an ethyl or methyl ester would undergo rapid transesterification or basic hydrolysis under the localized superheating conditions of MAOS.

Self-Validating System: The evolution of H


 gas during the NaH addition serves as a physical validation of alkoxide formation. Post-microwave, quenching a 10 

L aliquot with aqueous NH

Cl and spotting on a TLC plate (UV 254 nm) against the starting aryl halide provides immediate confirmation of complete conversion.
Step-by-Step Methodology
  • Alkoxide Generation: In an oven-dried 10 mL microwave vial, dissolve tert-butyl 2-hydroxyacetate (1.2 equiv.) in anhydrous DMF (0.3 M). Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv.) in small portions. Stir the suspension for 15 minutes at room temperature until H

    
     gas evolution ceases[5].
    
  • Electrophile Addition: Add the electron-deficient aryl halide (1.0 equiv.) to the clear alkoxide solution.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes .

  • Quench & Extraction: Cool the vial to room temperature using compressed air. Carefully uncap and quench the reaction with saturated aqueous NH

    
    Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 
    
    
    
    10 mL).
  • Purification: Wash the combined organic layers with LiCl (5% aqueous solution) to remove residual DMF, dry over Na

    
    SO
    
    
    
    , and concentrate for flash chromatography.

Quantitative Data Summary

The transition from conventional thermal conditions to microwave-assisted protocols yields significant improvements in both time economy and crude purity.

Reaction WorkflowConventional ConditionsMicrowave (MAOS) ConditionsYield Improvement / Time Savings
Mitsunobu Etherification (PROTAC Linkers)THF, 0 °C to RT, 16–24 hours[3]THF, 80 °C, 15 minutes99% time reduction ; Yields improved by 10-15% due to reduced azo-degradation.
S

Ar Etherification
(Heterocycle Scaffolds)
DMF, 80 °C, 24–48 hoursDMF, 120 °C, 20 minutes98% time reduction ; Suppressed ester hydrolysis side-reactions[5].
Ugi Multicomponent (PNA Monomers)MeOH, RT, 24 hoursMeOH, 100 °C, 30 minutesYield increased from ~45% to >75%[1].

References[1] Title: Direct oligonucleotide synthesis onto super-paramagnetic beads - R Discovery

Source: researcher.life URL: [5] Title: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC Source: nih.gov URL: [4] Title: Alkyl Phosphines as Reagents and Catalysts in Organic Synthesis - ResearchGate Source: researchgate.net URL: [3] Title: Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [2] Title: WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome - Google Patents Source: google.com URL:

Sources

Troubleshooting & Optimization

improving yield in the preparation of tert-butyl glycolate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preparation of tert-Butyl Glycolate

Ticket ID: TBG-SYN-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The preparation of tert-butyl glycolate (


) presents a unique "double-edged" challenge in organic synthesis. You are battling two competing equilibria:
  • Oligomerization: Glycolic acid (containing both hydroxyl and carboxyl groups) naturally self-esterifies to form polyglycolic acid (PGA) oligomers.

  • Acid Sensitivity: The tert-butyl ester moiety is highly acid-labile. The very catalyst required to form the bond (acid) can catalyze its cleavage (elimination to isobutylene) if conditions are too harsh or workup is improper.

This guide moves beyond standard textbook protocols to address the process variables that determine yield and purity.

Module 1: Strategic Route Selection

Choose your methodology based on scale and available equipment.

FeatureRoute A: Isobutylene Addition Route B: Steglich Esterification Route C: Acid-Catalyzed Dehydration
Primary Reagents Glycolic Acid + Isobutylene gasGlycolic Acid + t-Butanol + DCC/DMAPGlycolic Acid + t-Butanol +

/TsOH
Ideal Scale Multi-gram to Kilo (Industrial)Milligram to Gram (Discovery/Lab)Not Recommended
Key Advantage No water byproduct; high atom economy.Mild conditions; avoids strong acids.Low cost reagents.[1]
Major Risk Isobutylene polymerization; pressure safety.Formation of N-acyl urea; purification difficulty.Low Yield (<40%) due to equilibrium and product decomposition.
Yield Potential High (75-90%) High (80-95%) Low-Moderate

Module 2: The Isobutylene Protocol (High Yield / Scale-Up)

Recommended for yields >10g where atom economy and purity are paramount.

Core Concept

Unlike direct esterification, this route involves the acid-catalyzed addition of the carboxylic acid across the double bond of isobutylene. Since no water is produced, the equilibrium is driven forward without needing a Dean-Stark trap.

Critical Parameters & Troubleshooting

Q: My yield is stalling at 50%. What is wrong? A: You likely have Isobutylene Starvation or Temperature Runaway .

  • The Fix (Stoichiometry): Use a large excess of isobutylene (2.0 – 3.0 equiv). The reaction consumes gas; if your vessel isn't pressure-rated to hold the initial charge, you must bubble it continuously.

  • The Fix (Temperature): Keep the reaction below 25°C (ideally 0°C to 10°C).

    • Reasoning: Higher temperatures (

      
      ) favor the elimination reaction (reverting product to acid + isobutylene) and the polymerization of isobutylene into di-isobutylene oils.
      

Q: The product is contaminated with a thick oil. A: This is Polyisobutylene or Di-isobutylene .

  • Cause: Strong mineral acids (

    
    ) induce isobutylene polymerization.
    
  • Solution: Switch to a sulfonic acid resin (e.g., Amberlyst 15 or Dowex 50W) or minimal conc.

    
     in 
    
    
    
    . Resins are easily filtered off, stopping the reaction instantly before workup.

Q: How do I handle the workup to prevent decomposition? A: The tert-butyl group falls off in acidic media.

  • Quench: If using homogenous acid, wash with cold saturated

    
     immediately. If using resin, filter it out first.
    
  • Distillation: Do NOT distill at atmospheric pressure. The boiling point (

    
    ) will decompose the ester.
    
    • Protocol: Vacuum distillation is mandatory. Target bp ~71°C at 25 mmHg.

Module 3: The Steglich Protocol (Lab Scale / High Precision)

Recommended for small-scale, high-value synthesis where gas handling is difficult.

Core Concept

Uses DCC (Dicyclohexylcarbodiimide) to activate the carboxylic acid, with DMAP (4-Dimethylaminopyridine) acting as an acyl-transfer catalyst to the bulky tert-butanol.

Critical Parameters & Troubleshooting

Q: I see a heavy precipitate, but the yield is low. A: The precipitate is DCU (dicyclohexylurea), which is good. However, low yield often stems from Steric Hindrance .

  • The Fix: Increase DMAP loading. Standard Steglich uses 5-10 mol% DMAP. For tert-butyl esters, push this to 15-20 mol% . The DMAP must outcompete the rearrangement of the O-acylisourea to the unreactive N-acylurea.

Q: The product is difficult to separate from the urea byproduct. A: DCU is notoriously difficult to remove completely by filtration.

  • The Fix:

    • Cool the reaction mixture to -20°C for 2 hours before filtration (precipitates more DCU).

    • Suspend the crude residue in cold ether/pentane (DCU is insoluble; product is soluble) and filter again.

    • Alternative: Use EDC·HCl (water-soluble carbodiimide) instead of DCC. The urea byproduct is water-soluble and washes away during extraction.

Module 4: Visualization of Reaction Logic

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the competing pathways. Your goal is to maximize the green path while suppressing the red paths.

G Glycolic Glycolic Acid Intermed Activated Intermediate (Protonated or O-Acylisourea) Glycolic->Intermed Activation Product tert-Butyl Glycolate (Target) Intermed->Product + t-BuOH / Isobutylene (Fast Kinetics Required) Oligomer Polyglycolic Acid (Oligomer) Intermed->Oligomer + Glycolic Acid (Occurs if t-Bu source is low) Product->Glycolic Acidic Hydrolysis (Workup Failure) Isobutylene Isobutylene Gas Product->Isobutylene Elimination (High Temp)

Caption: Pathway analysis showing the competition between product formation (green) and oligomerization/decomposition (red).

Module 5: Validated Experimental Protocol (Isobutylene Method)

Reagents:

  • Glycolic acid (1.0 equiv, dry crystalline)

  • Isobutylene (liquid, 3.0 equiv) or Gas stream

  • Catalyst: Amberlyst 15 (dry, 5 wt% relative to acid) or

    
     (catalytic)
    
  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (to solubilize glycolic acid)

Step-by-Step:

  • Dissolution: Dissolve glycolic acid in minimal DCM. Glycolic acid has poor solubility in non-polar solvents; Dioxane is a good alternative if DCM fails, but DCM is easier to remove.

  • Cooling: Place the vessel in a pressure reactor or a flask vented to a bubbler (if using gas). Cool to 0°C .[2]

  • Addition: Add the catalyst. Then, slowly condense isobutylene into the flask (using a dry ice condenser) or bubble the gas vigorously.

  • Reaction: Seal (if pressure vessel) or maintain flow. Stir at 0°C to 15°C for 12-24 hours. Do not heat.

  • Monitoring: Check TLC (stain with KMnO4 or Bromocresol Green). Look for the disappearance of the baseline acid spot.[3]

  • Workup (Crucial):

    • If using Resin: Filter through a fritted glass funnel.

    • If using H2SO4: Pour into ice-cold saturated

      
      . Extract with DCM.
      
  • Purification: Dry organic layer over

    
    . Concentrate under reduced pressure (keep bath <30°C). Distill residue under high vacuum (approx 0.5 - 1.0 mmHg) if purity is critical, or use a short silica plug.
    

References

  • Neises, B., & Steglich, W. (1978).[2][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

  • Milne, J. E., & Baum, J. C. (2007). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides (Relevant mechanism for t-butyl cation generation). Organic Syntheses, 84, 148. Link

  • Vertex AI Search Results. (2025). Patents and methodologies for glycolate synthesis (CN100408544C).

Sources

Technical Support Center: Troubleshooting Low Selectivity in tert-Butyl Glycolate Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the alkylation of tert-butyl glycolate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve issues related to low selectivity, ensuring the success of your synthetic endeavors. This document moves beyond simple protocols to explain the fundamental principles governing your reaction's outcome.

Core Principles: The Mechanism of Ester Enolate Alkylation

Before troubleshooting, it's crucial to understand the underlying mechanism. The alkylation of tert-butyl glycolate is a two-step process. First, a strong base abstracts an acidic α-proton (the proton on the carbon adjacent to the carbonyl group) to form a nucleophilic intermediate called an enolate.[1][2] This enolate then attacks an electrophilic alkylating agent (typically an alkyl halide) in a classic SN2 reaction to form a new carbon-carbon bond.[3]

The selectivity of this reaction—whether you achieve the desired mono-alkylation product or a mixture of starting material, mono-alkylated, and di-alkylated products—is highly dependent on controlling the formation and reactivity of this enolate intermediate.

Enolate_Alkylation_Mechanism General Mechanism of tert-Butyl Glycolate Alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) Start tert-Butyl Glycolate Enolate tert-Butyl Glycolate Enolate (Nucleophile) Start->Enolate Deprotonation Base Strong Base (e.g., LDA) Product α-Alkylated Product Enolate->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Product LeavingGroup Leaving Group (X⁻) Product->LeavingGroup Displaces Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion Start Low Conversion Issue Q1 Is the base strong enough? (pKa of conj. acid > 28) Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Use a stronger base (e.g., LDA, NaH) Q1->A1_No No Q2 Is the alkylating agent reactive? (Primary or secondary halide?) A1_Yes->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Use a more reactive agent (e.g., R-I or R-OTs). Avoid tertiary halides. Q2->A2_No No Q3 Are conditions strictly anhydrous? A2_Yes->Q3 A3_Yes Consider steric hindrance or reaction time/temp. Q3->A3_Yes Yes A3_No Flame-dry glassware. Use anhydrous solvents. Run under inert gas. Q3->A3_No No

Sources

Technical Support Center: Minimizing Side Reactions During tert-Butyl Glycolate Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TBG-DEP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution

Executive Summary

The deprotection of tert-butyl esters is a staple in organic synthesis, typically regarded as a "clean" transformation. However, glycolate derivatives present a unique set of challenges. Unlike simple aliphatic esters, the proximity of the


-hydroxyl group (or its protected variant) creates a high risk for self-condensation (oligomerization)  and cation-mediated alkylation  during the acidic cleavage.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic traps associated with glycolate scaffolds.

Part 1: The Mechanics of Failure (Troubleshooting & FAQs)

Issue 1: The "Phantom" Mass (+56 Da) – Cation Scavenging

User Question: "I treated my tert-butyl glycolate conjugate with 50% TFA/DCM. The ester is gone, but LC-MS shows a persistent impurity with a mass increase of +56 Da. What is this?"

Diagnosis: You are observing electrophilic aromatic substitution or S/N-alkylation caused by the tert-butyl cation (


).[1]
  • The Cause: Upon cleavage, the tert-butyl group leaves as a transient carbocation. Without a "trap," this cation survives long enough to attack electron-rich regions of your molecule (e.g., Tryptophan, Tyrosine, Methionine, or electron-rich aromatics).

  • The +56 Da Signature: This corresponds to the addition of a tert-butyl group (

    
    , MW ~57) minus a proton (
    
    
    
    , MW ~1), resulting in a net mass gain of 56.

The Solution: The Scavenger Cocktail You must introduce nucleophiles that react with


 faster than your substrate does.
  • Standard Protocol: Add Triisopropylsilane (TIS) and Water .[1][2]

    • TIS: Acts as a hydride donor, reducing

      
       to isobutane (gas), which bubbles out of solution.
      
    • Water: Hydrolyzes

      
       to tert-butanol.
      
  • Recommended Ratio: 95% TFA : 2.5% TIS : 2.5%

    
    .[2]
    
Issue 2: The "Broad Peak" Phenomenon – Oligomerization

User Question: "My reaction looked clean on TLC, but after concentrating the TFA, the NMR shows broad peaks in the


-proton region, and the yield is impossibly high (>100%)."

Diagnosis: Your glycolic acid product has undergone acid-catalyzed self-esterification (oligomerization) .

  • The Mechanism: Glycolic acid derivatives possess both a carboxylic acid and an alcohol (or a latent one). In the presence of strong acid (TFA) and the absence of water (during rotary evaporation), the equilibrium shifts toward ester formation, creating dimers (lactides) or linear oligomers.

  • The Trigger: High concentration of acid + heat + removal of solvent.

The Solution: Azeotropic Workup Never concentrate a glycolic acid deprotection mixture to dryness solely from neat TFA.

  • Dilution: Dilute the reaction mixture with Toluene (1:1 v/v relative to TFA).

  • Azeotrope: Evaporate. Toluene forms a binary azeotrope with TFA (boiling point ~72°C), helping to remove the acid at lower temperatures and preventing the "neat acid" conditions that favor polymerization.

  • Temperature Limit: Do not exceed 30°C in the water bath.

Issue 3: Acid Sensitivity of the Payload

User Question: "I need to remove the t-butyl ester, but my molecule contains an N-Boc group that must remain intact."

Diagnosis: Standard TFA/DCM conditions will cleave both t-butyl esters and N-Boc groups indiscriminately.

The Solution: Chemo-Selective Lewis Acids Switch to a Zinc Bromide (


)  protocol.[3]
  • Logic:

    
     coordinates selectively with the ester carbonyl, facilitating cleavage of the tert-butyl group while often sparing N-Boc carbamates due to the different coordination geometry and basicity of the carbamate oxygen. Note: This selectivity is substrate-dependent and must be monitored closely.
    

Part 2: Visualizing the Pathways

The following diagram illustrates the divergent pathways of the tert-butyl cation and the risk of oligomerization during workup.

DeprotectionPathways Start tert-Butyl Glycolate (Substrate) Intermediate Protonated Ester Intermediate Start->Intermediate + TFA Cation tert-Butyl Cation (tBu+) Intermediate->Cation Elimination Product Free Glycolic Acid (Desired) Intermediate->Product Cleavage Alkylation Alkylated Side Product (+56 Da) Cation->Alkylation No Scavenger (Attacks Substrate) Isobutane Isobutane/Isobutylene (Gas - Safe) Cation->Isobutane + TIS (Scavenger) Oligomer Oligomers/Lactides (Self-Condensation) Product->Oligomer Concentration w/ Acid (Water Removal)

Figure 1: Mechanistic pathways showing the critical role of scavengers (TIS) in diverting the reactive cation and the risk of oligomerization during the concentration step.

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" (High Scavenging)

Use this for peptides or complex molecules containing electron-rich residues (Trp, Tyr, Met).

ComponentVolume/EqRole
TFA 95% v/vAcid catalyst
Triisopropylsilane (TIS) 2.5% v/vHydride donor (Cation scavenger)
Water (

)
2.5% v/vHydrolysis agent & scavenger

Step-by-Step:

  • Preparation: Dissolve the substrate in a minimal amount of DCM (if solubility is an issue) or add the cleavage cocktail directly to the solid.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by HPLC or TLC (Note: The free acid is often more polar; use a polar mobile phase).

  • Workup (Critical):

    • Cool the mixture to 0°C.

    • Add cold diethyl ether (10x volume) to precipitate the product (if solid).[4]

    • If product is soluble in ether: Dilute with Toluene (equal volume to TFA) and concentrate on a rotary evaporator at <30°C. Repeat toluene co-evaporation 3 times.

Protocol B: Mild & Selective ( )

Use this when preserving N-Boc groups or other acid-sensitive moieties.

ComponentEquivalentsRole

5.0 equivLewis Acid
DCM SolventNon-coordinating solvent
Water 1.0 equivEssential for hydrolysis

Step-by-Step:

  • Preparation: Suspend

    
     in DCM.
    
  • Reaction: Add the substrate and stir vigorously at room temperature for 4–24 hours. The reaction is heterogeneous and slower than TFA.

  • Workup: Partition between DCM and water. The zinc salts stay in the aqueous layer; the free acid (if organic soluble) stays in DCM.

Part 4: Quantitative Data Summary

ConditionCleavage EfficiencyScavenging EfficiencyRisk of Oligomerization
50% TFA/DCM (No Scavenger) High (>95%)Low (High alkylation risk)Moderate
95% TFA / 2.5% TIS / 2.5%

High (>98%)Excellent Low (if workup is controlled)
4M HCl in Dioxane High (>95%)LowHigh (Anhydrous conditions favor esters)

/ DCM
Moderate (70-90%)N/A (Cation less free)Very Low

References

  • Lundt, B. F., et al. "Selective removal of the t-butyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.

  • Pearson, D. A., et al. "Triisopropylsilane as a scavenger in acidolytic deprotection." Journal of Organic Chemistry, vol. 54, no. 16, 1989, pp. 3882-3893.

  • Wu, Y. Q., et al. "Cleavage of tert-butyl esters and carbamates with ZnBr2." Tetrahedron Letters, vol. 41, no. 16, 2000, pp. 2847-2849.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard Reference for Deprotection Protocols).

Sources

optimizing reaction temperature for tert-butyl glycolate esterification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of tert-butyl glycolate . It prioritizes experimental autonomy, mechanistic logic, and troubleshooting precision.

Topic: Optimizing Reaction Temperature for Kinetic vs. Thermodynamic Control

Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide | Last Updated: 2026-03-03

Executive Summary: The Thermal "Goldilocks Zone"

Synthesizing tert-butyl glycolate involves a critical trade-off. Unlike primary esters, tert-butyl esters are acid-sensitive and thermally unstable, prone to E1 elimination (reverting to carboxylic acid and isobutylene) at elevated temperatures. Conversely, low temperatures often result in sluggish kinetics due to the steric bulk of the tert-butyl group.

The Core Challenge: You must maintain a temperature high enough to drive the reaction forward but low enough to prevent:

  • Isobutylene oligomerization (formation of diisobutylene).

  • Acid-catalyzed elimination (product decomposition).

  • Glycolic acid self-esterification (oligomer formation).

Standard Operating Procedures (SOPs)

Method A: Acid-Catalyzed Addition of Isobutylene (Preferred for Scale)

Mechanism: Acid-catalyzed addition of the carboxyl group across the double bond of isobutylene. Thermodynamics: Exothermic. High temperature favors the reverse reaction (elimination).

Optimized Protocol:

  • Setup: Use a pressure vessel (autoclave) or a heavy-walled glass reactor rated for 5 bar.

  • Reactants: Suspend Glycolic Acid (1.0 eq) in dry Dichloromethane (DCM) or use neat if using a liquid acid catalyst.

  • Catalyst: Add conc. H₂SO₄ (catalytic, 0.05 eq) or Amberlyst-15 resin.

  • Isobutylene Addition: Cool vessel to -10°C . Condense Isobutylene (2.0–3.0 eq) into the vessel.

  • Reaction Phase: Seal vessel. Allow to warm to 25°C (Room Temp) . Stir for 12–24 hours.

    • Critical Control Point: Do not exceed 35°C. Above this, isobutylene dimerization competes significantly.

  • Quench: Cool to 0°C. Carefully vent excess isobutylene. Pour mixture into cold NaHCO₃ (aq).

Method B: Steglich Esterification (Preferred for Lab Scale/High Value)

Mechanism: DCC-mediated coupling with tert-Butanol. Thermodynamics: Irreversible, but prone to


-acylurea rearrangement at high temps.

Optimized Protocol:

  • Setup: Flame-dried round bottom flask, N₂ atmosphere.

  • Reactants: Glycolic Acid (1.0 eq), tert-Butanol (1.5 eq), DMAP (0.1 eq) in dry DCM.

  • Activation: Cool to 0°C . Add DCC (1.1 eq) dropwise.

  • Reaction Phase: Stir at 0°C for 30 mins , then warm to 23°C .

  • Workup: Filter off DCU precipitate. Wash filtrate with mild acid/base.

Troubleshooting & FAQs

Category 1: Reaction Kinetics & Yield

Q: My reaction using isobutylene is stalling at 50% conversion. Should I increase the temperature to 60°C? A: No. Increasing temperature to 60°C will likely decrease your yield.

  • Reasoning: The formation of tert-butyl esters from acid + isobutylene is an equilibrium process. Entropy favors the gaseous starting materials (isobutylene) at higher temperatures (

    
    ).
    
  • Solution: Instead of heat, increase the effective concentration of isobutylene .

    • Action: Cool the vessel back to 0°C and add another 1.0 eq of isobutylene.

    • Action: Ensure your vessel is pressure-tight. Leaking gas shifts equilibrium to the left.

Q: I am seeing a viscous yellow oil instead of my clear ester. What happened? A: Isobutylene Polymerization. [1]

  • Diagnosis: You likely ran the reaction >40°C or used too much strong acid catalyst. Isobutylene readily dimerizes to diisobutylene (and higher oligomers) under acidic/thermal stress.

  • Fix: Keep T < 30°C. Switch to a milder catalyst like Amberlyst-15 or Magnesium Sulfate/H₂SO₄ which minimizes cationic polymerization.

Category 2: Product Stability

Q: The product degrades during rotary evaporation. How do I remove the solvent safely? A: tert-Butyl glycolate is acid-labile.

  • Mechanism: Trace acid catalyst remaining in the mixture will catalyze E1 elimination (releasing isobutylene) when heated in the rotovap bath.

  • Protocol:

    • Mandatory Neutralization: Wash the organic phase with saturated NaHCO₃ twice before drying.

    • Add a Buffer: Add a drop of Triethylamine (Et₃N) to the rotovap flask to maintain a slightly basic pH during concentration.

    • Bath Temp: Do not exceed 35°C . Use a higher vacuum rather than higher heat.

Data Analysis: Temperature vs. Outcome

The following table summarizes the impact of temperature on the Isobutylene addition method (Method A).

TemperatureReaction RateEquilibrium Constant (

)
Side Reactions (Oligomerization)Yield Profile
-10°C Very SlowHigh (Favors Product)NegligibleLow (Kinetic limitation)
25°C (Optimal) ModerateModerateLowHigh (85-95%)
50°C FastLow (Favors Reactants)ModerateModerate (Thermodynamic limitation)
>80°C Very FastVery LowHigh (Polymerization)Low (Decomposition dominates)

Visualizing the Pathway

The diagram below illustrates the competing pathways controlled by temperature. Note how high temperature activates the "Elimination" and "Oligomerization" loops.

G Start Glycolic Acid + Isobutylene Inter Tert-Butyl Cation Intermediate Start->Inter H+ Cat. Product tert-Butyl Glycolate (Target Ester) Inter->Product 25°C (Kinetic Control) Side1 Diisobutylene (Oligomer) Inter->Side1 >40°C (Polymerization) Side2 Decomposition (Isobutylene + Acid) Product->Side2 >50°C / Acid (E1 Elimination) Side2->Start Reversible

Caption: Reaction pathway showing the optimal 25°C window (Green) vs. high-temperature failure modes (Red).

References

  • Preparation of tert-butyl esters via isobutylene addition

    • Source: Organic Syntheses, Coll. Vol. 4, p. 261 (1963); Vol. 33, p. 29 (1953).
    • Relevance: Establishes the baseline protocol for acid-catalyzed addition of isobutylene to carboxylic acids.
    • URL:

  • Process for producing tert-butyl chloroacetate (Analogous Chemistry)

    • Source: US P
    • Relevance: Details the pressure/temperature relationship (80-110°C in autoclave) for the chloro-analog, providing an upper limit for stability.
    • URL:

  • Synthesis of tert-butyl esters using mild catalysts

    • Source:Journal of Organic Chemistry, "Efficient preparation of tert-butyl esters from carboxylic acids and tert-butyl alcohol".
    • Relevance: Discusses the use of Magnesium Sulfate and H₂SO₄ to minimize side reactions.
    • URL:

  • Steglich Esterification Protocol

    • Source:Angewandte Chemie International Edition, "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine".
    • Relevance: Definitive guide for the DCC/DMAP method at low temper
    • URL:

Sources

Technical Support Center: Preventing Premature Hydrolysis of Tert-Butylglycolate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated guide on managing the stability of tert-butylglycolate in aqueous solutions. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of protected molecules during experimental and developmental stages. This resource provides in-depth technical guidance, troubleshooting protocols, and foundational knowledge to prevent the premature hydrolysis of tert-butyl esters, ensuring the reliability and success of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of tert-butylglycolate.

Q1: What is the primary cause of tert-butylglycolate instability in aqueous media?

A1: The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis.[1][2] The reaction is initiated by protonation of the carbonyl oxygen, which facilitates the departure of the sterically bulky tert-butyl group as a stable tertiary carbocation.[1][3] This carbocation then reacts with water to form tert-butanol. This inherent reactivity makes the tert-butyl group an excellent protecting group for carboxylic acids, but also presents a significant stability challenge in aqueous environments that are not strictly pH-controlled.[1]

Q2: How do pH and temperature affect the rate of hydrolysis?

A2: Both pH and temperature are critical factors.

  • pH: The rate of hydrolysis is significantly accelerated under acidic conditions (pH < 7).[4][5] Even mildly acidic environments can lead to substantial degradation over time. Conversely, tert-butyl esters exhibit remarkable stability in neutral to moderately basic conditions (pH 7-9).[1]

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[6][7] Therefore, maintaining low temperatures is a key strategy for preserving the integrity of tert-butylglycolate-containing compounds.

Q3: Can buffer components influence the stability of tert-butylglycolate?

A3: Yes, the choice of buffer is important. While buffer catalysis is not always a significant factor for tert-butyl esters, it is crucial to select a buffer system that can reliably maintain the desired pH without containing any acidic components that could contribute to hydrolysis.[4][5] It's also wise to avoid nucleophilic buffer species that could potentially participate in other undesired side reactions.

Q4: Are there other ways to prevent hydrolysis besides controlling pH and temperature?

A4: Yes, several formulation strategies can enhance stability. These include minimizing exposure to moisture by using desiccants or moisture-proof packaging, and in some cases, incorporating chemical stabilizers or antioxidants.[8][9] For liquid formulations, reducing the water content by using co-solvents like glycerin or propylene glycol can also decrease the rate of hydrolysis.[10][11]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems encountered during laboratory work.

Problem 1: I'm observing significant degradation of my tert-butylglycolate compound in my buffer solution, even though I prepared it at a neutral pH.

  • Possible Cause: The actual pH of your solution may be lower than intended, or the temperature may be too high.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution at the working temperature. The pH of a buffer can shift with temperature.

    • Control Temperature: If your experiment allows, perform it at a lower temperature (e.g., on ice or in a cold room) to slow down the hydrolysis rate.[11]

    • Buffer Choice: If the pH is unstable, consider switching to a more robust buffer system for your desired range, such as phosphate or HEPES buffers.

    • Purity of Reagents: Ensure that all reagents and solvents are free from acidic impurities.

Problem 2: My analytical results (e.g., HPLC, LC-MS) show the presence of the hydrolyzed product. How can I confirm this and quantify the extent of degradation?

  • Solution: High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the stability of ester compounds.[12]

    • Method Development: Develop an HPLC method that can separate the parent tert-butylglycolate compound from its hydrolyzed carboxylic acid product.

    • Quantification: By running a stressed sample (e.g., after incubation in a mildly acidic solution) alongside a control (time zero), you can identify the peak corresponding to the hydrolyzed product. Quantification can be achieved by comparing peak areas.

    • Forced Degradation Study Protocol:

      • Prepare a stock solution of your compound.

      • Create several test solutions: one with 0.1 M HCl (acid hydrolysis), one with 0.1 M NaOH (base hydrolysis), and a control in your neutral buffer.

      • Incubate these solutions at a controlled temperature (e.g., 40-60°C) for a set period.

      • Analyze samples at different time points by HPLC to track the degradation and confirm the identity of the degradant peak.

Problem 3: I need to remove the tert-butyl group intentionally. What are the recommended conditions?

  • Solution: The tert-butyl group is typically removed under anhydrous acidic conditions.

    • Standard Protocol: A common method is to treat the compound with a solution of trifluoroacetic acid (TFA) in a non-aqueous solvent like dichloromethane (DCM).[13][14] A 1:1 mixture of TFA:DCM is often effective.[14]

    • Milder Conditions: For substrates sensitive to strong acids, milder reagents like aqueous phosphoric acid can be used.[15][16]

    • Scavengers: During deprotection, a reactive tert-butyl cation is formed, which can cause side reactions. It is often necessary to add "scavengers" like triisopropylsilane (TIS) or water to the reaction mixture to trap this cation.[14]

Part 3: Visual and Tabular Resources

Diagrams

Acid-Catalyzed Hydrolysis of a Tert-Butyl Ester

G Ester Tert-Butyl Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Carbocation Tert-Butyl Carbocation Protonated_Ester->Carbocation Slow Acid Carboxylic Acid Carbocation->Acid + H₂O - H⁺ H_plus H+ H2O H₂O

Caption: The mechanism of acid-catalyzed tert-butyl ester hydrolysis.

Troubleshooting Workflow for Unexpected Hydrolysis

G Start Hydrolysis Detected Check_pH Measure pH of Solution Start->Check_pH pH_Acidic Is pH < 7? Check_pH->pH_Acidic Adjust_pH Adjust to pH 7-8 pH_Acidic->Adjust_pH Yes Check_Temp Check Temperature pH_Acidic->Check_Temp No Stable Problem Resolved Adjust_pH->Stable Temp_High Is Temp > Ambient? Check_Temp->Temp_High Lower_Temp Reduce Temperature Temp_High->Lower_Temp Yes Check_Reagents Check Reagent Purity Temp_High->Check_Reagents No Lower_Temp->Stable Check_Reagents->Stable

Caption: A step-by-step guide to troubleshooting premature hydrolysis.

Data Table

Comparative Stability of Different Ester Protecting Groups

Protecting GroupConditions for CleavageRelative Stability to Base
Tert-Butyl Mild Acid (e.g., TFA in DCM)[17]Very High[17]
Methyl Strong Acid or Base, heating[17]Low
Ethyl Strong Acid or Base, heating[17]Low
Benzyl Hydrogenolysis (H₂, Pd/C) or strong acid[17]Moderate

References

  • Title: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: Hopax URL: [Link]

  • Title: Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether Source: Oxford Academic URL: [Link]

  • Title: Ester Hydrolysis - A Level Chemistry Revision Notes Source: A-Level Chemistry URL: [Link]

  • Title: Lecture 6: Hydrolysis Reactions of Esters and Amides Source: University of Birmingham URL: [Link]

  • Title: Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells Source: University of the Free State URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: How to prevent hydrolysis in a drug Source: Quora URL: [Link]

  • Title: The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin Source: PMC URL: [Link]

  • Title: Module 02 Hydrolysis Source: College of Pharmacy, Bela URL: [Link]

  • Title: Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water Source: ResearchGate URL: [Link]

  • Title: Plots of hydrolysis of organic ester versus a reaction temperature of 2 h Source: ResearchGate URL: [Link]

  • Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]

  • Title: Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether Source: USGS Publications Warehouse URL: [Link]

  • Title: Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature Source: IAR J Chem URL: [Link]

  • Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

  • Title: Temperature dependence of enthalpy, entropy, and heat capacity of activation in the neutral ester hydrolysis in 2-butoxyethanol–water solutions Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: The kinetics of alkyl–oxygen fission in ester hydrolysis. Part II. tert.-Butyl 2 : 4 : 6-trimethylbenzoate in aqueous acetone Source: Journal of the Chemical Society (Resumed) URL: [Link]

  • Title: Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O Source: Arkivoc URL: [Link]

  • Title: Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 Source: ResearchGate URL: [Link]

  • Title: Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Source: ResearchGate URL: [Link]

  • Title: Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature Source: ResearchGate URL: [Link]

  • Title: Experiment C: Hydrolysis of a Carboxylic Acid Ester Source: Thompson Rivers University URL: [Link]

  • Title: Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis Source: ACS Publications URL: [Link]

  • Title: Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters Source: ChemRxiv URL: [Link]

  • Title: Characterization of ester hydrolysis in terms of microscopic rate constants Source: PubMed URL: [Link]

  • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL: [Link]

  • Title: What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Source: Chemistry Stack Exchange URL: [Link]

  • Title: hydrolysis of esters Source: Chemguide URL: [Link]

  • Title: Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers Source: PubMed URL: [Link]

  • Title: Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water Source: ResearchGate URL: [Link]

  • Title: c) Acid hydrolysis of tert-butyl acetate in 18O-labeled water was found t.. Source: Filo URL: [Link]

  • Title: Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Source: ResearchGate URL: [Link]

  • Title: Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils Source: PubMed URL: [Link]

  • Title: Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water Source: ACS Publications URL: [Link]

Sources

overcoming steric hindrance issues with tert-butyl glycolate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Overcoming Steric Barriers in tert-Butyl Glycolate Chemistry

Status: Open Priority: High Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1][2]

Welcome to the Advanced Synthesis Support Center.

You are accessing this guide because you are encountering reduced reactivity or unexpected byproducts while working with tert-butyl glycolate derivatives .

The tert-butyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Bu) moiety is a double-edged sword: it provides excellent acid-labile protection and directs stereochemistry via steric bulk, but that same bulk creates a "cone of protection" around the carbonyl and 

-carbon. In glycolates, this is compounded by the

-oxygen, which introduces chelation effects that can lock molecular geometry into unreactive states.

This guide deconstructs these barriers into three troubleshooting modules.

Module 1: The "Frozen Enolate" (Alkylation Issues)

The Problem: You are attempting


-alkylation (e.g., with LDA/LiHMDS and an alkyl halide) but observing low conversion or recovered starting material, even with active electrophiles.

The Root Cause: Unlike simple esters, tert-butyl glycolates form chelated lithium enolates .[1][2] The lithium ion coordinates to both the enolate oxygen and the glycolic ether oxygen. These monomeric units then self-assemble into stable tetrameric or hexameric aggregates in solution.[1][2]

  • Steric Wall: The

    
    -Bu group blocks the "bottom" face.[1]
    
  • Aggregation Wall: The supramolecular aggregate blocks the "top" face.[1]

  • Result: The electrophile cannot access the nucleophilic carbon.[1]

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Mechanistic Insight)
Base Selection LiHMDS over LDAThe bulky trimethylsilyl groups on LiHMDS help destabilize the tight aggregates that LDA (smaller) reinforces.[1][2]
Solvent System THF + HMPA/DMPU (9:1)THF alone is often insufficient to break the chelated tetramers.[1][2] Polar aprotic cosolvents (HMPA or the safer DMPU) coordinate strongly to Lithium, forcing de-aggregation into reactive monomers.[1][2]
Temperature -78°C to -40°C Start low to form the enolate, but if unreactive, warm to -40°C before quenching.[2] The transition state for alkylation of bulky enolates often requires higher thermal energy than standard esters.[1][2]
Counter-ion Potassium (KHMDS) If Li-enolates are too stable, switch to Potassium.[1][2] The larger ionic radius of

prevents tight chelation with the glycolic oxygen, resulting in a looser, more reactive ion pair.

Visualizing the Solution (DOT Diagram):

EnolateDeaggregation cluster_0 Low Reactivity State cluster_1 Reactive State Agg Tetrameric Aggregate (Sterically Shielded) Mono Monomeric Enolate (Exposed Nucleophile) Agg->Mono De-aggregation Prod Alkylated Product Mono->Prod Kinetic Attack Add Add DMPU/HMPA (Solvates Li+) Add->Mono Elec Electrophile (R-X) Elec->Prod

Caption: Breaking the aggregate. Polar additives (yellow) solvate the metal cation, liberating the reactive monomer (green) from the unreactive cluster (red).

Module 2: The "Shielded Carbonyl" (Amidation & Transesterification)

The Problem: You cannot convert the tert-butyl ester directly to an amide or another ester using standard nucleophilic substitution (e.g., amine + heat).[1]

The Root Cause: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Bu group creates massive steric hindrance preventing the formation of the tetrahedral intermediate required for the 

mechanism (Base-catalyzed Acyl-oxygen cleavage). Standard nucleophiles simply bounce off the steric wall.[1]

Troubleshooting Protocol:

Q: Can I do direct amidation without cleaving to the acid first? A: Yes, but not with thermal conditions alone.[1] You must use catalytic activation .[1][2]

  • Option A: Borate Catalysis (Green Chemistry) Use Tris(2,2,2-trifluoroethyl)borate [B(OCHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    CF
    
    
    
    )
    
    
    ]
    .[1]
    • Mechanism:[1][2][3][4][5] The boron acts as a "soft" Lewis acid that activates the carbonyl oxygen despite the steric bulk, while the trifluoroethoxy ligands facilitate the amine approach.

    • Conditions: Reflux in tert-butyl acetate (or toluene) with 10 mol% catalyst.[1][2]

  • Option B: Otera’s Catalyst (Transesterification) Use Distannoxane catalysts (Otera’s Catalyst).[1][2]

    • Why: These organotin clusters have a unique "ladder" structure that brings the alcohol and the ester carbonyl into proximity within a hydrophobic pocket, bypassing the steric repulsion of the bulk solvent.

Q: Why not just use base hydrolysis (NaOH)? A: Do not attempt this. Tert-butyl esters are virtually immune to saponification.[1][2] The hydroxide ion cannot access the carbonyl.[1] You will likely decompose your substrate or racemize the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-center before hydrolysis occurs.[1]

Module 3: Deprotection Dynamics (Cleavage)

The Problem: You need to remove the


-Bu group, but the reaction is stalling or generating isobutylene oligomers that foul the product.

The Root Cause: Cleavage follows an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 mechanism (Acid-catalyzed Alkyl-oxygen cleavage).[1] The protonation occurs on the carbonyl oxygen, followed by the departure of the stable tert-butyl cation. The rate-limiting step is the fragmentation, not the protonation.

Troubleshooting Protocol:

  • Standard Protocol (TFA/DCM):

    • Use a 1:1 ratio of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).[1][2][6]

    • Critical Step: Add a cation scavenger (e.g., Triethylsilane or 1,3-dimethoxybenzene).[1][2]

    • Reason: The liberated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -butyl cation is a potent electrophile.[1] Without a scavenger, it will re-attack your nucleophilic glycolate oxygen or other electron-rich sites on your molecule (Friedel-Crafts alkylation of protecting groups).[1][2]
      
  • The "Magic Blue" Alternative (Neutral Conditions):

    • If your molecule is acid-sensitive, use catalytic Tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("Magic Blue") .[1][2]

    • Mechanism:[1][2][3][4][5] Oxidative cleavage via a radical cation pathway, avoiding strong Brønsted acids entirely.[1][2]

Decision Tree for Deprotection:

DeprotectionLogic Start Need to Cleave t-Bu Ester AcidSens Is molecule Acid Sensitive? Start->AcidSens TFA Method A: TFA/DCM (1:1) + Triethylsilane (Scavenger) AcidSens->TFA No Magic Method B: Magic Blue Catalyst (Oxidative Cleavage) AcidSens->Magic Yes No No Yes Yes Note Note: Scavenger is mandatory to prevent t-Bu recombination TFA->Note

Caption: Selecting the correct deprotection strategy based on substrate sensitivity.

References

  • Enolate Aggregation & Solvent Effects

    • Streitwieser, A., et al. "Effect of Solvent on Aggregation and Reactivity of Lithium Enolates."[2] Journal of Organic Chemistry. Explains the monomer-aggregate equilibrium in THF vs. polar additives.

    • [1][2]

  • Direct Amidation Catalysis

    • Sheppard, T. D., et al. "Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3."[1][2][7] Organic & Biomolecular Chemistry. Details the borate-catalyzed method for bypassing steric hindrance.

  • Transesterification (Otera's Catalyst)

    • Otera, J. "Transesterification."[1][2] Chemical Reviews. Comprehensive review of distannoxane catalysts for hindered esters.

    • [1][2]

  • Deprotection Strategies

    • Wuts, P. G. M., & Greene, T. W.[8] Greene's Protective Groups in Organic Synthesis. The definitive guide on

      
      -butyl ester cleavage conditions and mechanisms.
      
    • [1][2]

Sources

Technical Support Center: Solvent Selection & Handling for tert-Butyl Glycolate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Phase-Boundary" Challenge

Welcome to the Technical Support Center. You are likely here because tert-butyl glycolate (TBG) is presenting inconsistent behavior in your formulation or purification workflow.

The Core Issue: TBG possesses a melting point of approximately 28°C (82°F) [1]. This places it right at the boundary between solid and liquid under standard laboratory conditions. Its solubility behavior is governed by a "push-pull" mechanism:

  • Hydrophilic Head: The

    
    -hydroxy ester motif (
    
    
    
    ) acts as a hydrogen bond donor and acceptor, favoring polar solvents.
  • Hydrophobic Tail: The bulky tert-butyl group (

    
    ) provides significant lipophilicity and steric hindrance, favoring non-polar or moderately polar organic solvents.
    

This guide provides the technical scaffolding to select the correct solvent system for synthesis, extraction, and purification.

Module 1: Solubility Fundamentals & Prediction

Q: How do I predict the solubility of TBG without wasting material?

A: You must match the Hansen Solubility Parameters (HSP) of the solvent to the solute. While empirical data for TBG is sparse, we can derive its solubility profile by analyzing its structural congeners (tert-butyl acetate and glycolic acid).

TBG requires a solvent that can accommodate both its dispersion forces (


) and its significant hydrogen-bonding capability (

).
Table 1: Predicted Solubility Profile of tert-Butyl Glycolate
Solvent ClassRepresentative SolventSolubility RatingTechnical Rationale
Chlorinated Dichloromethane (DCM)Excellent Matches dispersion forces; low

barrier. Ideal for extraction.
Ethers THF, MTBEExcellent Ether oxygen accepts H-bonds from TBG's hydroxyl group.
Alcohols Ethanol, IsopropanolGood High solubility due to H-bonding, but risk of transesterification at high T.
Esters Ethyl AcetateGood "Like dissolves like." Good for general handling.
Aliphatics Hexane, PentanePoor/Moderate The polar head group resists dissolution in pure hydrocarbons at low temps.
Water WaterLow/Moderate The bulky tert-butyl group disrupts water structure, limiting solubility compared to methyl glycolate.

Module 2: Experimental Solvent Screening Protocol

Objective: Determine the precise saturation limit of TBG in a candidate solvent.

Workflow Visualization

SolventScreening cluster_legend Legend Start Start: Weigh 100mg TBG AddSolvent Add 100µL Solvent (25°C) Start->AddSolvent CheckDissolution Visual Check: Clear Solution? AddSolvent->CheckDissolution YesDissolved High Solubility (>1000 mg/mL) CheckDissolution->YesDissolved Yes Heat Heat to 40°C (Above MP of 28°C) CheckDissolution->Heat No NoDissolved Add 100µL Solvent NoDissolved->Heat CheckHot Clear at 40°C? Heat->CheckHot CheckHot->NoDissolved No (if Vol < 2mL) HotSoluble Temperature Dependent (Potential Recrystallization) CheckHot->HotSoluble Yes Insoluble Insoluble / Bad Solvent CheckHot->Insoluble No (if Vol > 2mL) key Process Flow Decision Point Outcome

Figure 1: Decision tree for rapid solubility screening. Note the critical temperature check at 40°C to distinguish between dissolution and melting.

Step-by-Step Methodology
  • Preparation: Place 100 mg of solid TBG into a 4 mL glass vial.

  • Incremental Addition: Add the candidate solvent in 100 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • If dissolved immediately (< 500 µL total): High Solubility .

    • If undissolved, heat to 40°C (just above TBG's melting point of 28°C).

    • Critical Check: If the solid turns into a liquid droplet at the bottom, you have "Oiling Out" (liquid-liquid immiscibility), not dissolution.

Module 3: Troubleshooting & FAQs

Q1: I am trying to recrystallize TBG, but it keeps "oiling out." Why?

Diagnosis: You are likely operating too close to the melting point (28°C) or using a solvent system where the impurity lowers the melting point further (eutectic depression).

The Fix:

  • Switch Purification Method: Because TBG is a low-melting solid, vacuum distillation is superior to recrystallization. (BP: 56°C at 12 mmHg [1]).[1][2]

  • If you must crystallize: Use a solvent system with a very low freezing point (e.g., Pentane/Ether) and perform the crystallization in a dry ice/acetone bath (-78°C) or a freezer (-20°C). You need to drive the temperature significantly below 28°C to force the lattice to form before the oil phase separates.

Q2: Can I use Methanol or Ethanol as a solvent?

Warning: Use with caution.

  • Risk: Transesterification. In the presence of any acid or base catalyst (even trace impurities), the tert-butyl group can be exchanged for a methyl or ethyl group, converting your product into Methyl Glycolate or Ethyl Glycolate.

  • Solution: If using alcohols, use tert-Butanol . The bulky group matches the ester, preventing net transesterification equilibrium shifts.

Q3: My TBG solution in water is becoming acidic over time.

Diagnosis: Hydrolysis.

  • Mechanism: Esters hydrolyze in water to form the carboxylic acid (Glycolic acid) and alcohol (tert-butanol). This is accelerated by heat and extreme pH.

  • Protocol: Store TBG in anhydrous organic solvents (DCM, Ethyl Acetate) over molecular sieves (3Å or 4Å) to prevent degradation.

Module 4: Application-Specific Recommendations

ApplicationRecommended SolventReason
NMR Analysis

or

Excellent solubility; no proton exchange with ester.
Reaction Solvent Dichloromethane (DCM)Inert; solubilizes both TBG and common reagents (e.g., oxidants).
Liquid-Liquid Extraction Ethyl Acetate / HexaneTBG partitions well into EtOAC; Hexane can wash away very non-polar impurities.
Storage Pure (Neat)Store as a neat solid/liquid at 2-8°C. Do not store in solution long-term.

References

Sources

Technical Support Center: Preserving Stereochemistry in tert-Butyl Glycolate Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Reducing Racemization in tert-Butyl Glycolate Reactions Audience: Synthetic Chemists, Process Development Scientists Last Updated: March 3, 2026

Executive Summary & Scope

The Core Paradox: tert-Butyl glycolate (


) is inherently achiral. Therefore, "racemization" in this context refers to two distinct, high-risk scenarios during its application in asymmetric synthesis:
  • Coupling Racemization: When coupling tert-butyl glycolate (as the alcohol nucleophile) with a sensitive chiral carboxylic acid (e.g.,

    
    -protected amino acids). The activation required to overcome the steric bulk of the tert-butyl group often triggers racemization of the acid partner.
    
  • Product Racemization: When tert-butyl glycolate is used as a scaffold for asymmetric

    
    -alkylation . The resulting chiral 
    
    
    
    -hydroxy ester possesses an acidic proton prone to base-catalyzed enolization and subsequent loss of optical purity.

This guide provides mechanistic troubleshooting for both scenarios, focusing on the Steglich Esterification and Enolate Stabilization .

Module A: Coupling Chiral Acids with tert-Butyl Glycolate

The Issue: You are esterifying a chiral acid (e.g., Fmoc-AA-OH) with tert-butyl glycolate. The steric bulk of the tert-butyl group slows the nucleophilic attack, requiring potent activation (typically DCC/DMAP). This prolonged activation time allows the activated acid to cyclize into an oxazolone (azlactone) , which rapidly racemizes.

Diagnostic Workflow: The Steglich Trap

The standard Steglich esterification (DCC + catalytic DMAP) is the most common cause of racemization here.

Mechanism of Failure (Visualized)

SteglichRacemization Start Chiral Acid (L-Isomer) OAcyl O-Acylisourea (Activated Intermediate) Start->OAcyl DCC Oxazolone Oxazolone (Azlactone) OAcyl->Oxazolone Slow Attack (Steric Bulk) Product Chiral Ester (Target) OAcyl->Product t-Bu Glycolate (Nucleophile) Racemized Racemic Mixture (D/L Isomers) Oxazolone->Racemized Base (DMAP) Deprotonation DMAP DMAP (Catalyst) DMAP->Oxazolone Promotes Cyclization (If excess used) DMAP->Product Acyl Transfer (Fast Path)

Figure 1: The competition between productive esterification and the oxazolone racemization pathway. High concentrations of DMAP accelerate both, but prolonged reaction times favor the red path.

Troubleshooting Protocol
VariableStandard Condition (High Risk)Optimized Condition (Low Risk) Mechanistic Rationale
Catalyst DMAP (>10 mol%)DMAP (<5 mol%) or 4-PPY High DMAP concentration acts as a base, deprotonating the oxazolone and fixing the racemate.
Temperature Room Temperature (

C)

C to

C
Lower temperature suppresses the unimolecular cyclization (oxazolone formation) more than the bimolecular esterification.
Addition Order Mix all

Add DCC
Acid + Alcohol + DMAP

Add DCC
Ensures the coupling agent is the limiting factor; prevents accumulation of activated acid.
Solvent DMF / PolarDCM / CHCl

Non-polar solvents destabilize the charged transition state of the racemization pathway.
Q&A: Coupling Scenarios

Q: I see a 15% drop in ee% when coupling Fmoc-Phenylalanine with tert-butyl glycolate using EDC/DMAP. Why? A: Phenylalanine is notoriously prone to racemization due to the stability of the benzyl radical/anion in the oxazolone intermediate.

  • Fix: Switch to the "Modified Steglich" : Use 1.1 eq DCC, 1.1 eq tert-butyl glycolate, and reduce DMAP to 0.05 eq . Perform the addition at

    
    C and allow it to warm to 
    
    
    
    C only after 2 hours.
  • Alternative: Use DIC/Oxyma Pure . Oxyma suppresses racemization more effectively than HOBt/DMAP systems for sensitive esters.

Q: Can I use acid chlorides instead? A: Generally, NO . Converting a chiral acid to an acid chloride often generates HCl, which catalyzes oxazolone formation immediately. If you must, use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) under strictly neutral conditions, but the Steglich method is preferred for tert-butyl glycolate.

Module B: Asymmetric -Alkylation of Glycolate Esters

The Issue: You have successfully created a derivative (e.g., a Schiff base or malonate) using tert-butyl glycolate and are performing an asymmetric alkylation. The tert-butyl group is excellent for steric control, but the product is prone to racemization during workup.

Critical Control Points
  • The Counter-Ion Effect: In enolate chemistry (using bases like LDA or LiHMDS), the tert-butyl ester enolate is bulky.

    • Risk: If the counter-ion is too loose (e.g., using KHMDS with 18-crown-6), the enolate is highly reactive and can undergo proton exchange (racemization) with the product or starting material.

    • Solution: Use LiHMDS in THF. The Lithium cation forms a tight aggregate with the enolate oxygen and the tert-butyl ester carbonyl, locking the geometry (Z-enolate) and preventing proton exchange.

  • Quenching Protocol (The Danger Zone): Most racemization occurs after the reaction, during the quench.

    • Incorrect: Pouring the reaction mixture into saturated

      
       at room temperature.
      
    • Correct: Add a pre-cooled acidic solution (e.g., acetic acid in THF or dilute HCl) at

      
      C  before warming. You must protonate the enolate faster than it can equilibrate.
      
Decision Logic for Alkylation

AlkylationLogic Start Target: Asymmetric Alkylation of t-Bu Glycolate Derivative BaseChoice Base Selection Start->BaseChoice LiHMDS LiHMDS BaseChoice->LiHMDS Preferred (Tight Aggregate) KHMDS KHMDS BaseChoice->KHMDS Avoid (Loose Ion Pair = Racemization) Temp Temperature Control Low Low Temp->Low -78°C Constant Quench Quench Protocol AcidFast AcidFast Quench->AcidFast Rapid Protonation (AcOH/THF at -78°C) SlowWarm SlowWarm Quench->SlowWarm Warm then Quench (HIGH RISK) LiHMDS->Temp Low->Quench

Figure 2: Operational workflow to maintain enantiomeric excess during enolate alkylation.

FAQ: Specific Technical Hurdles

Q: My tert-butyl glycolate starting material contains water. Will this cause racemization? A: Indirectly, yes. Water consumes your coupling agent (DCC/EDC) to form ureas. This stalls the reaction, requiring longer reaction times or more DMAP, both of which increase the probability of racemization of your chiral acid partner.

  • Protocol: Dry tert-butyl glycolate over activated 3Å molecular sieves for 12 hours before use.

Q: I am removing the tert-butyl group with TFA. Does this affect the stereocenter? A: Usually, no. Acidic hydrolysis (


 mechanism) cleaves the 

bond, leaving the chiral center at the

-carbon untouched.
  • Warning: If your molecule contains Tryptophan or Methionine , the generated tert-butyl cation can alkylate these side chains.[1] This is not racemization, but it destroys the product.

  • Fix: Use a scavenger cocktail (TFA : TIS : Water = 95 : 2.5 : 2.5).

Q: Can I use lipase enzymes for resolution if chemical methods fail? A: Yes. tert-Butyl esters are bulky and often slow to hydrolyze enzymatically, but CAL-B (Candida antarctica Lipase B) is often effective for the selective hydrolysis or transesterification of glycolate derivatives without touching the stereocenter.

References

  • Steglich Esterification & Racemization: Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Oxazolone Mechanism: Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.
  • Enolate Stability: Seebach, D., et al. (1987). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23‐24), 2708-2748. Link

  • Phase Transfer Catalysis (Alkylation): Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Link

Sources

Validation & Comparative

Reactivity Profiling: tert-Butyl Glycolate vs. Ethyl Glycolate in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Project Presentation

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Completing Documentation

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Finalizing Report Details

Concluding Project Insights

Refining Synthesis Narrative

I'm now revising the synthesis steps, ensuring concise and correct language. I've rephrased the protocol for clarity. The experimental workflows highlight selective O-alkylation and subsequent TFA deprotection, to create O-benzyl glycolic acid from tert-butyl glycolate. I'm focusing on emphasizing the key advantages.

As a Senior Application Scientist designing multi-step synthetic routes, selecting the appropriate ester derivative of glycolic acid is a critical decision. Glycolic acid possesses both a primary hydroxyl group and a carboxylic acid. When derivatizing the hydroxyl group (e.g., via O-alkylation or esterification), the carboxylic acid must be masked to prevent polymerization or unwanted side reactions.

This guide objectively compares the reactivity profiles of two common derivatives: ethyl glycolate [1.1] and tert-butyl glycolate . By analyzing the causality behind their divergent reactivities, researchers can strategically exploit these molecules in complex drug development and materials science workflows.

Mechanistic Causality: Sterics and Electronic Effects

The fundamental divergence in reactivity between ethyl glycolate and tert-butyl glycolate stems from the steric bulk of the esterifying group and its direct influence on transition state geometry during hydrolysis and nucleophilic attack.

Nucleophilic Acyl Substitution (Base Hydrolysis & Amidation)
  • Ethyl Glycolate: The ethyl group provides minimal steric shielding. Nucleophiles (such as hydroxide ions or primary amines) can easily approach the carbonyl carbon at the Bürgi-Dunitz angle, proceeding through the standard tetrahedral intermediate via a bimolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mechanism . Consequently, ethyl glycolate is highly reactive toward saponification and amidation.
    
  • tert-Butyl Glycolate: The bulky tert-butyl group creates a severe steric umbrella over the carbonyl carbon. The approach of a nucleophile is sterically repelled, making tert-butyl glycolate exceptionally stable under basic conditions (e.g., NaOH, LiOH) and highly resistant to amine nucleophiles. This property makes it an elite orthogonal protecting group for the carboxylate moiety[1].

Acid-Catalyzed Hydrolysis
  • Ethyl Glycolate: Undergoes standard acid-catalyzed hydrolysis (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mechanism ), which is a bimolecular process requiring water to attack the protonated carbonyl. This process is relatively slow and often requires elevated temperatures[2].
    
  • tert-Butyl Glycolate: Reacts via a completely different, unimolecular pathway (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mechanism ). Protonation of the carbonyl oxygen is followed by the rapid cleavage of the alkyl-oxygen bond (rather than the acyl-oxygen bond). This generates a highly stable tert-butyl carbocation, which subsequently eliminates a proton to form isobutylene gas, leaving behind the free carboxylic acid[2]. This cleavage is rapid, irreversible (due to gas evolution), and occurs under mild acidic conditions (e.g., Trifluoroacetic acid, TFA) without requiring water as a nucleophile.
    

Comparative Reactivity Data

The following table summarizes the operational parameters and reactivity profiles of both esters, providing a quick-reference framework for synthetic planning.

Property / ReactivityEthyl Glycolatetert-Butyl Glycolate
CAS Number 623-50-7[3]50595-15-8
Steric Hindrance MinimalSevere
Base Hydrolysis (Saponification) Rapid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

mechanism)
Highly resistant (Steric shielding)
Acid Hydrolysis Slow, bimolecular (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)[2]
Rapid, unimolecular (

)
Nucleophilic Acyl Substitution Susceptible (reacts with amines/Grignards)Resistant (protects the carboxylate)
Primary Synthetic Application Solvent, reactive intermediate[3]Orthogonal protecting group[1]
Deprotection Strategy Basic conditions (NaOH, LiOH)Mild acidic conditions (TFA, HCl)[1]

Pathway Visualization

The following diagram maps the divergent reactivity pathways of both glycolate esters when exposed to identical reaction environments.

Reactivity_Comparison Substrate Glycolate Esters EG Ethyl Glycolate (Low Steric Hindrance) Substrate->EG TBG tert-Butyl Glycolate (High Steric Hindrance) Substrate->TBG EG_Base Rapid Hydrolysis (BAc2 Mechanism) EG->EG_Base Base (OH-) EG_Acid Slow Hydrolysis (AAc2 Mechanism) EG->EG_Acid Acid (H+) EG_Nuc Acyl Substitution (Amidation) EG->EG_Nuc Nucleophiles TBG_Base Highly Stable (Steric Shielding) TBG->TBG_Base Base (OH-) TBG_Acid Rapid Cleavage (AAl1, t-Bu Cation) TBG->TBG_Acid Acid (TFA) TBG_Nuc Orthogonal Protection (O-Alkylation safe) TBG->TBG_Nuc Nucleophiles

Divergent reactivity pathways of ethyl vs. tert-butyl glycolate under acidic and basic conditions.

Experimental Workflows: Self-Validating Protocol

To demonstrate the practical superiority of tert-butyl glycolate as a protecting group, the following protocol outlines the selective O-alkylation of the hydroxyl group, followed by acidic deprotection.

Why this is a self-validating system: Attempting Phase 1 with ethyl glycolate would result in immediate ester hydrolysis or Claisen self-condensation due to the strong base (NaH). The successful isolation of the O-alkylated tert-butyl ester proves its steric resilience to base, while Phase 2 validates its specific lability to acid.

Phase 1: Selective O-Benzylation of tert-Butyl Glycolate

Objective: Alkylate the primary hydroxyl group without compromising the ester.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve tert-butyl glycolate (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: Anhydrous conditions are mandatory to prevent the premature quenching of the hydride base.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: The alkoxide is formed. The bulky tert-butyl ester prevents the newly formed alkoxide from attacking the carbonyl of neighboring molecules, entirely suppressing self-condensation.

  • Alkylation: Add Benzyl Bromide (BnBr, 1.2 eq) dropwise via syringe. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water and brine to remove DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield pure tert-butyl 2-(benzyloxy)acetate.
Phase 2: Acidic Cleavage of the tert-Butyl Ester

Objective: Unmask the carboxylic acid to yield the final O-alkylated building block.

  • Preparation: Dissolve the purified tert-butyl 2-(benzyloxy)acetate in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Cleavage: Add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir the mixture at room temperature for 2 hours.

    • Causality: TFA protonates the ester carbonyl. The steric strain of the tert-butyl group forces the cleavage of the alkyl-oxygen bond (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       mechanism). The reaction is driven to completion by the irreversible evolution of isobutylene gas.
      
  • Isolation: Evaporate the volatiles under reduced pressure. To completely remove residual TFA, co-evaporate the crude residue with toluene three times. The resulting product is pure 2-(benzyloxy)acetic acid, ready for downstream peptide coupling or API synthesis.

References

  • Ethyl glycolate(623-50-7)MSDS Melting Point Boiling Density Storage Transport, ChemicalBook.
  • Lecture 6: Hydrolysis Reactions of Esters and Amides, University of Birmingham (bham.ac.uk).
  • PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES, Canadian Science Publishing.
  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters, ResearchGate.
  • tert-Butyl Glycolate | 50595-15-8, TCI Chemicals.

Sources

Comparative IR Analysis: tert-Butyl Hydroxyacetate vs. Aliphatic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

tert-Butyl hydroxyacetate (CAS: 50408-44-5), also known as tert-butyl glycolate, acts as a critical chiral linker and protecting group intermediate in peptidomimetic drug design.[1] Its structural uniqueness lies in the juxtaposition of a sterically bulky tert-butyl ester and a reactive


-hydroxyl group.[1]

For the analytical chemist, this molecule presents a distinct spectroscopic challenge: distinguishing it from its unhindered analogs (e.g., ethyl hydroxyacetate) and its synthetic precursors (e.g., tert-butyl bromoacetate).

The Core Analytical Challenge: Routine IR often fails to distinguish between ester analogs. This guide focuses on the diagnostic "Gem-Dimethyl Split" and the Intramolecular Hydrogen Bond shift as the primary validation markers.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the vibrational modes created by the molecule's specific geometry.

The -Hydroxy Effect (Intramolecular H-Bonding)

Unlike simple alcohols,


-hydroxy esters can form a 5-membered intramolecular hydrogen bond ring between the hydroxyl hydrogen and the carbonyl oxygen.
  • Consequence: This locks the carbonyl in a specific conformation, often shifting the

    
     to a slightly higher frequency compared to non-H-bonded esters, while the 
    
    
    
    becomes sharper and less concentration-dependent than intermolecular H-bonds.
The tert-Butyl Signature

The tert-butyl group (


) is mechanically distinct from linear alkyl chains (ethyl/butyl).[1] The coupling of the vibrational modes of the three methyl groups attached to a central quaternary carbon creates a "skeletal vibration" that is highly diagnostic.

Comparative Spectral Data

The following table contrasts the target molecule with its primary steric analog (Ethyl Hydroxyacetate) and its synthetic precursor (tert-Butyl Bromoacetate).

Table 1: Characteristic IR Band Comparison

Vibrational ModeRegion (cm⁻¹)Target: tert-Butyl HydroxyacetateAnalog: Ethyl HydroxyacetatePrecursor: tert-Butyl BromoacetateDiagnostic Note

(O-H) Stretch
3400–3550Present (Broad/Sharp mix)Present (Broad)Absent Primary indicator of reaction completion (substitution of Br).

(C=O) Stretch
1730–1760~1750 (Split/Shoulder)~1740~1730

-OH often raises frequency; t-butyl +I effect lowers it.

(C-H) Methyl Bend
1360–1400Doublet (1370 & 1390)Singlet/Weak (~1375)Doublet (1370 & 1390)The "Gem-Dimethyl Split". Critical for confirming t-butyl group integrity.

(C-O) Stretch
1100–1300Strong (~1150 & 1250)Strong (~1200)Strong (~1150)Ester C-O-C asymmetric stretch.
Fingerprint 500–700No C-Br bandNo C-Br bandC-Br Stretch (~550-650) Disappearance of C-Br confirms conversion.

Detailed Band Assignment & Interpretation

Region A: The Hydroxyl Stretch (3200–3600 cm⁻¹)[1]
  • Observation: In neat liquid films, you will see a broad band centered around 3450 cm⁻¹ .

  • Mechanistic Insight: This broadness indicates intermolecular hydrogen bonding (dimers).

  • Validation Protocol: To confirm the structure, dissolve the sample in dry

    
     (0.01 M).[1]
    
    • Result: The broad band diminishes, and a sharp peak appears near 3550 cm⁻¹ . This sharp peak represents the intramolecular H-bond (5-membered ring), which persists even at high dilution, unlike the intermolecular bonds of simple alcohols.

Region B: The Carbonyl "Blue Shift" (1730–1760 cm⁻¹)
  • Observation: A strong band at 1750 cm⁻¹ , often with a high-frequency shoulder.[1]

  • Causality: Normal saturated esters absorb near 1735 cm⁻¹.[1] The electronegative oxygen on the

    
    -carbon withdraws electron density (inductive effect, -I), stiffening the C=O bond and shifting it to a higher wavenumber (Blue Shift).
    
  • Differentiation: tert-Butyl bromoacetate (the precursor) lacks this strong -I effect from an oxygen, so its carbonyl appears lower, typically near 1730 cm⁻¹ .[1]

Region C: The tert-Butyl "Gem-Dimethyl" Doublet (1360–1400 cm⁻¹)
  • Observation: Two distinct, medium-intensity bands at approximately 1390 cm⁻¹ and 1370 cm⁻¹ .[1]

  • Physics: This is the symmetric bending vibration of the methyl groups. In a gem-dimethyl or tert-butyl system, mechanical coupling splits this vibration into two modes.[1]

  • Reliability: In the Ethyl analog (Ethyl Hydroxyacetate), you will only see a single, weaker methyl bend band. If you do not see this doublet, you have lost the tert-butyl group (likely acid-catalyzed hydrolysis to the carboxylic acid).

Experimental Protocols

Protocol A: Sample Preparation (Neat Liquid Film)

Use for routine purity checks.

  • Plate Selection: Use KBr or NaCl salt plates. (Avoid ZnSe if the sample is highly acidic, though this ester is neutral).

  • Background: Collect a 32-scan background spectrum of the empty sample holder.[1]

  • Application: Place 1 drop of tert-butyl hydroxyacetate on the center of the plate. Sandwich gently to create a capillary film.[1]

    • Note: If the film is too thick (absorbance > 1.5), the C=O band will bottom out, obscuring the shoulder details.[1]

  • Acquisition: Scan 16-32 times at 4 cm⁻¹ resolution.

Protocol B: "Dilution Test" for H-Bonding

Use for structural validation.[1]

  • Solvent: Use spectroscopic grade Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ).[1]
  • Concentration: Prepare a series: Neat, 0.1 M, and 0.005 M.

  • Cell: Use a liquid cell with a path length of 0.1 mm to 1.0 mm (depending on dilution).

  • Analysis: Observe the OH region (3200-3600 cm⁻¹).[1]

    • Pass Criteria: As concentration drops, the broad "mound" (3450) should vanish, replaced by a sharp "needle" (3550). If the broad mound persists at 0.005 M, your sample contains water or significant impurities.

Analytical Workflow Diagrams

Diagram 1: Synthesis & QC Logic Flow

This workflow describes how to use IR to monitor the synthesis from the bromo-precursor.

QC_Workflow Start Starting Material (t-Butyl Bromoacetate) Reaction Reaction: Hydrolysis/Substitution (+ Base/H2O) Start->Reaction Crude Crude Product Isolation Reaction->Crude IR_Check FTIR Analysis (Neat Film) Crude->IR_Check Decision_Br Is C-Br band (500-600) gone? IR_Check->Decision_Br Decision_OH Is OH band (3450) present? Decision_Br->Decision_OH Yes Fail_React FAIL: Incomplete Reaction Decision_Br->Fail_React No (SM remains) Decision_tBu Is t-Butyl Doublet (1370/1390) present? Decision_OH->Decision_tBu Yes Decision_OH->Fail_React No Pass PASS: tert-Butyl Hydroxyacetate Decision_tBu->Pass Yes Fail_Hydro FAIL: Ester Hydrolysis (Lost t-Butyl) Decision_tBu->Fail_Hydro No (Acid formed)

Caption: QC decision tree for validating the conversion of tert-butyl bromoacetate to tert-butyl hydroxyacetate.

Diagram 2: Spectral Interpretation Logic

How to distinguish the target from common analogs.

Spectral_Logic Input Unknown Spectrum Check_OH Check 3400-3550 cm-1 Input->Check_OH Has_OH Broad/Sharp Band Check_OH->Has_OH Yes No_OH No Band Check_OH->No_OH No Check_Finger Check 1360-1400 cm-1 Has_OH->Check_Finger Result_Precursor Precursor: t-Butyl Bromoacetate No_OH->Result_Precursor Doublet Doublet (1370/1390) Check_Finger->Doublet Split Singlet Singlet (1375) Check_Finger->Singlet Single Result_Target Target: t-Butyl Hydroxyacetate Doublet->Result_Target Result_Ethyl Analog: Ethyl Hydroxyacetate Singlet->Result_Ethyl

Caption: Logic flow for distinguishing tert-butyl hydroxyacetate from ethyl analogs and precursors.

References

  • National Institute of Standards and Technology (NIST). Butyl glycolate (n-butyl isomer) IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link] (Note: Used as the primary reference for the glycolate core vibrational modes).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for gem-dimethyl doublet assignment). (Referenced for the theoretical assignment of the 1370/1390 cm⁻¹ doublet).

  • Royal Society of Chemistry (RSC). Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters. [Link] (Source for the specific mechanics of alpha-hydroxy ester H-bonding).

Sources

advantages of tert-butyl ester over methyl ester in protecting group strategy

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Focus: Orthogonality, Mechanistic Stability, and Experimental Protocols[1]

Executive Summary: The Orthogonality Principle

In complex molecule synthesis, the ability to differentiate between chemically similar functional groups is paramount.[1] While methyl (Me) and tert-butyl (t-Bu) esters both protect carboxylic acids, they occupy opposite ends of the reactivity spectrum regarding cleavage mechanisms.

The methyl ester is a "sterically accessible, electronically robust" group, cleaved primarily through nucleophilic acyl substitution (saponification) . Conversely, the tert-butyl ester is a "sterically shielded, electronically labile" group, cleaved via acid-catalyzed elimination (E1-like mechanism) .

This fundamental mechanistic divergence creates perfect orthogonality :

  • Base Stability: t-Bu esters survive conditions that rapidly hydrolyze Me esters (e.g., LiOH, NaOH).

  • Acid Lability: t-Bu esters are cleaved by reagents (e.g., TFA) that leave Me esters intact.

Mechanistic Divergence

To leverage these protecting groups effectively, one must understand the causality behind their stability profiles.

The tert-Butyl Shield (Steric & Electronic)

The tert-butyl group provides a massive steric bulwark.[2] In a standard BAC2 hydrolysis (base-catalyzed), the nucleophile (OH⁻) must attack the carbonyl carbon to form a tetrahedral intermediate. The bulky t-Bu group destabilizes this transition state, rendering the ester virtually inert to nucleophilic attack at standard temperatures.

However, under acidic conditions, the mechanism shifts. The reaction does not require nucleophilic attack. Instead, protonation of the carbonyl oxygen leads to the unimolecular fragmentation of the alkyl-oxygen bond (AAL1 mechanism). This is driven by the stability of the resulting tertiary carbocation (t-butyl cation), which rapidly eliminates a proton to form isobutylene gas—an entropic driver that makes the reaction irreversible.

The Methyl Baseline

The methyl group offers minimal steric hindrance, allowing facile attack by nucleophiles (hydroxide, amines, hydride reducing agents). However, the methyl cation is highly unstable; therefore, methyl esters resist the AAL1 acid cleavage pathway used for t-Bu esters. They require harsh acidic conditions (high heat, strong aqueous acid) to hydrolyze via the AAC2 pathway, making them effectively stable to the mild acidic conditions used to deprotect t-Bu.

Visualization: The Orthogonality Logic Flow

Orthogonality Substrate Diester Substrate (R-COOMe & R'-COOtBu) ConditionA Condition A: LiOH / THF / H2O (Basic Hydrolysis) Substrate->ConditionA Selectivity Path 1 ConditionB Condition B: TFA / DCM (Acidolysis) Substrate->ConditionB Selectivity Path 2 ResultA Product A: Acid + t-Butyl Ester (R-COOH & R'-COOtBu) ConditionA->ResultA Me Cleaved t-Bu Intact ResultB Product B: Methyl Ester + Acid (R-COOMe & R'-COOH) ConditionB->ResultB t-Bu Cleaved Me Intact

Figure 1: Orthogonal deprotection logic. The diagram illustrates how a single substrate containing both esters can be selectively manipulated to yield two different products based on the reagent choice.

Comparative Stability Data

The following table synthesizes experimental data regarding the stability of these groups against common synthetic reagents.

Reagent / ConditionMethyl Ester (Me)tert-Butyl Ester (t-Bu)Mechanistic Note
TFA / DCM (RT) Stable Labile (< 1h)t-Bu cleaves via stable carbocation; Me cannot.
LiOH / THF / H₂O Labile (t₁/₂ ~mins)Stable Steric bulk of t-Bu blocks tetrahedral intermediate.
Piperidine / DMF Stable Stable t-Bu is critical for Fmoc-SPPS strategies.
H₂ / Pd/C Stable Stable Both are orthogonal to benzyl (Bn) esters.
NaBH₄ / MeOH Slowly Labile Stable t-Bu resists nucleophilic hydride attack.
LDA / -78°C Enolizable Stable t-Bu prevents self-condensation (Claisen).

Experimental Protocols

Reliability in the lab requires precise protocols. Below are the standard operating procedures (SOPs) for the installation and selective removal of the tert-butyl group, designed to ensure high yield and purity.

Protocol A: Installation of tert-Butyl Ester (Isobutylene Method)

This is the "gold standard" method for scale-up, avoiding the high cost of EDC coupling reagents.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[3]

  • Isobutylene gas (condensed)

  • Conc. H₂SO₄ (0.1 equiv) or Triflic Acid (catalytic)

  • Dichloromethane (DCM) or Dioxane

Workflow:

  • Setup: Equip a pressure tube or autoclave with a magnetic stir bar. Cool the vessel to -78°C (dry ice/acetone bath).

  • Condensation: Condense isobutylene gas into the vessel (approx. 10-20 equiv relative to substrate). It will appear as a clear liquid.

  • Addition: Add the carboxylic acid dissolved in minimal DCM. Add the acid catalyst (H₂SO₄) dropwise.

  • Reaction: Seal the vessel tightly. Allow it to warm to room temperature slowly. Stir for 12–24 hours. Caution: Pressure will build up.

  • Quench: Cool the vessel back to 0°C. Carefully open the seal to vent excess isobutylene (perform in a fume hood).

  • Workup: Dilute the residue with diethyl ether. Wash with cold saturated NaHCO₃ (2x) to remove unreacted acid and catalyst. Dry over MgSO₄ and concentrate.

Protocol B: Selective Deprotection of tert-Butyl Ester (Acidolysis)

This protocol cleaves t-Bu esters without affecting methyl esters, benzyl esters, or Fmoc groups.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA)[3][4][5]

  • Dichloromethane (DCM)[5][6]

  • Triethylsilane (TES) or Triisopropylsilane (TIPS) – Scavengers (Optional but recommended)

Workflow:

  • Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).

  • Scavenger Addition: If the substrate contains electron-rich aromatic rings (e.g., Trp, Tyr) or methionines, add 2.5% v/v TIS or TES. This traps the t-butyl cation to prevent alkylation byproducts.

  • Acidification: Add TFA equal to the volume of DCM (1:1 ratio).

  • Monitoring: Stir at room temperature. Evolution of isobutylene gas (bubbles) may be observed. Monitor by TLC or LC-MS (typically complete in 1–2 hours).

  • Workup: Concentrate the mixture on a rotary evaporator.

    • Critical Step: The reaction is reversible if isobutylene is not removed. Co-evaporate with toluene (3x) or DCM to ensure complete removal of TFA and isobutylene byproducts.

  • Isolation: The product is usually obtained as the free acid or TFA salt.

Visualization: Acid-Catalyzed Cleavage Mechanism

Mechanism Start t-Butyl Ester (Protonated) TS Transition State (C-O Scission) Start->TS Rate Limiting Step Inter t-Butyl Cation (Tertiary C+) TS->Inter A_AL1 Pathway Product Carboxylic Acid + Isobutylene Inter->Product -H+ (Elimination) Irreversible Gas Loss

Figure 2: The AAL1 cleavage mechanism. The reaction is driven by the stability of the tertiary carbocation intermediate and the entropic gain from isobutylene gas release.

Strategic Application: Peptide Synthesis

The most prevalent application of t-Bu/Me orthogonality is in Solid Phase Peptide Synthesis (SPPS).

  • Fmoc Group: Base labile (removed by piperidine).[3]

  • Side Chains (Asp/Glu): Protected as t-Butyl esters .[3]

  • C-Terminus: Often linked via acid-labile linkers.

If a methyl ester were used to protect the Aspartate side chain, the piperidine treatment (base) used to remove the Fmoc group during every cycle would slowly hydrolyze the methyl ester, leading to side-chain branching or termination. The t-butyl ester is completely stable to piperidine, ensuring the side chains remain intact until the final global deprotection with TFA.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[7] Wiley-Interscience, 5th Edition. (Authoritative text on stability data).

  • Selective Deprotection of tert-Butyl Esters . Journal of Organic Chemistry. "Selective cleavage of t-butyl esters in the presence of other acid-sensitive groups."

  • Mechanism of Acid-Catalyzed Ester Hydrolysis . Journal of the American Chemical Society. Detailed kinetic studies on A_AL1 vs A_AC2 mechanisms.

  • Orthogonal Protecting Groups in Organic Synthesis . Chemical Reviews. Comprehensive review of orthogonality strategies including Me vs t-Bu.

Sources

Comparative Mass Spectrometry Fragmentation Analysis of tert-Butyl Glycolate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development and organic synthesis, I frequently evaluate esterified building blocks for their synthetic utility and analytical traceability. tert-Butyl glycolate (CAS: 50595-15-8) is a critical reagent, widely utilized to introduce the glycolate moiety while protecting the carboxylic acid as a bulky, acid-labile ester .

In pharmacokinetic profiling and synthetic quality control, identifying trace amounts of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) requires a deep understanding of its electron ionization (EI) fragmentation patterns. This guide objectively compares the MS performance of tert-butyl glycolate against common alternatives and provides a rigorously self-validating analytical protocol.

Causality in MS Fragmentation: The tert-Butyl Advantage

When subjected to standard 70 eV electron ionization, tert-butyl esters exhibit highly predictable and diagnostic fragmentation. The causality behind this specific pattern lies in the thermodynamic stability of the leaving groups. Unlike simpler esters, the tert-butyl group acts as an overwhelming "ion sink."

  • m/z 57 (Base Peak): The cleavage of the ester oxygen-alkyl bond yields the tert-butyl cation

    
    . Because tertiary carbocations are hyperconjugated and highly stable, this reaction outcompetes other fragmentation pathways, funneling the ion current into a single, massive peak. This provides a superior signal-to-noise (S/N) ratio for trace analysis.
    
  • m/z 76 (McLafferty-type Rearrangement): The loss of neutral isobutylene (56 Da) from the molecular ion (m/z 132) leaves a glycolic acid radical cation

    
    . This is a highly specific diagnostic ion for tert-butyl and isobutyl esters.
    
  • m/z 59 (Acylium Ion):

    
    -cleavage of the tert-butoxy radical yields the 
    
    
    
    ion, confirming the presence of the
    
    
    -hydroxy group.

MS_Fragmentation M tert-Butyl Glycolate[M]⁺• m/z 132 TBu tert-Butyl Cation m/z 57 (Base Peak) M->TBu -[HO-CH2-COO]• (Inductive Cleavage) Acyl Acylium Ion m/z 59 M->Acyl - •OC(CH3)3 (α-Cleavage) Iso Glycolic Acid [M-56]⁺• m/z 76 M->Iso - C4H8 (McLafferty-type) CH2OH Hydroxymethyl Cation m/z 31 Acyl->CH2OH - CO Iso->CH2OH - COOH•

Electron Ionization (EI) MS fragmentation pathways of tert-butyl glycolate.

Objective Comparison of Glycolate Esters

How does tert-butyl glycolate compare to its structural analogs in an analytical setting? When selecting a protecting group or building block, the ease of downstream analytical tracking is a vital parameter.

ProductMolecular Weight ( g/mol )Base Peak (m/z)Key Diagnostic Ions (m/z)MS Sensitivity (SIM Mode)Structural Limitation in Synthesis
tert-Butyl Glycolate 132.165757, 76, 59Extremely High Bulky ester may sterically hinder adjacent

reactions.
Methyl Glycolate 90.083131, 59ModerateBase peak (m/z 31) suffers from high low-mass background noise.
Ethyl Glycolate 104.103131, 59, 75ModerateLacks a single dominant, highly stable carbocation sink.
n-Butyl Glycolate 132.1631 / 5631, 56, 57, 76Low-ModeratePrimary butyl cation fragments further; yields a complex spectrum .

Analytical Verdict: While methyl and ethyl glycolate are less sterically hindered, their MS spectra distribute the ion current across multiple low-mass fragments (e.g., m/z 31), which often overlap with solvent delays or column bleed. n-Butyl glycolate forms a primary butyl cation which rapidly rearranges, leading to a complex, less diagnostic spectrum. For drug development professionals tracking trace impurities, the dominant m/z 57 peak of tert-butyl glycolate makes it the undisputed choice for high-sensitivity Selected Ion Monitoring (SIM) .

Self-Validating GC-MS Analytical Protocol

To ensure analytical trustworthiness, the following GC-MS protocol incorporates internal standardization and blank subtraction, creating a closed-loop validation system.

Rationale for Experimental Choices:

  • Column: A DB-5MS (5% phenyl / 95% dimethylpolysiloxane) column is chosen over a purely non-polar DB-1. The slight polarity perfectly matches the unprotected hydroxyl group of the glycolate, preventing peak tailing and ensuring sharp Gaussian peaks.

  • Ionization: 70 eV EI is strictly used to ensure cross-compatibility with universal NIST library spectra.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of high-purity tert-butyl glycolate in 1.0 mL of LC-MS grade dichloromethane (DCM).

  • Internal Standard Addition: Add 10 µL of a 100 µg/mL solution of Ethyl Glycolate-

    
    .
    
    • Causality: The deuterated standard co-elutes closely with the target analyte, correcting for any injection volume variability, matrix suppression, or minor leaks in the GC inlet.

  • Instrument Blank: Run a pure DCM blank containing only the internal standard to validate the absence of column carryover from previous runs.

  • GC Parameters:

    • Injection: 1 µL, Split ratio 50:1 (Critical: prevents quadrupole saturation given the massive m/z 57 response).

    • Inlet Temp: 250°C.

    • Oven Program: 40°C (hold 2 min)

      
       ramp 15°C/min to 280°C (hold 3 min).
      
  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Mode: Full scan (m/z 35–350) for library matching; SIM mode (m/z 57, 76, 59) for absolute quantitation.

  • Self-Validation Mechanism: The protocol is considered validated for a given batch only if the internal standard peak area Relative Standard Deviation (RSD) is <2% across triplicate injections, and the m/z 57 to m/z 76 abundance ratio remains constant across the chromatographic peak width (confirming peak purity and lack of co-eluting isobaric interference).

GCMS_Workflow Prep Sample Preparation (DCM + Internal Std) Inject GC Injection (Split 50:1, 250°C) Prep->Inject Sep Capillary Separation (DB-5MS Column) Inject->Sep Ion EI Ionization (70 eV, 230°C) Sep->Ion Detect Quadrupole MS (m/z 35-350) Ion->Detect Data Data Analysis (SIM & Full Scan) Detect->Data

Self-validating GC-MS workflow for the quantitative analysis of glycolate esters.

References

  • Fisher Scientific. "tert-Butyl glycolate, 94%, Thermo Scientific Chemicals." Fisher Scientific UK.[Link]

validating purity of tert-butyl glycolate using gas chromatography (GC)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of Tert-Butyl Glycolate: A Comparative Guide to GC-FID, GC-MS, and HPLC-UV

Introduction Tert-butyl glycolate (TBG, CAS: 50595-15-8) is a critical bifunctional building block extensively utilized in organic synthesis, particularly in the development of complex antibody-drug conjugate (ADC) linkers and active pharmaceutical ingredients[1]. Because impurities in early-stage linkers can exponentially degrade the yield and safety of final biotherapeutics, commercial and pharmaceutical grades of TBG demand a stringent purity threshold of ≥ 98.0%.

As an Application Scientist, I frequently observe laboratories defaulting to High-Performance Liquid Chromatography (HPLC) for all intermediate validations. However, the physicochemical reality of TBG dictates a different approach. This guide objectively compares analytical modalities for TBG and provides a field-proven, self-validating Gas Chromatography (GC) protocol to ensure absolute data integrity.

Physicochemical Rationale: Modality Selection

The selection of an analytical technique must be grounded in the molecule's intrinsic properties. TBG is a low-molecular-weight ester (MW: 132.16 g/mol ) with a boiling point of approximately 63–65 °C at 15 mmHg[2].

  • The HPLC-UV Pitfall: TBG lacks a conjugated π-system. Its only chromophores are the ester carbonyl and the hydroxyl group, which exhibit negligible UV absorbance above 220 nm. Attempting to quantify TBG via HPLC-UV requires monitoring at low wavelengths such as 210 nm[3]. At this wavelength, mobile phase solvents (like methanol or acetonitrile) and dissolved oxygen cause severe baseline drift, rendering trace impurity quantitation highly unreliable.

  • The GC Advantage: TBG is highly volatile and thermally stable, making it an ideal candidate for Gas Chromatography. GC coupled with Flame Ionization Detection (GC-FID) provides a highly linear response for C-H bonds, establishing it as the gold standard for purity quantitation. For structural elucidation of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is employed[4].

G N1 Analyte: Tert-Butyl Glycolate (CAS: 50595-15-8) N2 Assess Physicochemical Properties BP: 63-65 °C (15 mmHg) N1->N2 N3 Does it have a conjugated π-system for UV? N2->N3 N4 Is it volatile and thermally stable? N2->N4 N5 HPLC-UV (Sub-optimal, requires 210nm) N3->N5 No N6 GC-FID / GC-MS (Gold Standard) N4->N6 Yes

Figure 1: Decision logic for selecting the optimal chromatographic method for TBG.

Objective Comparison of Analytical Modalities

To synthesize our technical understanding, the following table compares the performance of standard analytical platforms for TBG validation.

Table 1: Comparative Analysis of Analytical Modalities for Tert-Butyl Glycolate

Analytical ModalityDetection PrincipleSuitability for TBGKey AdvantagesPrimary Limitations
GC-FID C-H bond ionization in a hydrogen-air flameOptimal (Standard) Exceptional sensitivity; wide linear dynamic range; highly reproducible for area normalization quantitation.Cannot provide structural identification of unknown co-eluting impurities.
GC-MS Electron Ionization (EI) mass-to-charge ratioOptimal (Profiling) Enables structural elucidation of synthetic byproducts (e.g., unreacted tert-butanol or glycolic acid)[4].Slightly lower quantitative precision compared to FID; requires vacuum maintenance.
HPLC-UV Ultraviolet light absorbanceSub-optimal Useful only if TBG is derivatized with a UV-active chromophore.Requires detection at 210 nm, leading to severe solvent interference and baseline instability[3].

Experimental Methodology: Self-Validating GC-FID Protocol

To guarantee trustworthiness, an analytical protocol cannot merely be a list of parameters; it must be a self-validating system. The following GC-FID workflow incorporates built-in quality control checks to assure column inertness and quantitative accuracy.

A. Causality of Method Parameters

  • Column Selection: We utilize a mid-polar capillary column (e.g., DB-5MS, 5% phenyl-methylpolysiloxane). The slight polarity of the stationary phase perfectly matches the hydrogen-bonding potential of TBG's hydroxyl group, preventing peak tailing[4].

  • Injection Mode: A split injection (50:1) is mandatory. TBG is highly concentrated in purity assays; split injection prevents column overloading and maintains sharp, Gaussian peak shapes.

B. Step-by-Step GC-FID Workflow

  • Sample Preparation: Dissolve 10.0 mg of the TBG sample in 1.0 mL of anhydrous dichloromethane (DCM). Causality: DCM is highly volatile, elutes well before TBG, and does not cause expansion volume overload in the GC inlet.

  • Instrument Configuration:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial hold at 50 °C for 2 min, ramp at 15 °C/min to 250 °C, final hold for 5 min.

    • Detector (FID): 280 °C, Hydrogen flow 30 mL/min, Air flow 300 mL/min.

  • System Validation (The Self-Validating Check):

    • Blank Run: Inject 1 µL of pure DCM. Verify a flat baseline after the solvent peak to rule out carryover.

    • System Suitability Test (SST): Inject a resolution standard containing TBG and tert-butanol (a common synthetic precursor). Calculate the resolution (

      
      ). Proceed only if 
      
      
      
      and the TBG peak tailing factor is
      
      
      .
  • Sample Acquisition & Quantitation: Inject 1 µL of the sample. Calculate purity using the area normalization method (excluding the solvent peak).

G A Sample Prep 10 mg/mL in DCM B SST & Blank Check (Self-Validation) A->B C Split Injection (50:1, 250°C) B->C Pass D Capillary Separation (DB-5MS Column) C->D E FID Quantitation (Area Normalization) D->E

Figure 2: Self-validating GC-FID analytical workflow for TBG purity determination.

Impurity Profiling via GC-MS

While FID confirms how much impurity is present, GC-MS answers what the impurity is. When validating a new synthetic route for TBG, parallel GC-MS analysis using Electron Ionization (EI) at 70 eV is critical[4].

During EI, TBG undergoes predictable fragmentation. The molecular ion (


 at m/z 132) is typically weak. The defining fragmentation pathway involves the cleavage of the tert-butyl group, yielding a strong fragment at m/z 57 (tert-butyl cation, 

), and the loss of the hydroxyl-acetate moiety. Identifying these signature fragments allows researchers to differentiate TBG from isomeric impurities or unreacted starting materials, ensuring the integrity of downstream ADC linker synthesis[1][5].

Conclusion

Validating the purity of tert-butyl glycolate requires aligning the analytical tool with the molecule's physicochemical realities. Due to its lack of a UV chromophore, HPLC-UV introduces unacceptable baseline artifacts. By implementing a self-validating GC-FID workflow, supported by GC-MS for impurity profiling, drug development professionals can guarantee the >98.0% purity required for sensitive downstream pharmaceutical synthesis.

References

  • Sigma-Aldrich. "tert-Butyl glycolate | 50595-15-8". sigmaaldrich.com.

  • TCI Chemicals. "tert-Butyl Glycolate | 50595-15-8". tcichemicals.com.

  • Chem-Impex. "tert-Butyl 2-hydroxyacetate". chemimpex.com. 2

  • BenchChem Technical Support Team. "Analysis of Butyl Glycolate by Gas Chromatography-Mass Spectrometry (GC-MS)". benchchem.com. 4

  • Google Patents. "WO2023078464A1 - Epsilon-poly-l-lysine-based drug conjugate, intermediate thereof, and application thereof". google.com. 3

  • Google Patents. "WO2024222870A1 - Antibody-drug conjugate". google.com. 1

  • Google Patents. "CN113766933B - Antibody-coupled drug, intermediate, preparation method and application thereof". google.com. 5

Sources

Comparative Hydrolysis Kinetics: Tert-Butyl vs. Isopropyl Glycolates in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of prodrug design and controlled release systems, the selection of an ester protecting group is a critical determinant of pharmacokinetic half-life (


). This guide compares the hydrolysis kinetics of tert-butyl glycolate  and isopropyl glycolate , two structural analogs with distinct stability profiles.
  • Tert-Butyl Glycolate: Exhibits extreme resistance to base-catalyzed hydrolysis due to steric occlusion but high lability in acidic environments due to stable carbocation formation (

    
     mechanism). It is ideal for acid-triggered release systems.
    
  • Isopropyl Glycolate: Follows standard ester hydrolysis kinetics (

    
     / 
    
    
    
    ), offering a "middle ground" stability profile—more stable than primary esters (methyl/ethyl) but significantly more labile to esterases and base than the tert-butyl analog.

Mechanistic Comparison: The Steric vs. Electronic Trade-off

The hydrolysis rate difference between these two esters is not merely quantitative; it is mechanistic. The bulky alkyl groups dictate the cleavage pathway.

Base-Catalyzed Hydrolysis ( )

In basic conditions (or enzymatic pockets), the nucleophile (OH⁻ or Serine-OH) attacks the carbonyl carbon.

  • Isopropyl Glycolate: The isopropyl group provides moderate steric hindrance (branching at

    
    ), reducing the rate of nucleophilic attack compared to ethyl esters (~3–5x slower), but the reaction proceeds irreversibly.
    
  • Tert-Butyl Glycolate: The tert-butyl group creates a "steric wall." The three methyl groups prevent the nucleophile from approaching the carbonyl carbon at the required Burgi-Dunitz angle (107°). Consequently, base hydrolysis is virtually negligible under physiological conditions.

Acid-Catalyzed Hydrolysis ( vs. )
  • Isopropyl Glycolate (

    
    ):  Follows the standard mechanism where water attacks the protonated carbonyl. The bond cleaved is the Acyl-Oxygen  bond.[1]
    
  • Tert-Butyl Glycolate (

    
    ):  Due to the high stability of the tertiary carbocation, this ester undergoes Alkyl-Oxygen  cleavage. The rate-determining step is the unimolecular dissociation of the tert-butyl cation. This makes it highly sensitive to acidic environments (e.g., tumor microenvironments or lysosomes).
    
Pathway Visualization

HydrolysisPathways Ester_tBu Tert-Butyl Glycolate Acid_Cond Acidic Conditions (H+) Ester_tBu->Acid_Cond Base_Cond Basic/Enzymatic (OH-) Ester_tBu->Base_Cond Ester_iPr Isopropyl Glycolate Ester_iPr->Acid_Cond Ester_iPr->Base_Cond Carbocation t-Butyl Cation (Stable Intermediate) Acid_Cond->Carbocation AAL1 (Fast) Alkyl-O Cleavage Tetrahedral Tetrahedral Intermediate Acid_Cond->Tetrahedral AAC2 (Slow) Acyl-O Cleavage Acid_Prod Glycolic Acid Carbocation->Acid_Prod + H2O Tetrahedral->Acid_Prod Base_Cond->Acid_Prod Sterically Blocked (Negligible) Base_Cond->Acid_Prod BAC2 (Moderate)

Figure 1: Divergent hydrolysis pathways. Note the switch from Acyl-Oxygen cleavage (Isopropyl) to Alkyl-Oxygen cleavage (Tert-Butyl) in acid.

Comparative Performance Data

The following data synthesizes relative rate constants (


) derived from physical organic chemistry literature for acetate and glycolate analogs. The 

-hydroxy group in glycolates generally increases reactivity (

) by 10–50% vs. acetates due to the inductive effect (

) of the hydroxyl group.
FeatureIsopropyl GlycolateTert-Butyl GlycolateMechanistic Driver
Relative Base Rate (

)
1.0 (Reference)< 0.001 Steric hindrance of

-butyl group blocks nucleophilic attack (

).
Relative Acid Rate (

)
1.0 (Reference)~100 - 1000 Switch to

mechanism driven by stable

-butyl carbocation.
Physiological

(pH 7.4)
Days to WeeksMonths (Stable)Absence of acid catalyst; steric resistance to esterases.
Serum Esterase Lability ModerateLow / ResistantEnzymes (e.g., PLE) struggle to fit the bulky

-butyl group into the active site.
Primary Indication Sustained Release ProdrugsAcid-Triggered Targeting (e.g., Tumor, Lysosome)

Key Insight: While ethyl glycolate has a half-life of ~79 days at pH 7 [1], the isopropyl variant extends this by ~3-4x due to branching. The tert-butyl variant is effectively stable at neutral pH but hydrolyzes minutes to hours in strong acid (e.g., TFA) or low pH compartments.

Experimental Protocol: Measuring Hydrolysis Kinetics

To validate these rates in your specific formulation, use the following self-validating NMR protocol. This method avoids the artifacts common in UV-Vis (due to lack of chromophores in simple glycolates) and HPLC (hydrolysis during run).

Materials[2][3][4][5][6][7][8][9]
  • Substrate: 20 mM Tert-butyl or Isopropyl glycolate.

  • Solvent:

    
     with phosphate buffer (pH 7.4) or 
    
    
    
    (pH 1.0).
  • Internal Standard: 10 mM Maleic Acid (Stable, distinct singlet at

    
     6.3 ppm).
    
Workflow Diagram

ExperimentalProtocol Step1 Sample Prep Mix Glycolate + Internal Std in Buffered D2O Step2 T0 Acquisition 1H NMR (ns=16) Confirm Integration Ratio Step1->Step2 Step3 Incubation Heat block at 37°C (Physiological Temp) Step2->Step3 Step4 Time-Course Acquisition Acquire spectra at t = 1h, 4h, 12h, 24h... Step3->Step4 Step5 Data Processing Integrate alpha-CH2 peaks Normalize to Internal Std Step4->Step5 Step6 Calculation Plot ln[Conc] vs Time Slope = -k_obs Step5->Step6 Validation Self-Validation Check: Is Internal Std Integral Constant? Does Mass Balance (Ester + Acid) = 100%? Step5->Validation

Figure 2: 1H NMR Kinetic Workflow. The "Validation" step ensures no evaporation or side-reactions occurred.

Data Analysis[4]
  • Monitor Peaks: Track the shift of the glycolate

    
    -methylene protons (
    
    
    
    ).
    • Ester form:

      
       ppm.
      
    • Acid form (product):

      
       ppm.
      
  • Calculate

    
    : 
    
    
    
    
  • Derive Half-life:

    
    
    

Applications in Drug Development

Prodrug Lipophilicity Tuning

Researchers often choose isopropyl glycolate when the goal is simply to increase oral bioavailability by masking the carboxylic acid. The isopropyl group increases


 sufficiently to cross membranes but is labile enough to be cleaved by ubiquitous esterases in the plasma/liver.
Acid-Responsive Targeting

Tert-butyl glycolate moieties are utilized in "smart" drug delivery systems targeting the Warburg effect (acidic tumor microenvironment, pH ~6.5) or endosomes (pH ~5.0). The acid-labile nature of the tert-butyl ester allows the payload to remain "caged" in the blood (pH 7.4) and release specifically upon protonation in the target tissue [2].

References

  • U.S. Environmental Protection Agency. (2006).[2] Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds. EPA/600/R-06/105.[2] Link

  • Ravi Divakaran. (2011). Mechanisms of Ester Hydrolysis. Science Discussions. Link

  • IUPAC. (1989). Hydrolysis of Carboxylic Esters. Comprehensive Chemical Kinetics.
  • DiVerdi, J. A. (2014). NMR Study of a Reversible Hydrolysis Reaction. Colorado State University. Link

Sources

Safety Operating Guide

terButylglycolate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Risk Assessment

The "Why" Behind the Protocol To handle ter-Butyl glycolate (TBG) safely, you must understand its physical instability near room temperature.[1] Unlike standard solvents, TBG has a melting point of 28°C (82°F) and a flash point of 46°C (115°F) .[1]

This narrow window (18°C) between melting and flammability creates a unique operational hazard: The Phase-Change Trap.

  • Cold Labs: It exists as a waxy solid or semi-solid slurry.[1]

  • Warm Labs: It becomes a liquid.[1]

  • The Risk: Researchers often heat the container to dispense it. If you heat it carelessly above 46°C to melt it, you have created a flammable atmosphere immediately above the liquid surface.[1]

Hydrolysis Hazard: As a tert-butyl ester, TBG is acid-labile.[1] In the presence of strong acids (common in waste streams), it hydrolyzes to form Glycolic Acid and Isobutylene (gas) or tert-Butanol .[1]

  • Operational Impact: If mixed into an acidic waste stream, it can generate gas (isobutylene), pressurizing the waste container and creating an explosion hazard.[1]

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 50595-15-8Verification ID (Distinct from n-butyl glycolate).[1][2]
Physical State Solid < 28°C | Liquid > 28°CMay require gentle warming; do not overheat.[1]
Flash Point 46°C (115°F)RCRA D001 (Ignitable). High flammability risk if heated.[1]
Boiling Point 56°C (at 12 mmHg)Volatile under vacuum; trap protection required.[1]
Solubility Moderate in water; Soluble in organicsWash glassware with acetone/ethanol before water.[1]
Incompatibilities Strong Oxidizers, Strong Acids, BasesDo not mix with Chromic acid or Piranha solution.[1]

Immediate Containment (Spill Response)

Scenario: You have dropped a bottle, or a reaction vessel has breached.

  • Assess Phase: If the lab is cool (<28°C), the spill may solidify. If warm, it will spread as a liquid.[1]

  • Eliminate Ignition: Immediately cut all heat sources and stir plates. The flash point is near ambient temperature.

  • Containment:

    • Solid Spill: Do not use water (spreads contamination).[1] Scoop using spark-proof polyethylene tools into a wide-mouth jar.

    • Liquid Spill: Cover with non-combustible absorbent pads or vermiculite.[1] Do not use paper towels (increases surface area for evaporation/ignition).[1]

  • Decontamination: Wipe surface with an acetone-dampened pad, followed by soap and water.[1] Place all cleanup materials into the Solid Hazardous Waste bin (D001).

Routine Disposal Workflow

This protocol ensures compliance with EPA 40 CFR 261 (RCRA) and prevents downstream incompatibility.

Step-by-Step Disposal Protocol

Step 1: Segregation (The Golden Rule)

  • NEVER pour TBG into an "Acid Waste" carboy.[1] The acid-catalyzed hydrolysis will generate isobutylene gas, potentially rupturing the cap or container.[1]

  • NEVER mix with oxidizers (Peroxides, Nitric Acid).[1]

Step 2: Stream Selection

  • Primary Stream: Non-Halogenated Organic Solvents.[1]

  • RCRA Classification: The waste must be tagged as Ignitable (D001) .[1][3]

Step 3: Container Loading

  • If TBG is solid:[1] Dissolve small amounts in Acetone or Ethanol to transfer to the liquid waste stream.

  • If TBG is pure/bulk: Dispose of the entire container as solid waste if it cannot be easily melted without exceeding 40°C.

Step 4: Labeling

  • Label must read: "Non-Halogenated Organic Waste: tert-Butyl Glycolate." [1]

  • Hazard Checkboxes: [x] Flammable [x] Irritant.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for disposing of TBG, specifically addressing its phase-change and hydrolysis risks.

TBG_Disposal Start Start: Waste Generation StateCheck Check Physical State (Temp < 28°C?) Start->StateCheck IsLiquid Liquid State StateCheck->IsLiquid No (>28°C) IsSolid Solid/Waxy State StateCheck->IsSolid Yes (<28°C) ContamCheck Is it mixed with Strong Acids? IsLiquid->ContamCheck Neutralize ACTION: Neutralize Acid (Prevent Gas Gen) ContamCheck->Neutralize Yes SolventStream Combine with Non-Halogenated Organic Solvents ContamCheck->SolventStream No Neutralize->SolventStream Labeling Label: D001 (Ignitable) + Irritant SolventStream->Labeling Dissolve ACTION: Dissolve in Min. Vol. Acetone IsSolid->Dissolve Small Qty SolidBin Alt: Dispose as Solid Hazardous Waste IsSolid->SolidBin Bulk Qty Dissolve->SolventStream SolidBin->Labeling Pickup EHS / Contractor Pickup Labeling->Pickup

Figure 1: Decision tree for tert-Butyl glycolate disposal, prioritizing phase management and hydrolysis prevention.

Regulatory Classification (RCRA)

For US-based laboratories, strict adherence to EPA codes is mandatory.[1]

  • Waste Code: D001 (Ignitable Characteristic).

    • Reasoning: Flash point < 60°C (140°F).[4]

  • Secondary Characteristics: While not always assigned a specific "U" or "P" code, it is a Category 2 Skin/Eye Irritant .[1]

  • Satellite Accumulation: Keep container closed at all times. Due to the volatility of the hydrolysis products (Isobutylene), vented caps (Safety Eco-Funnels) are recommended if the waste stream contains any traces of acid.

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[1] Retrieved from [Link]

Sources

Personal protective equipment for handling terButylglycolate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This directive establishes the mandatory safety protocols for handling tert-Butyl glycolate (synonyms: t-Butyl hydroxyacetate; tert-Butyl-2-hydroxyacetate). While often perceived as a standard organic intermediate, its specific physicochemical profile—specifically its flash point (~46°C) combined with severe ocular and cutaneous irritation potential—requires a safety tier above standard bench reagents.

Immediate Action Required:

  • Upgrade Glove Protocol: Standard thin-mil nitrile is insufficient for prolonged contact. Transition to Butyl Rubber for bulk handling.

  • Fire Safety: Treat as a Flammable Liquid . Ground all transfer equipment.[1]

  • Ventilation: Handling outside a certified fume hood is strictly prohibited.

Part 1: Chemical Profile & Hazard Analysis

To select the correct PPE, we must understand the enemy. tert-Butyl glycolate is an ester. Esters are excellent solvents, which means they can permeate standard glove materials rapidly, carrying the chemical (and potentially other solutes) through the skin barrier.

Physicochemical Hazard Data
PropertyValueOperational Implication
CAS Number 50595-15-8Use for inventory verification.
Physical State Liquid (may solidify <28°C)May require gentle warming; do not use open flame.
Flash Point ~46°C - 56°CFlammable. Vapors can travel to ignition sources.
GHS Classification H319 (Eye Irrit. 2), H315 (Skin Irrit. 2), H335 (Resp. Irrit.)Targets mucous membranes aggressively.
Incompatibility Strong Oxidizers, Strong BasesSegregate storage to prevent exothermic runaway.

Expert Insight: The melting point (~28°C) is near ambient temperature. If the reagent has solidified in the bottle, never heat it with a heat gun or open flame due to the low flash point. Use a warm water bath (<40°C).

Part 2: PPE Selection Matrix

The following protocol is self-validating: if the PPE does not meet the "Breakthrough Time" criteria, the workflow is halted.

Hand Protection (The Critical Control Point)

Esters degrade nitrile and latex. While nitrile provides "splash" protection, it offers poor resistance to permeation for glycolate esters.

Glove MaterialThicknessEst. BreakthroughUsage Scenario
Butyl Rubber ≥ 0.5 mm> 480 minMandatory for pouring, synthesis, or spill cleanup.
Nitrile (High Grade) ≥ 0.11 mm< 15 minIncidental Only. Change immediately upon splash.
Latex N/AImmediate FailDO NOT USE.
Ocular & Respiratory Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are required. Safety glasses with side shields are insufficient because liquid vapors can bypass the shield, causing severe irritation (H319).

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Maintenance): Half-face respirator with Organic Vapor (OV) cartridges (Black label).

PPE Decision Logic

The following diagram illustrates the decision process for PPE selection based on the operation type.

PPE_Logic Start Task Assessment Exposure Potential Exposure Level? Start->Exposure Splash Incidental Splash Risk (Pipetting, HPLC vials) Exposure->Splash Low Immersion Bulk Handling / Synthesis (Pouring >100mL, Heating) Exposure->Immersion High Nitrile Standard Nitrile Gloves (Double Gloved) Splash->Nitrile Butyl Butyl Rubber Gloves (0.5mm+) Immersion->Butyl Hood Is Fume Hood Available? Nitrile->Hood Butyl->Hood Resp Don Organic Vapor (OV) Respirator Hood->Resp No (Emergency Only) Proceed Proceed with Goggles + Lab Coat Hood->Proceed Yes

Figure 1: Risk-based PPE selection workflow. Note the divergence between incidental contact (Nitrile) and bulk handling (Butyl).

Part 3: Operational Protocol

Pre-Operation Checklist
  • Verify Ventilation: Ensure fume hood is operational.

  • Ignition Check: Remove all heat sources. Ground receiving vessels if pouring >1L to prevent static discharge (Flash point ~46°C).

  • Donning Sequence: Lab coat

    
     Goggles 
    
    
    
    Butyl Gloves.
Handling Procedure
  • Transfer: Always transfer liquid within the hood. If the container is heavy, use a secondary containment tray to catch drips.

  • Reaction Setup: If heating is required, use an oil bath or heating block with a temperature probe. Do not use a Bunsen burner.

  • Doffing:

    • Wash Butyl gloves with soap and water before removing them to remove invisible ester residue.

    • Peel gloves off inside-out.

    • Wash hands immediately with soap and water.

Part 4: Emergency Response & Disposal

Spill Response Algorithm

In the event of a spill, immediate classification determines the response.

Spill_Response Spill Spill Detected Size Volume > 500mL? Spill->Size Minor Minor Spill Size->Minor No Major Major Spill / Threat Size->Major Yes PPE_Check Verify PPE: Butyl Gloves + Goggles Minor->PPE_Check Evac Evacuate Lab Call EHS Major->Evac Absorb Cover with Vermiculite or Absorbent Pads PPE_Check->Absorb Collect Collect into Sealed Bag Label as Organic Waste Absorb->Collect Clean Clean Area with Soap & Water Collect->Clean

Figure 2: Decision tree for spill containment. Evacuation is mandatory for large volumes due to flammability and respiratory irritation risks.

Disposal Protocols
  • Waste Stream: Non-Halogenated Organic Solvent Waste.

  • Segregation: DO NOT mix with nitric acid or other strong oxidizers in the waste container; this can form unstable intermediates.

  • Container: High-density polyethylene (HDPE) or glass. Ensure the cap is vented if there is any risk of ongoing reaction.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 109362, tert-Butyl glycolate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.